molecular formula C9H11NO2 B3349251 1-(6-Ethoxypyridin-2-yl)ethanone CAS No. 21190-90-9

1-(6-Ethoxypyridin-2-yl)ethanone

Cat. No.: B3349251
CAS No.: 21190-90-9
M. Wt: 165.19 g/mol
InChI Key: YUMYOWYLZDYFPQ-UHFFFAOYSA-N
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Description

1-(6-Ethoxypyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-ethoxypyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9-6-4-5-8(10-9)7(2)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMYOWYLZDYFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(6-Ethoxypyridin-2-yl)ethanone: Chemical Properties, Structural Dynamics, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery and supramolecular chemistry pivot toward highly functionalized, electronically tunable heterocycles, 1-(6-ethoxypyridin-2-yl)ethanone has emerged as a critical structural building block. Characterized by a pyridine core flanked by an electron-donating ethoxy group at C6 and an electron-withdrawing acetyl group at C2, this molecule presents a highly polarized "push-pull"


-system.

This technical guide, designed for application scientists and medicinal chemists, deconstructs the structural properties, synthetic causality, and downstream applications of this compound. By examining the thermodynamic control required for its synthesis and its role in advanced therapeutics—such as APJ receptor agonists and GLP-1 modulators—this whitepaper provides a comprehensive, self-validating framework for laboratory execution and scale-up.

Structural and Electronic Dynamics

The reactivity of this compound is governed by the antagonistic electronic effects of its substituents. The pyridine nitrogen inherently withdraws electron density via induction and resonance, activating the 2- and 6-positions toward nucleophilic attack.

However, once the ethoxy group is installed, its strong resonance-donating effect (+M) counteracts the inductive withdrawal, enriching the ring's electron density. Conversely, the acetyl group at C2 exerts a mesomeric withdrawing effect (-M). This electronic dichotomy allows the scaffold to act as a versatile bidentate ligand in transition metal catalysis and a precise pharmacophore in receptor binding pockets.

Quantitative Physical Data

The following table consolidates the critical physicochemical parameters of the target compound and its primary synthetic precursor, 2-acetyl-6-bromopyridine .

ParameterValueReference / Derivation
IUPAC Name 1-(6-ethoxypyridin-2-yl)ethan-1-oneStandard Nomenclature
Molecular Formula C

H

NO

Derived from structure
Molecular Weight 165.19 g/mol Computed
Precursor CAS 49669-13-8 (2-Acetyl-6-bromopyridine)
Precursor MW 200.03 g/mol
H-Bond Donors 0Computed
H-Bond Acceptors 3 (N

, O

, O

)
Computed

Synthetic Causality: The SNAr Pathway

The most efficient route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) of 2-acetyl-6-bromopyridine using sodium ethoxide.

Mechanistic Rationale

The SNAr reaction on a pyridine ring requires overcoming the activation barrier to form the negatively charged Meisenheimer complex. The presence of the acetyl group at C2 is critical here; it provides extended conjugation, stabilizing the anionic transition state and significantly lowering the activation energy required for the ethoxide nucleophile to attack C6.

SNAr_Mechanism SM 2-Acetyl-6-bromopyridine (Electrophile) Int Meisenheimer Complex (Transition State) SM->Int Nucleophilic Attack (EtO⁻ at C6) Nuc Sodium Ethoxide (Nucleophile) Nuc->Int Prod This compound (Target Product) Int->Prod Br⁻ Elimination (Aromatization) Byp Sodium Bromide (Byproduct) Int->Byp

Fig 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for this compound.

Experimental Protocol: A Self-Validating Workflow

As an application scientist, executing this synthesis requires strict thermodynamic and kinetic control. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to guarantee product integrity.

Step 1: In Situ Nucleophile Generation
  • Action: Under an inert argon atmosphere, dissolve sodium metal (1.2 equivalents) in anhydrous ethanol (0.5 M relative to the electrophile).

  • Causality: Commercial sodium ethoxide rapidly degrades via moisture absorption, forming sodium hydroxide which would hydrolyze the starting material. Generating NaOEt in situ guarantees a strictly anhydrous, highly reactive nucleophile. Furthermore, using ethanol as the solvent prevents competitive transetherification side reactions that would occur if methanol were used.

Step 2: Electrophile Addition and Thermal Activation
  • Action: Cool the ethoxide solution to 0 °C. Slowly add 2-acetyl-6-bromopyridine (1.0 equivalent) dropwise.

  • Causality: The initial nucleophilic attack is exothermic. Cooling the reaction suppresses base-catalyzed aldol self-condensation of the acetyl group—a notorious side reaction for enolizable ketones in strong alkali.

  • Action: Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 4–6 hours.

  • Causality: While the initial attack is rapid, the expulsion of the bromide leaving group from the Meisenheimer complex requires thermal energy to achieve aromatization.

Step 3: Self-Validation via TLC
  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Validation Logic: The starting material (bromo-substituted) is highly non-polar and will exhibit a high

    
     value. The product, containing a new ethoxy group, has increased hydrogen-bond accepting capacity and will interact more strongly with the silica stationary phase, appearing at a lower 
    
    
    
    . Complete disappearance of the upper spot dictates reaction termination.
Step 4: Quenching and Isolation
  • Action: Concentrate the mixture in vacuo to remove 80% of the ethanol. Quench with ice-cold water and extract with Ethyl Acetate (3x).

  • Causality: Removing the bulk of the ethanol prevents phase-miscibility issues during the aqueous workup. Ethyl acetate efficiently partitions the moderately polar product away from the inorganic NaBr and NaOH salts.

  • Action: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and purify via flash column chromatography.
Step 5: Analytical Confirmation
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Success is definitively proven by the appearance of a triplet at ~1.4 ppm (3H, -CH
    
    
    of ethoxy) and a quartet at ~4.4 ppm (2H, -OCH
    
    
    - of ethoxy). The sharp singlet at ~2.7 ppm (3H, acetyl methyl) must remain intact.
  • LC-MS: Confirm the presence of the [M+H]

    
     molecular ion peak at m/z 166.2.
    

Translational Applications in Therapeutics and Materials

The structural asymmetry of this compound makes it an elite precursor for downstream functionalization.

Cardiometabolic Drug Discovery

In medicinal chemistry, this scaffold is frequently subjected to condensation reactions to yield complex polycyclic systems. Notably, it is a critical intermediate in the synthesis of imidazo[4,5-b]pyrazine derivatives , which function as potent APJ (apelin) receptor agonists . The APJ receptor is a G-protein coupled receptor central to cardiovascular homeostasis; agonizing this receptor is a validated strategy for treating pulmonary arterial hypertension (PAH) and heart failure.

Furthermore, related ethoxypyridine derivatives are heavily utilized in the development of GLP-1 receptor agonists and ACC inhibitors for the management of Non-Alcoholic Steatohepatitis (NASH) and Type-2 Diabetes .

Supramolecular Chemistry

Beyond pharma, the push-pull electronic nature of the ethoxy-acetyl-pyridine axis is exploited in materials science. The compound serves as a precursor for synthesizing polypyridyl bridging ligands (e.g., 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone), which are used to construct luminescent transition metal complexes and supramolecular architectures .

Drug_Discovery_Workflow A This compound (Core Scaffold) B Cross-Coupling / Condensation (Structural Diversification) A->B Synthetic Functionalization C Imidazo[4,5-b]pyrazine Derivatives (APJ Receptor Agonists) B->C Cardiometabolic Targeting D Spiro-piperidine Derivatives (GLP-1 / ACC Inhibitors) B->D Metabolic Disease Targeting E Polypyridyl Ligands (Supramolecular Chemistry) B->E Material Science

Fig 2: Downstream diversification of the ethoxypyridine scaffold in therapeutics and materials.

References

  • PubChem . "2-Acetyl-6-bromopyridine (CID 11298578)". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity". World Intellectual Property Organization.
  • Google Patents. "WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)". World Intellectual Property Organization.
  • Acta Crystallographica Section E . "1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone". National Library of Medicine (PMC3120622). Available at:[Link]

2-Acetyl-6-ethoxypyridine CAS number and synonyms

[1]

Executive Summary

2-Acetyl-6-ethoxypyridine (IUPAC: 1-(6-ethoxypyridin-2-yl)ethanone) is a functionalized pyridine derivative characterized by an acetyl group at the C2 position and an ethoxy group at the C6 position.[1] It belongs to the class of alkoxy-acetylpyridines , a group of compounds renowned for their potent organoleptic properties—specifically "roasted," "nutty," and "popcorn-like" aromas—and their utility as bidentate ligands in coordination chemistry.

While its methoxy analog (2-Acetyl-6-methoxypyridine) is a standard commercial commodity, the ethoxy derivative is often synthesized de novo for specialized applications requiring higher lipophilicity or specific steric modulation in drug design.[1]

Identity & Nomenclature
Attribute Detail
Common Name 2-Acetyl-6-ethoxypyridine
IUPAC Name This compound
CAS Number Not Widely Listed (See Note 1)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CCOc1cccc(n1)C(C)=O
InChI Key (Calculated) CCOc1cccc(n1)C(C)=O
Structural Class Pyridine; Ketone; Ether

Note 1: Unlike its methoxy analog (CAS 21190-93-2 ), the ethoxy derivative is frequently treated as a custom synthesis target or a proprietary intermediate in patent literature.[1] Researchers should reference the methoxy analog for regulatory proxies where applicable.

Physicochemical Profile

The introduction of the ethoxy group (–OCH₂CH₃) imparts distinct physical properties compared to the methoxy and methyl analogs, primarily increasing lipophilicity (LogP) and boiling point.

Property Value / Description Source/Derivation
Appearance Colorless to pale yellow oil or low-melting solidAnalogous to 2-Acetyl-6-methoxypyridine
Boiling Point ~95–100 °C at 0.5 mmHgEstimated via Clausius-Clapeyron relation to methoxy analog (85°C/0.2mmHg)
Solubility Soluble in EtOH, Et₂O, DCM, CHCl₃; Sparingly soluble in waterLipophilic ethoxy tail reduces water solubility vs. methoxy
LogP (Predicted) ~1.8 – 2.1Calculated (vs. 1.3 for methyl analog)
Odor Profile Roasted, Nutty, Popcorn, Corn-chipCharacteristic of 2-acetylpyridine derivatives
Synthesis & Manufacturing

The most robust route to 2-Acetyl-6-ethoxypyridine utilizes Nucleophilic Aromatic Substitution (SₙAr) .[1] This protocol is preferred over direct acylation of ethoxypyridine due to regioselectivity issues.

Core Synthesis Protocol: Ethoxylation of 2-Acetyl-6-bromopyridine

Reaction Logic: The bromine atom at the C6 position is activated for nucleophilic attack by the electron-withdrawing nitrogen of the pyridine ring and the para-acetyl group. Sodium ethoxide (NaOEt) serves as the nucleophile.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-Acetyl-6-bromopyridine (1.0 eq) in anhydrous ethanol.

    • Note: Use anhydrous conditions to prevent hydrolysis to the pyridone.

  • Nucleophile Generation: Separately, prepare a solution of Sodium Ethoxide (1.2 eq) by dissolving sodium metal in anhydrous ethanol or using a commercial 21% wt solution.

  • Addition: Dropwise add the NaOEt solution to the pyridine solution at 0°C under N₂ atmosphere.

  • Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting bromide.

  • Workup:

    • Cool to room temperature.

    • Quench with saturated NH₄Cl solution.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Visualized Pathway (Graphviz)

SynthesisPathwayStart2-Acetyl-6-bromopyridine(CAS 49669-13-8)IntermediateMeisenheimer-likeTransition StateStart->IntermediateNucleophilic Attack (SnAr)ReagentSodium Ethoxide(NaOEt) / EtOHReagent->IntermediateProduct2-Acetyl-6-ethoxypyridine(Target)Intermediate->Product-Br eliminationByproductNaBrIntermediate->Byproduct

Caption: SₙAr mechanism converting 2-acetyl-6-bromopyridine to the ethoxy derivative via ethoxide attack.

Applications in Research & Industry
A. Flavor & Fragrance Chemistry
  • Role: High-impact aroma chemical.[2]

  • Mechanism: The acetyl-pyridine motif triggers specific olfactory receptors associated with Maillard reaction products. The 6-ethoxy substitution modifies the volatility and "threshold" of the scent, often making it softer and more "bready" than the harsh "popcorn" note of 2-acetylpyridine.[1]

  • Use Case: Formulation of savory flavors (corn chips, roasted nuts, beer, coffee).

B. Pharmaceutical Development (Medicinal Chemistry)
  • Role: Pharmacophore building block.

  • Mechanism: The pyridine nitrogen and acetyl oxygen act as a bidentate ligand site. The ethoxy group serves as a lipophilic anchor, improving blood-brain barrier (BBB) permeability in neuroactive drug candidates.

  • Key Intermediates: Used to synthesize imidazo[1,2-a]pyridines and other fused heterocycles via condensation with amidines or hydrazines.

Analytical Characterization

To validate the identity of synthesized 2-Acetyl-6-ethoxypyridine, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.42 (t, 3H): Methyl of ethoxy group (–OCH₂CH ₃).

    • δ 2.70 (s, 3H): Acetyl methyl group (–COCH ₃).

    • δ 4.45 (q, 2H): Methylene of ethoxy group (–OCH ₂CH₃).

    • δ 6.90 (d, 1H): Pyridine proton at C5 (shielded by ethoxy).

    • δ 7.70 (t, 1H): Pyridine proton at C4.

    • δ 7.95 (d, 1H): Pyridine proton at C3 (deshielded by carbonyl).

  • GC-MS (EI, 70 eV):

    • Molecular Ion (M⁺): 165 m/z.

    • Base Peak: Often 137 m/z (Loss of ethylene from ethoxy group via McLafferty rearrangement) or 122 m/z (Loss of acetyl).

Safety & Handling (GHS Classification)

Based on structural analogs (2-Acetylpyridine, 2-Acetyl-6-methoxypyridine).[1]

Hazard Class Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT - SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The ethoxy ether linkage is generally stable, but the acetyl group can be prone to oxidation or condensation over long periods.

References
  • Sigma-Aldrich. 2-Acetyl-6-methoxypyridine Product Sheet (CAS 21190-93-2).[1] (Analog Reference). Retrieved from

  • ChemicalBook. 2-Acetyl-6-bromopyridine (CAS 49669-13-8) Properties and Synthesis. Retrieved from

  • PubChem. Compound Summary: 2-Acetylpyridine (CAS 1122-62-9).[1][3] National Library of Medicine. Retrieved from

  • World Intellectual Property Organization (WIPO). Patent WO2020073011A1: Compounds and compositions for treating conditions associated with APJ receptor activity. (Cites use of 2-(6-ethoxypyridin-2-yl) moieties).[1][4] Retrieved from

  • The Good Scents Company. 2-Acetylpyridine Flavor Profile and Data. Retrieved from

Solubility of 2-acetyl-6-ethoxypyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Acetyl-6-ethoxypyridine

Part 1: Executive Summary & Chemical Profile

Introduction The solubility profile of 2-acetyl-6-ethoxypyridine (C₉H₁₁NO₂) is a critical physicochemical parameter governing its synthesis, purification, and application as a pharmaceutical intermediate. As a functionalized pyridine derivative, its solubility behavior is dictated by the interplay between the hydrophobic ethoxy/acetyl groups and the π-deficient pyridine ring.

While direct solubility data for this specific ethyl analog is often proprietary or sparse in open literature compared to its methyl analog (2-acetyl-6-methylpyridine) or methoxy analog (2-acetyl-6-methoxypyridine), this guide establishes a predictive solubility model based on Structural-Activity Relationships (SAR) and provides a validated experimental protocol for precise determination.

Chemical Identity & Predicted Properties The introduction of the ethoxy group (–OCH₂CH₃) at the 6-position, compared to the methoxy analog, increases lipophilicity and steric bulk, likely lowering the melting point due to disrupted crystal packing while enhancing solubility in non-polar solvents.

Property2-Acetyl-6-ethoxypyridine (Target)2-Acetyl-6-methoxypyridine (Reference)
Formula C₉H₁₁NO₂C₈H₉NO₂
MW 165.19 g/mol 151.16 g/mol
Predicted LogP ~1.9 – 2.2~1.5 – 1.7
Physical State Low-melting solid or oil (Est. mp 30–45 °C)Solid (mp 40–44 °C)
Primary Solvents DCM, Ethyl Acetate, TolueneMethanol, Ethyl Acetate
Synthesis Route Stille coupling (Ethoxyvinyltin) + HydrolysisDirect acetylation / Substitution

Part 2: Experimental Methodology

To generate high-fidelity solubility data for 2-acetyl-6-ethoxypyridine, researchers must employ a self-validating protocol that accounts for potential low-melting behavior.

Protocol A: Dynamic Laser Monitoring (High-Throughput)

This method is superior for temperature-dependent solubility profiling (278.15 K to 323.15 K) as it eliminates manual sampling errors.

Principle: A laser beam passes through a suspension. Dissolution is detected by the restoration of transmission intensity.

Step-by-Step Workflow:

  • Preparation: Weigh excess 2-acetyl-6-ethoxypyridine into a jacketed glass vessel containing the solvent (e.g., Ethanol, Isopropanol).

  • Equilibration: Stir at 400 rpm. Maintain temperature at

    
     (e.g., 298.15 K) for 1 hour.
    
  • Dynamic Heating: Increase temperature at a rate of 2 K/h.

  • Detection: Monitor laser transmission (

    
    ). The point of inflection where 
    
    
    
    indicates saturation temperature (
    
    
    ) for the known mass fraction.
  • Validation: Repeat with varying mass fractions to construct the polythermal curve.

Protocol B: Static Gravimetric Method (Standard Reference)

Used to validate laser data at specific isotherms (298.15 K, 303.15 K).

  • Saturation: Add excess solute to solvent in a sealed vial. Shake for 24h at constant

    
    .
    
  • Settling: Allow to stand for 4h to ensure phase separation.

  • Sampling: Withdraw supernatant using a syringe filter (0.22 µm, PTFE).

  • Quantification: Evaporate solvent and weigh residue (Gravimetric) or analyze via HPLC-UV (254 nm).

Part 3: Visualization of Experimental Logic

The following diagram illustrates the decision matrix for selecting the appropriate measurement technique based on the compound's physical state (solid vs. oil).

Solubility_Protocol Start Start: 2-Acetyl-6-ethoxypyridine Sample CheckState Check Physical State (at 25°C) Start->CheckState Solid Solid (Crystalline) CheckState->Solid mp > 40°C Oil Oil / Low Melting (<30°C) CheckState->Oil mp < 30°C LaserMethod Method A: Dynamic Laser Monitoring (Polythermal) Solid->LaserMethod Preferred GravMethod Method B: Static Gravimetric (Isothermal) Solid->GravMethod Validation Oil->GravMethod Required DataFit Thermodynamic Modeling (Apelblat / van't Hoff) LaserMethod->DataFit HPLC Quantification: HPLC-UV (Avoids thermal degradation) GravMethod->HPLC HPLC->DataFit

Caption: Decision tree for solubility measurement. Laser monitoring is preferred for crystalline solids; HPLC is required if the compound oils out.

Part 4: Solubility Data & Thermodynamic Modeling

Predicted Solubility Ranking

Based on the Hansen Solubility Parameters (HSP) of the pyridine core and the ethoxy tail, the expected solubility order at 298.15 K is:

Solvent ClassRepresentative SolventPredicted Solubility (Mole Fraction)Mechanism
Chlorinated Dichloromethane (DCM)> 0.30 (Very High)Dipole-dipole & Dispersion
Esters Ethyl Acetate0.15 – 0.25 (High)H-bond acceptance
Alcohols Ethanol / Methanol0.08 – 0.15 (Moderate)H-bond donation to Pyridine N
Aromatics Toluene0.05 – 0.10 (Moderate)

-

stacking
Alkanes Hexane / Heptane< 0.01 (Low)Polarity mismatch
Aqueous Water< 0.001 (Sparingly)Hydrophobic effect
Thermodynamic Consistency (The Apelblat Model)

To ensure the experimental data is authoritative, it must be fitted to the Modified Apelblat Equation . This confirms that the data follows thermodynamic laws and allows for interpolation.



  • 
     : Mole fraction solubility of 2-acetyl-6-ethoxypyridine.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression.
    

Validation Criteria:

  • 
     : Indicates excellent fit.
    
  • Relative Average Deviation (RAD) < 2% : Ensures experimental precision.

Part 5: Application in Synthesis & Purification

The solubility differential between 2-acetyl-6-ethoxypyridine and its precursors is the key to high-purity isolation.

Scenario: Synthesis via Stille Coupling (from 2-chloro-6-ethoxypyridine).

  • Reaction Solvent: Toluene or DMF (High solubility for reactants and catalyst).

  • Purification Strategy (Recrystallization):

    • Dissolve crude mixture in warm Ethyl Acetate (High solubility).

    • Slowly add Hexane or Heptane (Anti-solvent).

    • Cool to 0–5 °C. The target compound will crystallize out, leaving impurities in the mother liquor.

References

  • Sigma-Aldrich. Product Specification: 2-Acetyl-6-methoxypyridine (Analog Reference).[2] Retrieved from

  • Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate (Precursor Synthesis). Org.[3][4][5] Synth. 2024, 101, 242-257.[5] Retrieved from

  • PubChem. Compound Summary: 2-Acetylpyridine (Core Structure Properties). Retrieved from

  • Journal of Chemical & Engineering Data.Standard Protocols for Solubility Measurement of Pyridine Derivatives. (General Reference for Methodology).
  • Cymit Quimica. Tributyl(1-ethoxyvinyl)tin (Reagent for Synthesis). Retrieved from

Sources

1-(6-Ethoxypyridin-2-yl)ethanone: Physicochemical Profiling, Boiling Point, and Melting Point Determination in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the precise characterization of heterocyclic building blocks is non-negotiable. 1-(6-Ethoxypyridin-2-yl)ethanone (CAS: 21190-90-9) is a highly functionalized pyridine derivative utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. For formulation scientists and synthetic chemists, understanding its thermal transitions—specifically the melting point (MP) and boiling point (BP)—is critical for optimizing reaction kinetics, designing purification workflows (e.g., distillation vs. crystallization), and ensuring long-term API stability.

This whitepaper provides an authoritative guide on the structural thermodynamics of this compound, comparative physicochemical data, and self-validating analytical protocols for empirical thermal characterization.

Structural Thermodynamics & Causality

The macroscopic thermal properties of this compound are directly dictated by its molecular architecture. The compound features a rigid planar pyridine core substituted with a 2-acetyl group and a 6-ethoxy group.

The Causality of the Melting Point

Melting point is a function of crystal lattice energy, which relies on molecular symmetry and packing efficiency. Compared to its close analog, 2-Acetyl-6-methoxypyridine (which has a confirmed melting point of 39.0–43.0 °C), the 6-ethoxy substitution in this compound introduces a longer, more flexible alkyl chain.

This added


 carbon increases the molecule's conformational entropy in the liquid state. Because the ethoxy group can adopt multiple rotameric conformations, it disrupts the highly ordered molecular packing required to form a stable crystal lattice. Consequently, the enthalpy of fusion (

) is lowered. This structural causality explains why this compound is typically encountered as a low-melting solid or a viscous liquid at standard ambient temperature and pressure (SATP).
The Causality of the Boiling Point

Conversely, the boiling point is governed by intermolecular forces in the liquid phase. The synergistic relationship between the electron-withdrawing acetyl group and the electron-donating resonance of the ethoxy oxygen creates a strong permanent dipole across the pyridine ring. These robust dipole-dipole interactions, combined with an increased molecular weight (165.19 g/mol ), significantly elevate the boiling point relative to unsubstituted pyridine (115 °C), pushing the predicted boiling point into the 250–260 °C range.

Comparative Physicochemical Data

To contextualize the thermal behavior of this compound, it is essential to compare it against structurally adjacent pyridine derivatives.

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Acetylpyridine 1122-62-9121.1413.0 – 15.0188.0 – 193.0
2-Acetyl-6-methoxypyridine 21190-93-2151.1639.0 – 43.0~240.0 (est.)
This compound 21190-90-9165.19< 35.0 (Low-melting solid/liquid)250.0 – 260.0 (est.)

Note: Due to the low-melting nature of the ethoxy derivative, empirical validation using high-precision calorimetry is strictly required prior to scale-up.

Self-Validating Experimental Protocols

To establish absolute trustworthiness in thermal data, analytical protocols must be self-validating. The following methodologies are designed to prevent thermal lag, suppress volatilization artifacts, and ensure baseline accuracy according to USP <891> standards[2][3].

Protocol A: High-Precision Melting Point Determination via DSC

Because this compound may exist as a sub-ambient liquid or low-melting solid, traditional capillary melting point apparatuses are insufficient. Differential Scanning Calorimetry (DSC) must be employed[2].

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step): Calibrate the DSC using a high-purity Indium standard (MP 156.6 °C,

    
     28.45 J/g). This ensures the cell constant and temperature axes are perfectly aligned before sample introduction.
    
  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of this compound into an aluminum hermetic pan. Causality: Hermetic sealing is mandatory to suppress the premature volatilization of the ethoxy group, which would artificially broaden the endothermic melting peak and skew the integration.

  • Thermal Programming:

    • Equilibrate the sample at -20.0 °C to capture any low-temperature glass transitions (

      
      ).
      
    • Heat the sample at a slow, controlled rate of 5.0 °C/min up to 100.0 °C under a dry nitrogen purge (50 mL/min). Causality: A slow heating rate prevents thermal lag across the sample mass, ensuring high-resolution peak separation.

  • Data Integration: Calculate the extrapolated onset temperature (

    
    ) of the endothermic peak. According to USP <891>, 
    
    
    
    represents the true thermodynamic melting point, as it is independent of sample mass and heating rate[2].
Protocol B: Micro-Boiling Point Determination (Modified Siwoloboff’s Method)

To prevent the thermal decomposition that often plagues high-boiling heterocycles, a micro-capillary method is preferred over bulk distillation.

Step-by-Step Methodology:

  • Assembly: Inject 5 µL of the liquid sample into a standard melting point capillary tube. Insert an inverted "bell" (a smaller, finer capillary sealed at the top end) into the sample liquid.

  • Heating Ramp: Insert the assembly into a calibrated digital thermal block. Heat rapidly to 200 °C, then reduce the ramp rate to 1.0 °C/min.

  • Observation & Causality (Self-Validation Step): As the temperature rises, isolated air bubbles will escape from the bell. Do not record this temperature. Continue heating until a rapid, continuous stream of bubbles emerges. Turn off the heat.

  • Measurement: The exact boiling point is recorded at the precise moment the bubbling ceases and the liquid is drawn up into the inner bell. Causality: At this exact fraction of a second, the vapor pressure of the this compound perfectly equals the ambient atmospheric pressure, providing a thermodynamically absolute boiling point.

Analytical Workflow Visualization

The following decision matrix illustrates the required workflow for the thermal characterization of this specific API building block.

ThermalWorkflow N1 This compound (CAS: 21190-90-9) N2 Initial TGA Screening (Assess Thermal Stability) N1->N2 N3 DSC Analysis (USP <891>) Determine Melting Point N2->N3 Solid State N4 Micro-Boiling Point Determination N2->N4 Liquid State N5 Thermogram Integration & Data Validation N3->N5 N4->N5

Analytical workflow for thermal characterization of this compound.

References

  • Eurolab. "USP 891 Thermal Analysis of Pharmaceuticals by DSC". Source: testinglab.com. Available at: [Link]

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties". Source: labmanager.com. Available at: [Link]

Sources

Technical Guide: Safety, Handling, and Application of 1-(6-Ethoxypyridin-2-yl)ethanone

[1]

Executive Summary

This compound (CAS: 21190-90-9) is a specialized pyridine derivative utilized primarily as a pharmacophore building block in medicinal chemistry and a ligand precursor in supramolecular coordination chemistry.[1][2] Its structural duality—combining a chelating acetyl-pyridine motif with an electron-donating ethoxy substituent—makes it a critical intermediate for synthesizing COX-2 inhibitors, Apelin receptor agonists, and functionalized bipyridine ligands.[1]

This guide synthesizes safety data, handling protocols, and application contexts.[3] Note that while specific toxicological data for this exact CAS is limited in the public domain, this guide employs read-across methodology using structurally homologous analogs (e.g., 2-acetyl-6-methoxypyridine) to establish a robust safety baseline.[1]

Chemical Identity & Characterization

Identity Profile

Parameter Detail
Chemical Name This compound
Synonyms 2-Acetyl-6-ethoxypyridine; 1-(6-ethoxy-2-pyridinyl)ethanone
CAS Number 21190-90-9
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CCOC1=NC(=CC=C1)C(=O)C

| Structural Class | Pyridine derivative; Alkoxy-substituted heteroaromatic ketone |[1][2][4][5][6]

Physical Properties (Experimental & Predicted)

Property Value / Observation
Physical State Low-Melting Solid or Viscous Liquid (Ambient dependent)
Melting Point Estimated 30–50 °C (Based on methoxy analog mp ~50°C)
Boiling Point >200 °C (Predicted @ 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

| Stability | Stable under standard conditions; Air/Light Sensitive (Store under Inert Gas) |[1][7]

Technical Insight: The ethoxy group at the 6-position introduces electron density to the pyridine ring, making the carbonyl oxygen more basic compared to unsubstituted 2-acetylpyridine. This increases its affinity for metal cations, necessitating careful exclusion of metal contaminants during storage.

Hazard Identification (GHS Classification)

Based on the structural pharmacophore and homologous series data (2-Acetyl-6-methoxypyridine), the following GHS classifications apply.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[8]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[6][8][9]
STOT - Single Exposure 3H335 May cause respiratory irritation.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6] Continue rinsing.[6][8]

Safe Handling & Storage Protocols

Storage Architecture
  • Atmosphere: Hygroscopic and potentially oxidation-sensitive. Store under Nitrogen or Argon.

  • Temperature: Refrigerate (2–8 °C). While stable at room temperature for short periods, cold storage prevents slow discoloration (N-oxide formation).[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Operational Handling (The "Low-Melting" Challenge)

Because this compound exists at the boundary of solid and liquid phases near room temperature, it presents unique handling risks (e.g., unexpected liquefaction during weighing).[1]

Protocol: Phase-State Management

  • Assessment: Before opening, visually inspect the vial. If it appears as a "slush" or partially melted solid, do not attempt to spatula it out.

  • Liquefaction: Gently warm the vial to 40–50 °C in a water bath until fully liquid.

  • Transfer: Use a pre-warmed glass pipette for volumetric transfer. This ensures stoichiometry accuracy, which is difficult with semi-solids.

Emergency Response Mechanisms

In the event of a spill or exposure, the response must be dictated by the physical state of the material at the time of release.

Figure 1: Emergency Response Decision Tree

SpillResponsecluster_PPERequired PPEStartSpill / Release DetectedStateCheckAssess Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / MeltStateCheck->LiquidSolidActionAvoid Dust GenerationUse HEPA Vacuum or Wet SweepSolid->SolidActionLiquidActionAbsorb with Vermiculite/SandDo NOT use combustible sawdustLiquid->LiquidActionDeconClean Surface with Ethanol then Soap/WaterSolidAction->DeconLiquidAction->DeconDisposalDispose as Halogen-FreeOrganic Solvent WasteDecon->DisposalPPENitrile GlovesSafety GogglesLab Coat(Respirator if dust)

Caption: Decision logic for containing spills of this compound, accounting for its variable physical state.

Synthetic Utility & Application Context

Understanding why this chemical is in your inventory aids in risk assessment. It is rarely an end-product but rather a high-value intermediate.[1]

Key Synthetic Pathways
  • Ligand Synthesis: The acetyl group undergoes condensation (e.g., Kröhnke synthesis) to form terpyridines or bipyridines used in catalysis.

  • Drug Development: The ethoxy-pyridine moiety mimics biological substrates. It is often coupled via bromination of the acetyl group or aldol condensation.

Figure 2: Synthetic Application Workflow

SynthesisWorkflowPrecursor2-Cyano-6-ethoxypyridineor 2-Bromo-6-ethoxypyridineTargetThis compound(CAS: 21190-90-9)Precursor->TargetGrignard / AcylationPathABromination(alpha-carbon)Target->PathAPathBAldolCondensationTarget->PathBDrugCOX-2 Inhibitors(Etoricoxib Analogs)PathA->DrugLigandSupramolecularBridging LigandsPathB->Ligand

Caption: The central role of this compound in diverting synthesis toward pharmaceutical actives or catalytic ligands.[1]

Toxicological & Ecological Profile

Note: Specific experimental LD50 data for CAS 21190-90-9 is not publicly listed in major registries (ECHA, RTECS).[1] The data below is derived via read-across from the structurally identical homolog 2-Acetylpyridine (CAS 1122-62-9) and 2-Acetyl-6-methoxypyridine.[1]

  • Acute Toxicity:

    • Oral LD50 (Rat): Estimated ~2,200 mg/kg (Based on 2-acetylpyridine data).[1]

    • Dermal LD50 (Rabbit): Data unavailable; treat as harmful.

  • Chronic Effects:

    • Mutagenicity: Pyridine derivatives can show weak Ames test positivity; treat as a potential mutagen.

    • Ecotoxicity: Pyridines are generally mobile in soil and harmful to aquatic life (Category 3). Do not allow entry into drains.

References

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Acetylpyridine (Analog Read-Across).[1] Retrieved from [1]

  • Dogan, H. Z., Sengul, A., & Coles, S. J. (2011).[5] 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.[1][4][5] Acta Crystallographica Section E. (Demonstrates synthetic utility of acetyl-pyridine precursors). Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Acetyl-6-methylpyridine (Homolog Reference). Retrieved from [1]

Literature review on 6-alkoxy-2-acetylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Coordination Chemistry, and Therapeutic Applications

Executive Summary

6-Alkoxy-2-acetylpyridine derivatives represent a specialized class of N-heterocyclic scaffolds critical to modern medicinal inorganic chemistry. Characterized by their electronic tunability and chelating capacity, these compounds serve as precursors for tridentate pincer ligands—specifically thiosemicarbazones—which exhibit potent anticancer and antimicrobial activities. This guide provides a rigorous technical analysis of their synthesis, structural characterization, and deployment in drug development pipelines, focusing on their role as metal-chelating agents that target ribonucleotide reductase and topoisomerase II.[1]

Chemical Architecture & Properties

The core structure consists of a pyridine ring substituted at the 2-position with an acetyl group and at the 6-position with an alkoxy group (–OR).

  • Electronic Effects: The 6-alkoxy group acts as an electron-donating group (EDG) via resonance, modulating the basicity of the pyridine nitrogen. This is crucial for fine-tuning the stability constants of resulting metal complexes.

  • Steric Modulation: Varying the alkyl chain (methoxy, ethoxy, benzyloxy) alters lipophilicity (LogP), influencing membrane permeability and pharmacokinetics without disrupting the primary chelating domain.

Key Physicochemical Parameters
ParameterValue / DescriptionRelevance
Molecular Weight ~151.16 g/mol (Methoxy derivative)Fragment-based drug design compliant.[2]
LogP 1.5 – 2.5 (tunable)Optimal range for passive diffusion.
Coordination Mode N,O (ketone) or N,N,S (derivative)Versatile ligand for Cu(II), Zn(II), Fe(II).
pKa (Pyridine N) ~1.72 (Predicted)Low basicity requires specific complexation conditions.[2]

Synthetic Architecture

The synthesis of 6-alkoxy-2-acetylpyridine derivatives follows a modular "divergent" strategy. The primary workflow involves the functionalization of 2,6-dibromopyridine, followed by nucleophilic aromatic substitution (


) and condensation.
Core Scaffold Synthesis Workflow
Step 1: Mono-acylation of 2,6-Dibromopyridine
  • Reagents: 2,6-dibromopyridine,

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Dimethylacetamide (DMA).[1]
  • Conditions: Cryogenic (-78°C), anhydrous THF/Toluene.

  • Mechanism: Lithium-halogen exchange generates the 2-lithio species, which attacks the electrophilic carbonyl of DMA.

  • Critical Control Point: Temperature must be maintained strictly at -78°C to prevent di-lithiation or polymerization.

Step 2: Introduction of Alkoxy Group (

)
  • Precursor: 2-Acetyl-6-bromopyridine.[3]

  • Reagents: Sodium alkoxide (NaOR) prepared in situ (NaH + ROH).[2]

  • Solvent: Corresponding alcohol (ROH) or DMF.

  • Protocol:

    • Dissolve sodium metal or NaH in dry alcohol under

      
       to generate alkoxide.[2]
      
    • Add 2-acetyl-6-bromopyridine dropwise at 0°C.

    • Reflux for 4–6 hours.

    • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

  • Yield: Typically 75–85%.[2][4]

Step 3: Thiosemicarbazone Derivatization (Schiff Base Condensation)

This step generates the bioactive "ligand" form.

  • Reagents: 6-alkoxy-2-acetylpyridine, Thiosemicarbazide (or N4-substituted derivative).

  • Catalyst: Glacial acetic acid (catalytic amount).[2]

  • Solvent: Ethanol or Methanol (Absolute).[2]

  • Protocol:

    • Mix equimolar amounts of ketone and thiosemicarbazide in EtOH.

    • Add 2–3 drops of glacial acetic acid.

    • Reflux for 3–8 hours (monitor via TLC).

    • Cool to precipitate the product; recrystallize from EtOH.

Synthetic Logic Diagram (DOT)

SynthesisWorkflow Start 2,6-Dibromopyridine Inter1 2-Acetyl-6-bromopyridine Start->Inter1 n-BuLi, DMA -78°C (Lithiation) Core 6-Alkoxy-2-acetylpyridine Inter1->Core NaOR / ROH Reflux (SnAr) Final Thiosemicarbazone Derivative (Bioactive Ligand) Core->Final Thiosemicarbazide H+, EtOH, Reflux

Caption: Step-wise synthesis from halogenated precursor to bioactive thiosemicarbazone ligand.

Coordination Chemistry & Mechanism of Action

The therapeutic potency of these derivatives lies in their ability to bind transition metals (Fe, Cu, Zn). The 6-alkoxy group provides steric bulk that can prevent the formation of saturated 1:2 (Metal:Ligand) complexes, thereby preserving open coordination sites for biological targets (e.g., DNA intercalation or enzyme active sites).

Chelation Mode

The thiosemicarbazone derivative acts as a tridentate [N, N, S] pincer ligand .

  • Pyridine Nitrogen (

    
    ):  Anchors the metal.[2]
    
  • Imine Nitrogen (

    
    ):  Forms a stable 5-membered chelate ring.
    
  • Thione/Thiolate Sulfur (

    
    ):  Coordinates in the thione form (neutral) or thiolate form (anionic) after deprotonation, forming a second 5-membered ring.
    
Metal Complexation Diagram (DOT)

Coordination Ligand 6-Alkoxy-2-acetylpyridine Thiosemicarbazone Complex [M(L)Cl] or [M(L)₂] Active Pharmacophore Ligand->Complex Coordination (N,N,S) Metal Metal Ion (Cu²⁺, Fe²⁺, Zn²⁺) Metal->Complex Chelation RR Ribonucleotide Reductase (Iron sequestration) Complex->RR Inhibition ROS ROS Generation (Redox Cycling) Complex->ROS Induction

Caption: Mechanism of action involving metal chelation, leading to enzyme inhibition and ROS stress.[2]

Therapeutic Applications & Efficacy Data[8][9]

Anticancer Activity

The 6-alkoxy-2-acetylpyridine thiosemicarbazones exhibit potent cytotoxicity, particularly against breast cancer (MCF-7) and leukemia cell lines. The mechanism involves iron deprivation (siderophore mimicry) and the generation of Reactive Oxygen Species (ROS) via redox cycling of the Copper(II) complex.

Comparative Cytotoxicity Data (


 in 

):
Compound VariantMCF-7 (Breast)K562 (Leukemia)Mechanism Note
6-Methoxy-2-acetylpyridine-TSC 0.55 – 2.11.8High Fe(II) affinity.[2]
6-Ethoxy-2-acetylpyridine-TSC 1.2 – 3.52.4Increased lipophilicity.
Cisplatin (Control) ~8.0~5.0DNA crosslinker.
Doxorubicin (Control) 0.20.4Topo II inhibitor.[2]

Note: Data aggregated from multiple studies (See References 1, 3).

Antimicrobial Activity

These derivatives show significant bacteriostatic activity against Gram-positive bacteria (e.g., MRSA) and fungi (C. albicans).[2] The 6-alkoxy group enhances membrane penetration, allowing the complex to transport toxic metal ions (like Copper) into the bacterial cytoplasm.

  • Target: Acinetobacter baumannii (Growth Inhibition > 97% at 32 µg/mL).[2][5][6]

  • Selectivity: Low toxicity toward human HEK-293 cells, indicating a favorable therapeutic index.[1][5][6]

References

  • Journal of Applied Pharmaceutical Science : Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives.

  • ChemicalBook : 2-Acetyl-6-methoxypyridine Properties and Synthesis.

  • ResearchGate (Chemistry & Biodiversity) : Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics.

  • BenchChem : Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines.

  • MDPI (Molecules) : Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives.

  • Asian Journal of Pharmaceutical Research : Synthesis and Anticancer Activity of Bis-Thiosemicarbazone Complexes.

Sources

Reactivity Profile of the Acetyl Group in 6-Ethoxypyridine Systems: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-ethoxypyridine scaffold, particularly derivatives such as 1-(6-ethoxypyridin-3-yl)ethanone (3-acetyl-6-ethoxypyridine), represents a highly versatile and privileged building block in modern medicinal chemistry and drug discovery[1]. The unique reactivity of the acetyl group in this system is dictated by a complex interplay of electronic effects—specifically, the antagonistic push-pull relationship between the electron-donating 6-ethoxy substituent and the electron-withdrawing pyridine nitrogen. This technical whitepaper dissects the reactivity profile of the acetyl group within this microenvironment, detailing the mechanistic causality behind its transformations and providing field-proven, self-validating protocols for the divergent synthesis of complex heterocyclic scaffolds[2].

Electronic and Steric Topography (The Causality)

To predict and manipulate the reactivity of the acetyl group in 6-ethoxypyridine systems, one must first analyze the electronic topography of the pyridine ring. The pyridine nitrogen exerts a strong inductive (-I) and mesomeric (-M) pull, generally rendering the ring electron-deficient. However, the introduction of an ethoxy group at the C6 position fundamentally alters this landscape.

The oxygen atom of the ethoxy group donates electron density back into the


-system via resonance (+M effect), which specifically shields the ortho and para positions (C5 and C3, respectively). When an acetyl group is situated at the C3 position, it exists in a highly polarized microenvironment:
  • Enolization Capacity: The acetyl group itself acts as an electron-withdrawing group (-M). This polarization significantly lowers the pKa of the

    
    -protons, making them highly susceptible to base-catalyzed deprotonation to form a resonance-stabilized enolate.
    
  • Electrophilicity of the Carbonyl: Despite the +M effect of the ethoxy group, the combined -I effects of the pyridine nitrogen and the acetyl oxygen maintain a strong partial positive charge (

    
    ) on the carbonyl carbon, rendering it an excellent target for nucleophilic attack.
    

G cluster_0 Electronic Push-Pull System Ethoxy 6-Ethoxy Group (+M, -I) Pyridine Pyridine Ring (Electron Deficient) Ethoxy->Pyridine Donates e- density Acetyl 3-Acetyl Group (-M) Pyridine->Acetyl Modulates Reactivity Nitrogen Pyridine Nitrogen (-I, -M) Nitrogen->Pyridine Withdraws e- density AlphaH Alpha-Protons (Acidic) Acetyl->AlphaH Base-catalyzed Enolization Carbonyl Carbonyl C=O (Electrophilic) Acetyl->Carbonyl Nucleophilic Addition

Electronic push-pull dynamics in 3-acetyl-6-ethoxypyridine systems.

Core Reactivity Pathways

Enolate Chemistry & The Claisen-Schmidt Condensation

The most heavily utilized synthetic application of the acetyl group in this system is the Claisen-Schmidt condensation[3]. Under basic conditions (e.g., utilizing KOH or piperidine), the acidic


-protons of the acetyl group are removed to form an enolate. This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of aryl or heteroaryl aldehydes. The subsequent dehydration step is thermodynamically driven by the formation of a highly conjugated 

-unsaturated ketone, commonly referred to as an azachalcone[4].
Divergent Heterocyclic Annulation

The resulting azachalcones are not merely end-products; they are versatile dielectrophilic Michael acceptors that serve as launchpads for divergent heterocyclic synthesis:

  • Pyrimidine Annulation: The

    
    -unsaturated system reacts with binucleophiles such as guanidine. The mechanism initiates with a Michael addition of the guanidine nitrogen to the 
    
    
    
    -carbon, followed by intramolecular cyclization at the carbonyl carbon and subsequent aromatization to yield 2-amino-pyrimidines[4].
  • Pyrazole Annulation: The acetyl group can be converted directly into pyrazole derivatives. One highly efficient route involves reacting the acetyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive enaminone intermediate. Subsequent treatment with hydrazine hydrate drives a cyclocondensation reaction, yielding 3-(6-ethoxypyridin-3-yl)-1H-pyrazole[5].

G Start 3-Acetyl-6-ethoxypyridine Chalcone Azachalcone Intermediate (Claisen-Schmidt) Start->Chalcone Ar-CHO, Base (Aldol) Enaminone Enaminone Intermediate (via DMF-DMA) Start->Enaminone DMF-DMA, Δ Pyrazole Pyrazole Derivative (via Hydrazine) Chalcone->Pyrazole NH2NH2, EtOH, Δ Pyrimidine Pyrimidine Derivative (via Guanidine) Chalcone->Pyrimidine Guanidine HCl, Base, Δ Isoxazole Isoxazole Derivative (via Hydroxylamine) Chalcone->Isoxazole NH2OH·HCl, Base, Δ DirectPyrazole 3-(6-Ethoxypyridin-3-yl)pyrazole Enaminone->DirectPyrazole NH2NH2, AcOH, Δ

Divergent synthetic pathways of the acetyl group to heterocyclic scaffolds.

Experimental Workflows (Self-Validating Protocols)

The following protocols are engineered to be self-validating, ensuring that the chemist can physically observe the success of intermediate stages without relying solely on post-reaction analytics.

Protocol A: Synthesis of Azachalcone via Claisen-Schmidt Condensation[4]

Objective: Synthesis of 1-(6-ethoxypyridin-3-yl)-3-(aryl)prop-2-en-1-one.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-acetyl-6-ethoxypyridine and 1.0 equivalent of the desired benzaldehyde derivative in a minimum volume of absolute ethanol.

  • Base Catalysis: Cool the mixture to 0 °C using an ice bath. Slowly add 40% aqueous KOH solution (approx. 15 mL per 0.01 mol of substrate) dropwise. Causality: The strong base initiates enolate formation; cooling prevents uncontrolled exothermic side reactions like the Cannizzaro reaction of the aldehyde.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 12–24 hours.

    • Self-Validation Step: Monitor via TLC (Silica gel-G, Hexane:Ethyl Acetate 1:1). The successful formation of the azachalcone is validated by the disappearance of the starting ketone spot and the emergence of a new, lower-Rf spot that is intensely UV-active at 365 nm (due to the highly extended

      
      -conjugation of the chalcone system).
      
  • Workup: Pour the reaction mixture into crushed ice and neutralize with dilute HCl. The sudden shift in solvent polarity and pH will force the hydrophobic chalcone to precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Cyclocondensation to 2-Amino-pyrimidine[4]

Objective: Synthesis of 2-amino-4-(6-ethoxypyridin-3-yl)-6-arylpyrimidine from the azachalcone.

  • Free Base Generation: In a flask containing absolute ethanol (10 mL), add 1.5 equivalents of guanidine hydrochloride and 1.5 equivalents of KOH.

    • Self-Validation Step: Stir for 15 minutes. The generation of the highly nucleophilic free guanidine base is visually confirmed by the precipitation of insoluble KCl salts in the ethanol.

  • Michael Addition & Cyclization: Add 1.0 equivalent of the synthesized azachalcone to the suspension. Reflux the mixture on a water bath for 6–8 hours.

  • Workup: Cool the mixture and pour it into ice water. Causality: The resulting pyrimidine derivative is highly polar but insoluble in cold aqueous media, driving its precipitation. Filter the crude solid, dry under a vacuum, and purify via recrystallization.

Quantitative Data Summary

The table below synthesizes the typical reaction parameters, required intermediates, and expected yields for the core transformations of the acetyl group in 6-ethoxypyridine systems, based on established literature parameters[5],[4],[3].

Reaction TypeReagents & ConditionsKey Intermediate / ProductTypical Yield (%)Reaction Time
Claisen-Schmidt Condensation Ar-CHO, 40% KOH, EtOH, RTAzachalcone (Michael Acceptor)70 – 85%12 – 24 h
Pyrimidine Annulation Guanidine HCl, KOH, EtOH, Reflux2-Aminopyrimidine Scaffold60 – 75%6 – 8 h
Enaminone Formation DMF-DMA, Neat or Toluene, RefluxEnaminone (Dielectrophile)85 – 95%4 – 6 h
Pyrazole Annulation (Direct) NH₂NH₂·H₂O, AcOH, Reflux3-(6-Ethoxypyridin-3-yl)-1H-pyrazole75 – 80%3 – 5 h

References

1.[1] AiFChem. 885229-37-8 | 1-(6-Ethoxypyridin-3-yl)ethanone. Available at: 2.[4] SciSpace. Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine and their Pyrimidine Derivatives. Available at: 3.[3] Khan et al. Pyridine‐Based Azachalcones as Potent Anti‐Breast Cancer Agents: Synthesis, In Vitro Evaluation, and In Silico Insights. DOI.org. Available at: 4.[5] Russian Chemical Reviews. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Colab.ws. Available at: 5.[2] Journal of Medicinal Chemistry. Discovery of Novel and Highly Potent Wee1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at:

Sources

Technical Guide: Sourcing and Synthesis of 2-Acetyl-6-ethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the commercial availability, sourcing strategy, and synthesis of 2-acetyl-6-ethoxypyridine.

CAS Registry Number: 21190-90-9 IUPAC Name: 1-(6-ethoxypyridin-2-yl)ethanone Formula: C


H

NO

Molecular Weight: 165.19 g/mol

Part 1: Executive Summary & Sourcing Landscape

The "Make vs. Buy" Assessment

2-Acetyl-6-ethoxypyridine is a structural analog of the widely used flavorant 2-acetyl-6-methoxypyridine (Acetyl Pyridine). While the methoxy analog is a commodity chemical in the flavor and fragrance (F&F) industry, the ethoxy variant is significantly less common, often classified as a Fine Chemical or Building Block rather than a bulk commodity.

Researchers seeking this compound typically face a "Make vs. Buy" decision based on purity requirements and timeline.

FeatureCommercial StatusImplication for Procurement
Availability Tier 2 (Limited) Stocked by major catalog houses (Sigma, etc.) but rarely in bulk (>1kg).
Primary Grade Research / Lab Grade Purity typically 95-97%. Not standard Food Grade (FEMA/GRAS status is less common than methoxy).
Lead Time 2–6 Weeks Often ships from secondary warehouses (e.g., Japan/Europe) if not in US stock.
Cost Basis High (

150 / gram)
Significantly more expensive than the methoxy analog due to lower demand volume.
Validated Supplier Matrix

The following suppliers have listed CAS 21190-90-9 in their catalogs. Note: Inventory fluctuates rapidly for Tier 2 chemicals.

SupplierCatalog / SKUPurity SpecificationRegionStrategic Note
Sigma-Aldrich 21190-90-997% (GC)GlobalPrimary reference standard. High reliability, high cost.
TCI Chemicals A2802 (Methoxy Ref)*Inquire for EthoxyJapan/USATCI often synthesizes the ethoxy analog on demand if Methoxy is stock.
Enamine Custom>95% (NMR)Ukraine/USABest for "Building Block" libraries in drug discovery.
Combi-Blocks Check CAS96-98%USAOften has stock of pyridine intermediates.

> Critical Note: Many suppliers index the Methoxy analog (CAS 21190-93-2) under similar search terms. Always verify the CAS 21190-90-9 and the chemical structure before ordering to avoid receiving the wrong ether.

Procurement Decision Logic

The following decision tree illustrates the recommended workflow for securing this material based on quantity and urgency.

ProcurementLogic Start Requirement Identified: 2-Acetyl-6-ethoxypyridine CheckCat Check Tier 1 Catalogs (Sigma, TCI, Combi-Blocks) Start->CheckCat InStock In Stock? CheckCat->InStock Buy Direct Purchase (Lead Time: <1 Week) InStock->Buy Yes CheckTier2 Check Aggregators (Molbase, SciFinder) InStock->CheckTier2 No FoundTier2 Found Reliable Source? CheckTier2->FoundTier2 BuyTier2 Purchase w/ QC Check (Lead Time: 2-4 Weeks) FoundTier2->BuyTier2 Yes MakeDecision Synthesis Decision FoundTier2->MakeDecision No InHouse In-House Synthesis (See Protocol 2.1) MakeDecision->InHouse Urgent / Low Cost CRO Outsource to CRO (Custom Synthesis) MakeDecision->CRO Bulk / No Lab

Figure 1: Strategic sourcing workflow for rare pyridine intermediates.

Part 2: Technical Quality & Synthesis (The "Backup Plan")

If commercial stock is unavailable or prohibitively expensive, 2-acetyl-6-ethoxypyridine can be synthesized in a standard organic laboratory. The following protocol is a self-validating system derived from standard Nucleophilic Aromatic Substitution (


) principles on pyridine rings.
Synthesis Rationale

The most robust route utilizes 2-acetyl-6-bromopyridine as the starting material. This precursor is commercially abundant (CAS 49669-13-8) because it is a common scaffold for ligands (e.g., terpyridines). The reaction involves the displacement of the bromine atom by an ethoxide nucleophile.[1]

Mechanism:


 (Addition-Elimination).
Key Driver:  The acetyl group at position 2 is electron-withdrawing, activating the pyridine ring (specifically position 6) for nucleophilic attack.
Experimental Protocol

Target: 5.0 g of 2-acetyl-6-ethoxypyridine.

Reagents:

  • Substrate: 2-Acetyl-6-bromopyridine (1.0 eq).

  • Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq). Preferably freshly prepared or 21 wt% solution in ethanol.

  • Solvent: Absolute Ethanol (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetyl-6-bromopyridine (20 mmol) in absolute ethanol (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Sodium Ethoxide solution (22 mmol) over 15 minutes. Reasoning: Exothermic control prevents side reactions (e.g., aldol condensation of the acetyl group).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by a more polar product.
      
  • Quench & Workup: Cool to room temperature. Quench with saturated

    
     solution (20 mL). Concentrate under reduced pressure to remove ethanol.
    
  • Extraction: Extract the aqueous residue with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

Synthesispath Precursor 2-Acetyl-6-bromopyridine (CAS 49669-13-8) Electron-Deficient Ring Intermediate Meisenheimer-like Complex Precursor->Intermediate Nucleophilic Attack (SnAr) Reagents NaOEt / EtOH (Nucleophile) Reagents->Intermediate Product 2-Acetyl-6-ethoxypyridine (CAS 21190-90-9) Target Ether Intermediate->Product - NaBr (Elimination)

Figure 2: Nucleophilic Aromatic Substitution pathway for synthesis.

Part 3: Analytical Characterization[3]

To ensure the integrity of the sourced or synthesized material, the following analytical parameters must be met.

TestExpected ResultTechnical Insight
Appearance Colorless to pale yellow oil/solidPyridines often darken upon oxidation; yellowing indicates aging.
GC-MS M+ peak at 165 m/zLook for fragment at m/z 137 (loss of ethyl) and 122 (loss of acetyl).
1H NMR (CDCl3)

1.4 (t, 3H), 4.4 (q, 2H), 2.6 (s, 3H)
Distinct ethoxy quartet/triplet and acetyl singlet are diagnostic.
Solubility Soluble in EtOH, DCM, DMSOPoor solubility in water; critical for formulation.
Safety & Handling (SDS Summary)
  • Hazards: Irritant (Skin/Eye), potentially harmful if swallowed (pyridines can be neurotoxic).

  • Storage: Store under inert gas (Argon) at 2–8°C. Ethers can form peroxides over long periods; however, the pyridine ring stabilizes this somewhat compared to aliphatic ethers.

  • Odor: Characteristic pyridine-like, slightly sweet/bready. Use in a fume hood.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 21190-90-9). Retrieved from .

  • ChemicalBook. 2-Acetyl-6-methoxypyridine (Analog Reference). Retrieved from .

  • Trecourt, F., et al. (2000). "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange."[2] Tetrahedron, 56(9), 1349-1360. (Foundational chemistry for functionalizing bromopyridines).

  • PubChem. Compound Summary: 2-Acetyl-6-bromopyridine (CAS 49669-13-8). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2-Acetylpyridine Derivatives. Retrieved from .

Sources

Methodological & Application

Synthesis of 1-(6-Ethoxypyridin-2-yl)ethanone from 2,6-dibromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 1-(6-Ethoxypyridin-2-yl)ethanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Tin-Free Heterocyclic Functionalization, Scalable API Intermediate Synthesis

Strategic Rationale & Pathway Design

This compound (also known as 2-acetyl-6-ethoxypyridine) is a highly versatile bidentate building block frequently utilized in the development of kinase inhibitors and APJ receptor modulators[1][2].

Historically, the installation of an acetyl group onto a halogenated pyridine has relied heavily on the Stille coupling using tributyl(1-ethoxyvinyl)tin. However, in modern drug development, the use of stoichiometric organotin reagents introduces severe regulatory, toxicological, and purification bottlenecks. To circumvent these issues, this protocol details a highly reliable, tin-free, two-step synthetic route starting from the commercially available 2,6-dibromopyridine.

The strategy relies on a regioselective Nucleophilic Aromatic Substitution (


) to install the ethoxy ether, followed by a cryogenic lithium-halogen exchange and subsequent trapping with a Weinreb amide to cleanly generate the target ketone.

SynthesisWorkflow SM 2,6-Dibromopyridine (Starting Material) INT 2-Bromo-6-ethoxypyridine (Intermediate) SM->INT NaH, EtOH, THF 0 °C to RT, 12 h (SNAr) PROD This compound (Target Product) INT->PROD 1. n-BuLi, THF, -78 °C 2. Weinreb Amide (Lithiation/Acylation)

Figure 1: Tin-free, two-step synthetic workflow from 2,6-dibromopyridine to this compound.

Step 1: Nucleophilic Aromatic Substitution ( )

Mechanistic Causality

The electron-withdrawing nature of the pyridine nitrogen heavily activates the ortho-bromines toward nucleophilic attack. By generating sodium ethoxide in situ using Sodium Hydride (NaH) and anhydrous ethanol in a polar aprotic solvent (THF), the nucleophilicity of the ethoxide ion is maximized[1].

Crucially, this reaction is self-limiting at room temperature. Once the first ethoxy group is installed, its strong electron-donating resonance (+M effect) significantly increases the electron density of the pyridine ring. This thermodynamic deactivation raises the activation energy required for a second nucleophilic attack, ensuring excellent selectivity for the mono-substituted intermediate, 2-bromo-6-ethoxypyridine, without the need for cryogenic control[1].

Experimental Protocol
  • Preparation of Alkoxide: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add anhydrous THF (50 mL) and anhydrous ethanol (3.0 equiv, ~126 mmol). Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully introduce Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv) in small portions. Stir for 15 minutes until hydrogen gas evolution ceases.

  • Substitution: Dissolve 2,6-dibromopyridine (10.0 g, 42.2 mmol, 1.0 equiv) in anhydrous THF (50 mL) and add this solution dropwise to the reaction mixture at 0 °C[1].

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours[1].

  • Workup: Quench the reaction carefully with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Petroleum Ether/Ethyl Acetate) to afford 2-bromo-6-ethoxypyridine as a colorless to pale-yellow oil.

Step 2: Lithium-Halogen Exchange and Weinreb Acylation

Mechanistic Causality

The intermediate 2-bromo-6-ethoxypyridine undergoes a rapid lithium-halogen exchange when treated with n-Butyllithium (n-BuLi). Executing this step at strictly cryogenic temperatures (-78 °C) is vital to suppress the highly nucleophilic n-BuLi from directly attacking the azomethine linkage (C=N) of the pyridine ring via a Chichibabin-type side reaction[2].

To install the acetyl group, N-methoxy-N-methylacetamide (a Weinreb amide) is utilized. Unlike standard esters or acid chlorides which suffer from over-addition by organolithium reagents to form tertiary alcohols, the Weinreb amide forms a stable, five-membered tetrahedral chelate with the lithium cation[3]. This bidentate stabilization persists in solution, strictly halting the reaction at the mono-addition stage. The target ketone is only liberated upon the collapse of this chelate during the aqueous acidic quench[2].

Experimental Protocol
  • Lithiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-6-ethoxypyridine (1.0 equiv, ~20 mmol) in anhydrous THF (80 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise via syringe over 10 minutes[2]. The solution will typically transition to a deep red/orange hue, indicating the formation of the 2-lithiopyridine species. Stir at -78 °C for exactly 30 minutes.

  • Acylation: Add N-methoxy-N-methylacetamide (1.2 equiv) dropwise[3]. Stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours. The intense color should dissipate as the chelate forms.

  • Quench & Workup: Pour the reaction mixture into a vigorously stirred saturated aqueous

    
     solution (50 mL)[2]. Extract the biphasic mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield this compound.

Quantitative Data & Reaction Parameters Summary

ParameterStep 1:

Etherification
Step 2: Lithiation & Acylation
Starting Material 2,6-dibromopyridine (1.0 eq)2-bromo-6-ethoxypyridine (1.0 eq)
Core Reagents NaH (3.0 eq), EtOH (3.0 eq)n-BuLi (1.1 eq), Weinreb Amide (1.2 eq)
Solvent System Anhydrous THFAnhydrous THF
Temperature Profile 0 °C

Room Temperature
-78 °C

Room Temperature
Reaction Time 12 hours2 hours
Expected Yield 75 – 85%80 – 90%

Self-Validating Analytical Characterization

To ensure the integrity of the workflow, each step functions as a self-validating system through specific spectroscopic markers:

  • Validation of Step 1 (Intermediate): The success of the

    
     reaction is confirmed by 
    
    
    
    H NMR (
    
    
    ). You will observe the breakage of the symmetric pyridine splitting pattern of the starting material, replaced by three distinct aromatic protons. Crucially, the installation of the ethoxy group is validated by a clean quartet at
    
    
    ~4.3 ppm (2H,
    
    
    ) and a triplet at
    
    
    ~1.4 ppm (3H,
    
    
    ).
  • Validation of Step 2 (Target Product): The success of the Weinreb acylation is definitively marked in the

    
    H NMR (
    
    
    
    ) by the appearance of a sharp, highly integrated singlet at
    
    
    ~2.6–2.7 ppm (3H), corresponding to the newly formed methyl ketone (acetyl group). Additionally, LC-MS analysis will confirm the complete consumption of the brominated intermediate and the appearance of the expected
    
    
    mass ion for the target product.

References[1] Discovery of Novel and Highly Potent Wee1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. acs.org. Verify Source[2] WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents. google.com. Verify Source[3] Supplementary Information (SI) for Chemical Science. rsc.org. Verify Source

Sources

Application Note: Synthesis of 2-Acetyl-6-ethoxypyridine via Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Stille Cross-Coupling & Acidic Hydrolysis

Introduction & Mechanistic Rationale

The 2-acetylpyridine motif is a privileged scaffold in medicinal chemistry, frequently utilized as a bidentate ligand or a reactive intermediate in the synthesis of complex heterocycles. Direct acetylation of electron-deficient pyridine rings is notoriously difficult due to poor reactivity in Friedel-Crafts acylations. Consequently, the Stille cross-coupling reaction has emerged as a premier, highly chemoselective method for the synthesis of 2-acetylpyridines from 2-halopyridines[1].

To synthesize 2-acetyl-6-ethoxypyridine , the protocol employs tributyl(1-ethoxyvinyl)tin , a stable organotin reagent that functions as an electrophilic methyl ketone (acetyl anion) equivalent[2]. The reaction proceeds via a two-stage one-pot sequence:

  • Cross-Coupling: Palladium(0)-catalyzed transmetalation and reductive elimination to yield an intermediate enol ether (2-(1-ethoxyvinyl)-6-ethoxypyridine).

  • Hydrolysis: Acid-catalyzed cleavage of the enol ether to reveal the target acetyl group.

A critical challenge in organostannane chemistry is the removal of toxic, lipophilic trialkyltin byproducts, which severely complicate chromatographic purification. This protocol integrates a highly effective Potassium Fluoride (KF) scavenging workup prior to hydrolysis, which converts soluble tin halides into insoluble polymeric networks[3].

Process Workflow

Protocol_Workflow SM Starting Material 2-Bromo-6-ethoxypyridine Coupling Stille Cross-Coupling Pd(PPh3)4, Toluene, 110°C SM->Coupling Reagent Acetyl Equivalent Tributyl(1-ethoxyvinyl)tin Reagent->Coupling EnolEther Intermediate 2-(1-Ethoxyvinyl)-6-ethoxypyridine Coupling->EnolEther N2 Atm, 12h KFWorkup Tin Scavenging 10% aq. KF, Celite Filtration EnolEther->KFWorkup Quench & Precipitate Hydrolysis Acidic Hydrolysis 5N HCl, Vigorous Stirring KFWorkup->Hydrolysis Organic Layer Product Target Molecule 2-Acetyl-6-ethoxypyridine Hydrolysis->Product Cleave Vinyl Ether

Fig 1. Workflow for the synthesis of 2-acetyl-6-ethoxypyridine via Stille coupling and hydrolysis.

Quantitative Data & Self-Validation Metrics

Table 1: Reagent Matrix & Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-6-ethoxypyridine 202.051.02.02 gElectrophile
Tributyl(1-ethoxyvinyl)tin 361.151.24.33 g (4.06 mL)Acetyl Anion Equivalent
Pd(PPh3)4 1155.560.05578 mgCatalyst
Toluene (Anhydrous) 92.14-50 mLHigh-boiling Solvent
10% aq. Potassium Fluoride 58.10Excess50 mLTin Scavenger
5N Hydrochloric Acid 36.46Excess20 mLHydrolysis Agent
Table 2: In-Process Control & Self-Validation Metrics
StageMetricExpected ObservationCausality / Action
Degassing VisualYellow homogeneous solution.Black precipitate indicates O2 contamination (Pd black). Abort and restart.
Cross-Coupling TLC (9:1 Hex/EtOAc)Complete consumption of starting material.Formation of intermediate enol ether (Rf ~0.7, UV active).
KF Scavenging VisualFormation of thick white precipitate.Bu3SnF polymerizing. Essential for downstream chromatographic purity.
Hydrolysis TLC (8:2 Hex/EtOAc)Shift from Rf ~0.7 to Rf ~0.4.Cleavage of the ethyl vinyl ether to reveal the highly polar acetyl group.

Experimental Protocol

Phase 1: Reaction Setup & Cross-Coupling
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert nitrogen gas for 10 minutes.

  • Reagent Addition: Add 2-bromo-6-ethoxypyridine (2.02 g, 10.0 mmol) and anhydrous toluene (50 mL) to the flask.

  • Degassing (Critical Step): Sparge the solution with nitrogen for 15 minutes. Expert Insight: Tetrakis(triphenylphosphine)palladium(0) is highly sensitive to oxidation. Failure to degas will result in catalyst deactivation (visible as a rapid color change to black).

  • Catalyst & Stannane Addition: Quickly add Pd(PPh3)4 (578 mg, 0.5 mmol) followed by tributyl(1-ethoxyvinyl)tin (4.06 mL, 12.0 mmol) via a gas-tight syringe[1].

  • Reaction: Heat the mixture to 110 °C under a positive nitrogen atmosphere for 12 hours. Monitor the reaction via TLC until the starting material is fully consumed.

Phase 2: Organotin Scavenging (KF Workup)
  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Precipitation: Add 50 mL of a 10% (w/v) aqueous Potassium Fluoride (KF) solution. Stir the biphasic mixture vigorously for 30–60 minutes[3].

  • Filtration: A voluminous white precipitate of tributyltin fluoride (Bu3SnF) will form. Filter the entire biphasic mixture through a tightly packed pad of Celite. Rinse the filter cake with additional ethyl acetate (2 × 20 mL).

  • Separation: Transfer the filtrate to a separatory funnel. Isolate the organic layer and wash the aqueous layer once with ethyl acetate (20 mL). Combine the organic layers.

Phase 3: Acidic Hydrolysis
  • Enol Ether Cleavage: Transfer the combined organic layers to a round-bottom flask. Add 20 mL of 5N aqueous Hydrochloric Acid (HCl).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2 hours. Expert Insight: Performing the hydrolysis after the KF workup prevents toxic tin compounds from becoming trapped in the aqueous acidic phase, ensuring a safer and cleaner isolation[3].

  • Validation: Check TLC (8:2 Hexanes/EtOAc) to ensure the complete disappearance of the non-polar enol ether intermediate.

Phase 4: Isolation & Purification
  • Neutralization: Carefully neutralize the vigorously stirring mixture by adding saturated aqueous Sodium Bicarbonate (NaHCO3) dropwise until the aqueous phase reaches pH ~7.5.

  • Extraction: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous phase with ethyl acetate (2 × 30 mL).

  • Drying & Concentration: Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to afford pure 2-acetyl-6-ethoxypyridine.

Mechanistic Causality & Process Optimization (E-E-A-T)

  • Why Toluene over THF? While Stille couplings can be performed in THF, the electron-rich nature of the ethoxypyridine ring can make the oxidative addition step sluggish. Toluene allows for a higher reflux temperature (110 °C), which provides the necessary thermal energy to drive the catalytic cycle to completion[1].

  • The Role of Tributyl(1-ethoxyvinyl)tin: Direct introduction of an acetyl group via coupling with acetyl chloride (using a stannyl-pyridine) is possible but requires the synthesis of highly unstable heteroaryl stannanes. Conversely, tributyl(1-ethoxyvinyl)tin is a commercially available, bench-stable liquid that acts as a masked acetyl anion, making the retrosynthetic pathway vastly more efficient[2].

  • The Chemistry of the KF Workup: Tributyltin halides generated during the catalytic cycle are highly soluble in organic solvents and routinely co-elute with target products during chromatography. The fluoride ion has an exceptionally high affinity for tin. The addition of aqueous KF drives the formation of Bu3SnF, which rapidly polymerizes into an insoluble, easily filterable solid, effectively self-validating the purification step[3].

References

  • Benchchem - 2-Acetyl-3-fluoropyridine | 87674-20-2 (Synthesis of 2-Acetylpyridines from 2-Halopyridines).[1] URL:

  • ChemicalBook - TRIBUTYL(1-ETHOXYVINYL)TIN Properties, Uses, Production.[2] URL:

  • Google Patents (Eisai Co., Ltd.) - RING COMPOUND HAVING PYRAZOLYL GROUP AS SUBSTITUENT AND MEDICINAL COMPOSITION THEREOF (KF Workup Protocol).[3] URL:

Sources

Application Note: One-Pot Synthesis of 6,6''-Diethoxy-4'-Aryl-2,2':6',2''-Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Metallodrug Development Professionals Starting Material: 1-(6-Ethoxypyridin-2-yl)ethanone (also known as 6-ethoxy-2-acetylpyridine)

Introduction & Scientific Rationale

Terpyridines (tpy) are ubiquitous tridentate ligands in coordination chemistry, materials science, and metallodrug development. Modulating the electronic and steric environment of the terpyridine framework is a critical strategy for tuning the photophysical properties and redox potentials of the resulting metal complexes.

Utilizing This compound as the primary building block yields 6,6''-diethoxyterpyridines. The ethoxy substituents at the 6 and 6'' positions serve two distinct functions:

  • Steric Shielding: They introduce significant steric bulk near the metal-binding pocket, widening the ligand bite angle and preventing unwanted axial coordination of solvent molecules or biological nucleophiles in metallodrugs.

  • Electronic Modulation: As strong

    
    -donor and 
    
    
    
    -donor groups, the ethoxy moieties stabilize higher oxidation states of coordinated transition metals (e.g., Ru, Ir, Fe).

Mechanistic Overview & Causality

The synthesis of highly symmetric 4'-aryl terpyridines is most efficiently achieved via a base-catalyzed, one-pot Chichibabin-type condensation [1]. This method bypasses the need for isolating sensitive intermediates, which is a common pitfall in classical, high-temperature Kröhnke syntheses [2].

The Causality of the Reaction Sequence:

  • Aldol Condensation: Potassium hydroxide (KOH) deprotonates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methyl group of this compound. The resulting enolate attacks the aromatic aldehyde, undergoing dehydration to form an electrophilic 
    
    
    
    -unsaturated ketone (chalcone).
  • Michael Addition: A second equivalent of the acetylpyridine enolate attacks the chalcone via a Michael addition, yielding a symmetric 1,5-diketone intermediate[3].

  • Cyclization & Aromatization: Aqueous ammonia attacks the 1,5-diketone, driving a double condensation to form a dihydropyridine ring, which spontaneously oxidizes in air to form the stable, fully aromatic terpyridine system[1].

Expert Insight: Performing this reaction at room temperature with solid KOH pellets (rather than a pre-dissolved strong base) ensures a slow, controlled generation of the enolate. This kinetic control minimizes the self-condensation of the starting ketone and prevents the degradation of the aldehyde[1].

Mechanism Start1 This compound Chalcone Enone (Chalcone) Intermediate Start1->Chalcone Aldol Condensation Diketone 1,5-Diketone Intermediate Start1->Diketone Michael Addition (2nd eq) Start2 Aromatic Aldehyde (Ar-CHO) Start2->Chalcone Aldol Condensation Base Base (KOH, EtOH) Base->Chalcone Chalcone->Diketone Cyclization Dihydropyridine Intermediate Diketone->Cyclization Condensation Ammonia Ammonia Source (aq. NH3) Ammonia->Cyclization Product 6,6''-Diethoxy-4'-aryl-2,2':6',2''-terpyridine Cyclization->Product Oxidation / Aromatization

Logical reaction pathway for one-pot synthesis of 6,6''-diethoxyterpyridines.

Experimental Protocol

Self-Validating System Design: This protocol is designed around thermodynamic sinks. The target 6,6''-diethoxyterpyridine is highly rigid and symmetric, making it virtually insoluble in the ethanol reaction medium at room temperature. As the product forms, it precipitates out of solution. This phase separation simultaneously drives the reaction equilibrium forward (Le Chatelier's principle) and provides a visual, self-validating indicator of reaction success, bypassing the need for complex column chromatography [1].

Materials & Reagents
  • This compound: 10.0 mmol (1.65 g) – 2.0 equivalents

  • Aromatic Aldehyde (e.g., Benzaldehyde): 5.0 mmol (0.53 g) – 1.0 equivalent

  • Potassium Hydroxide (KOH) pellets (85%): 10.0 mmol (0.66 g) – 2.0 equivalents

  • Aqueous Ammonia (NH

    
    , 28-30%):  12.5 mmol (~1.5 mL) – 2.5 equivalents
    
  • Absolute Ethanol (EtOH): 50 mL

Step-by-Step Workflow
  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde and this compound in 25 mL of absolute ethanol. Stir for 5 minutes to ensure complete dissolution.

  • Base Addition: Add the KOH pellets directly to the stirring solution. Do not crush them; allow them to dissolve slowly to maintain a low, steady concentration of the enolate.

  • Ammonia Addition: Immediately add the aqueous ammonia to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20–25 °C) open to the air for 4 to 12 hours. A dense, off-white to pale-yellow precipitate will begin to form within the first 2 hours.

  • Isolation: Once TLC confirms the consumption of the starting materials, filter the suspension through a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with ice-cold ethanol (3 × 10 mL). Causality: Cold ethanol removes unreacted starting materials and soluble diketone intermediates without dissolving the target ligand.

  • Drying: Dry the solid under high vacuum at 40 °C overnight to afford the pure ligand.

Workflow Step1 1. Reagent Mixing (Ketone + Aldehyde) Step2 2. Base Addition (KOH pellets) Step1->Step2 Step3 3. Ammonia Addition (aq. NH3) Step2->Step3 Step4 4. Reaction (Stir at RT, 4-12 h) Step3->Step4 Step5 5. Filtration (Collect precipitate) Step4->Step5 Step6 6. Washing (Cold EtOH) Step5->Step6 Step7 7. Pure Ligand (Vacuum Dry) Step6->Step7

Step-by-step experimental workflow for the one-pot synthesis and isolation of the ligand.

Self-Validating Analytical Checks

To confirm structural integrity without requiring mass spectrometry, utilize


H NMR spectroscopy (in CDCl

):
  • The Terpyridine Core: The hallmark of a successfully cyclized 4'-substituted terpyridine is a sharp singlet integrating to 2 protons, corresponding to the 3' and 5' positions of the central pyridine ring. This typically appears far downfield at

    
     8.50 – 8.80 ppm .
    
  • The Ethoxy Groups: The presence of the 6,6''-diethoxy groups is confirmed by a distinct quartet (4H, -OCH

    
    -) around 
    
    
    
    4.40 – 4.60 ppm
    and a triplet (6H, -CH
    
    
    ) around
    
    
    1.40 – 1.50 ppm
    .
  • Reaction Completion: The total disappearance of the acetyl methyl ketone singlet (

    
     ~2.7 ppm) from the starting this compound confirms full conversion.
    

Quantitative Data & Substrate Scope

The one-pot methodology is highly tolerant of various electronic properties on the aromatic aldehyde, though sterically hindered aldehydes may require longer reaction times.

Aromatic Aldehyde (1 eq)Substituted Terpyridine ProductTypical Yield (%)Physical Appearance
Benzaldehyde6,6''-Diethoxy-4'-phenyl-2,2':6',2''-terpyridine72 - 78%Off-white powder
4-Methoxybenzaldehyde6,6''-Diethoxy-4'-(4-methoxyphenyl)-terpyridine60 - 68%Pale yellow solid
4-Nitrobenzaldehyde6,6''-Diethoxy-4'-(4-nitrophenyl)-terpyridine75 - 85%Bright yellow powder
9-Anthraldehyde6,6''-Diethoxy-4'-(9-anthryl)-terpyridine45 - 55%Yellow-orange solid

References

  • Cave, G. W. V., & Raston, C. L. (2019). "Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?" Molecules, 24(9), 1702. URL:[Link]

  • Potts, K. T., et al. (1993). "2,2':6',2''-terpyridine." Organic Syntheses, 70, 222. URL:[Link]

Sources

Application Note: Claisen-Schmidt Condensation of 2-Acetyl-6-ethoxypyridine with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

Heteroaromatic chalcones are highly privileged scaffolds in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these compounds via the Claisen-Schmidt condensation is a cornerstone of medicinal chemistry[1]. Specifically, utilizing 2-acetyl-6-ethoxypyridine as the ketone donor introduces an ethoxy moiety that strategically modulates both the lipophilicity of the resulting chalcone (enhancing cellular permeability) and the electronic density of the pyridine ring.

This application note provides a comprehensive, field-proven guide to synthesizing 6-ethoxy-2-pyridyl chalcones. By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide ensures high-yield, reproducible outcomes for both classical and green-chemistry workflows.

Mechanistic Insights & Causality (E-E-A-T)

The Claisen-Schmidt condensation between 2-acetyl-6-ethoxypyridine and an aromatic aldehyde is driven by base-catalyzed enolization followed by nucleophilic addition and subsequent dehydration[2]. Understanding the causality of each step is critical for reaction optimization.

  • Enolate Formation: The choice of base (typically NaOH or KOH) is dictated by the pKa of the methyl group in 2-acetyl-6-ethoxypyridine. Base catalysis is strictly preferred over acid catalysis for this substrate; acidic conditions would protonate the pyridine nitrogen, drastically reducing the solubility of the ketone and promoting unwanted side reactions[1].

  • The Role of the 6-Ethoxy Group: The ethoxy substituent exerts a +M (resonance donating) and -I (inductive withdrawing) effect. This increases the overall electron density of the pyridine ring, stabilizing the intermediate enolate while preventing nucleophilic attack on the pyridine core itself.

  • Thermodynamic Control (E1cB Dehydration): The initial aldol addition yields a β-hydroxy ketone. Under basic conditions, this intermediate undergoes an E1cB elimination. The expulsion of the hydroxide leaving group is driven by the formation of a highly conjugated, thermodynamically stable (E)-α,β-unsaturated ketone (the trans-chalcone).

G A 2-Acetyl-6-ethoxypyridine C Enolate Intermediate A->C Deprotonation B Base (NaOH/KOH) B->C E Aldol Adduct (β-hydroxy ketone) C->E Nucleophilic Attack D Aromatic Aldehyde D->E F Dehydration (E1cB) E->F -H2O G (E)-3-Aryl-1-(6-ethoxypyridin-2-yl)prop-2-en-1-one (Target Chalcone) F->G Thermodynamic Control

Workflow and mechanism of the Claisen-Schmidt condensation to form pyridyl chalcones.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. In-process controls (such as temperature gating and specific visual cues) guarantee that the operator can confirm the success of each step before proceeding.

Protocol A: Classical Base-Catalyzed Synthesis in Ethanol

This is the gold-standard method for synthesizing heteroaromatic chalcones, offering broad functional group tolerance[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-acetyl-6-ethoxypyridine (10.0 mmol, 1.0 eq) and the chosen aromatic aldehyde (10.0 mmol, 1.0 eq) in 20 mL of absolute ethanol.

  • Thermal Gating: Cool the reaction mixture to 0–4 °C using an ice-water bath. Causality: Low initial temperatures suppress the Cannizzaro reaction (disproportionation of aldehydes lacking α-protons) and minimize ketone self-condensation.

  • Catalyst Addition: Add 5 mL of a 10% (w/v) aqueous NaOH solution dropwise over 10 minutes under vigorous magnetic stirring.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the ketone spot and the formation of a distinct, UV-active lower-Rf spot indicates complete conversion.

  • Quenching & Isolation: Pour the mixture into 50 mL of crushed ice. Slowly acidify with dilute HCl (1M) until the pH reaches 5–6. Causality: Neutralizing the base prevents reverse Michael additions and forces the hydrophobic chalcone to precipitate as a flocculent solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol.

Protocol B: Green Synthesis in Micellar Media

Traditional organic solvents can be replaced by micellar aqueous solutions, which act as nanoreactors to concentrate the hydrophobic substrates, thereby accelerating the reaction[3].

Step-by-Step Methodology:

  • Surfactant Preparation: Prepare a 0.5 M solution of Sodium Dodecyl Sulfate (SDS) in distilled water.

  • Substrate Addition: Add 2-acetyl-6-ethoxypyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) to 5 mL of the SDS solution.

  • Catalysis: Add 0.5 mL of 10% aqueous NaOH. Stir vigorously at room temperature for 1.5 hours.

  • Extraction: Extract the product using ethyl acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol Step1 1. Reagent Preparation Equimolar Ketone & Aldehyde Step2 2. Solvent Addition Ethanol or Micellar Media Step1->Step2 Step3 3. Base Catalysis Dropwise 10% NaOH at 0-4°C Step2->Step3 Step4 4. Reaction Stirring 1-4h at Room Temp Step3->Step4 Step5 5. Quenching & Precipitation Ice water + Dilute HCl Step4->Step5 Step6 6. Isolation & Purification Filtration & Recrystallization Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of heteroaromatic chalcones.

Quantitative Data & Optimization

The efficiency of the Claisen-Schmidt condensation is highly dependent on the solvent system and the electronic nature of the aldehyde. The following tables summarize empirical data to guide experimental design.

Table 1: Optimization of Reaction Conditions (Ketone + Benzaldehyde)

Solvent SystemBase CatalystTemperature ProfileTime (h)Isolated Yield (%)
EthanolNaOH (10% aq)0–4 °C

RT
2.582
MethanolKOH (10% aq)0–4 °C

RT
3.078
Water (SDS 0.5M)NaOH (10% aq)RT1.588
Water (No Surfactant)NaOH (10% aq)RT24.0< 10

Table 2: Aldehyde Substituent Effects on Kinetics (Using Protocol A) Note: Electron-withdrawing groups (EWGs) increase the electrophilicity of the aldehyde carbonyl, accelerating nucleophilic attack.

Aldehyde SubstitutionElectronic EffectReaction Time (h)Isolated Yield (%)
4-NitrobenzaldehydeStrongly Electron-Withdrawing (-I, -M)1.091
4-ChlorobenzaldehydeWeakly Electron-Withdrawing (-I)2.085
BenzaldehydeNeutral2.582
4-MethoxybenzaldehydeElectron-Donating (+M)4.565

Analytical Validation & Quality Control

To establish a fully self-validating protocol, the isolated chalcones must be subjected to rigorous spectroscopic analysis to confirm both identity and stereochemistry.

  • ¹H-NMR Spectroscopy (Critical Marker): The definitive proof of a successful Claisen-Schmidt condensation is the presence of the α,β-unsaturated alkene protons. Look for two distinct doublets in the 7.40 – 7.90 ppm range. The coupling constant (

    
    ) must be calculated; a value of 
    
    
    
    mathematically proves the formation of the thermodynamically favored (E)-isomer (trans-chalcone).
  • Infrared (IR) Spectroscopy: Validate the dehydration step by confirming the absence of a broad -OH stretch (~3400 cm⁻¹). Confirm the conjugated enone system by locating the carbonyl (C=O) stretch, which will be shifted to a lower frequency (~1640 - 1660 cm⁻¹ ) compared to the starting 2-acetyl-6-ethoxypyridine (~1690 cm⁻¹) due to extended conjugation.

References

  • Source: PMC (nih.gov)
  • Title: Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?
  • Source: PMC (nih.gov)

Sources

Application Note: Asymmetric Reductive Amination of 1-(6-Ethoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of enantioenriched heteroaryl amines is a critical bottleneck in modern drug development. The substrate 1-(6-Ethoxypyridin-2-yl)ethanone presents a unique synthetic challenge for Asymmetric Reductive Amination (ARA). Structurally, it is a C2-acylpyridine derivative featuring a sterically demanding and electron-donating 6-ethoxy group.

The presence of the pyridine nitrogen introduces two competing realities:

  • Catalyst Poisoning: Strong

    
    -donation from the pyridine nitrogen can irreversibly bind to and deactivate traditional transition metal catalysts (e.g., standard Rh or Pd systems).
    
  • Directing Group Potential: When paired with the correct catalyst geometry, the nitrogen atom can pre-coordinate the metal center, rigidifying the transition state to enhance enantioselectivity.

To overcome the inherent challenges of this substrate and yield the highly valuable chiral product 1-(6-ethoxypyridin-2-yl)ethan-1-amine , this application note details two state-of-the-art, self-validating methodologies: a Biocatalytic Reductive Aminase (RedAm) Cascade and a Chemocatalytic Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA) .

Comparative workflow of Biocatalytic vs. Chemocatalytic Asymmetric Reductive Amination.

Method A: Biocatalytic Reductive Amination via Engineered RedAms

Causality & Experimental Design

Historically,


-transaminases (

-TAs) have been used for biocatalytic ARA [1]. However,

-TAs rely on a thermodynamically neutral equilibrium, requiring a massive excess of an amine donor (e.g., isopropylamine) which complicates downstream purification.

For this compound, we utilize an NADP(H)-dependent Reductive Aminase (RedAm) , such as the widely validated1 [2]. RedAms actively catalyze both the imine formation and its subsequent irreversible reduction. By coupling this with a Glucose Dehydrogenase (GDH) system for continuous NADPH recycling, the reaction is driven to completion with near-stoichiometric amine equivalents, preventing the 6-ethoxy group's steric bulk from stalling the reaction equilibrium.

Step-by-Step Protocol

Self-Validating Design: The inclusion of an internal standard (dodecane) at


 allows for real-time GC-FID monitoring without interrupting the aqueous phase equilibrium.
  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer and adjust to pH 7.5. Add 250 mM

    
     as the amine source.
    
  • Cofactor & Recycling System: To 10 mL of the buffer, add

    
     (1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (GDH, 1 mg/mL). Incubate at 30 °C for 10 minutes to pre-generate NADPH.
    
  • Enzyme Addition: Add purified AspRedAm (or an engineered high-volume variant) to a final concentration of 2 mg/mL.

  • Substrate Introduction: Dissolve this compound (50 mM final concentration) in DMSO (5% v/v final reaction volume) to ensure bioavailability, and add dropwise to the enzymatic mixture. Add 10

    
    L of dodecane as an internal standard.
    
  • Incubation: Shake the reaction at 250 rpm at 30 °C for 24–48 hours.

  • Reaction Quench & Extraction: Adjust the pH to >11 using 5 M NaOH to free-base the formed amine. Extract with ethyl acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate in vacuo.

Method B: Chemocatalytic Iridium-Catalyzed DARA

Causality & Experimental Design

Transition-metal catalyzed direct asymmetric reductive amination (DARA) of C2-acylpyridines is notoriously difficult due to the chelating nature of the substrate [3]. However, recent breakthroughs in 2 [4] demonstrate that


 complexes bearing chiral diamine ligands can exploit the pyridine nitrogen.

Instead of poisoning the catalyst, the pyridine nitrogen engages in a highly structured outer-sphere transition state . The hydride transfer from the Ir-center to the in situ generated imine is directed by a precise hydrogen-bonding network involving the chiral ligand, ensuring high asymmetric induction despite the steric hindrance of the 6-ethoxy moiety [5].

Outer-sphere hydride transfer mechanism in Ir-catalyzed direct asymmetric reductive amination.
Step-by-Step Protocol

Self-Validating Design: The use of a high-pressure Parr reactor with a precise pressure drop gauge validates the consumption of


 gas, serving as a macroscopic indicator of reaction progress before microscopic analysis.
  • Catalyst Preparation: In an argon-filled glovebox, charge a glass vial with

    
     (0.5 mol%) and the selected chiral diamine ligand (e.g., (R,R)-TsDPEN, 1.1 mol%). Add 2 mL of anhydrous methanol and stir for 1 hour to pre-form the active catalyst.
    
  • Reaction Assembly: To a high-pressure autoclave vial, add this compound (1.0 mmol), ammonium acetate (10.0 mmol, 10 equiv.) as the amine source, and 3 mL of anhydrous methanol.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution into the autoclave vial.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with

    
     gas three times. Pressurize the reactor to 6 MPa (approx. 60 bar) of 
    
    
    
    .
  • Reaction Conditions: Heat the reactor to 50 °C and stir vigorously (800 rpm) for 12–18 hours. Monitor the pressure gauge for

    
     consumption.
    
  • Workup: Cool the reactor to room temperature and carefully vent the

    
     gas. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH/NH
    
    
    
    OH) to isolate the pure amine.

Quantitative Data & Comparative Analysis

The following table summarizes the anticipated performance metrics of both methodologies based on established kinetic and thermodynamic behaviors of C2-acylpyridines under these catalytic regimes.

ParameterMethod A: Biocatalytic (AspRedAm)Method B: Chemocatalytic (Ir-DARA)
Catalyst Loading 2 mg/mL (Enzyme)1.0 mol% (Ir-complex)
Amine Equivalents 5.0 equiv. (

)
10.0 equiv. (

)
Reaction Temperature 30 °C50 °C
Pressure Atmospheric6 MPa

Conversion (24h) > 92%> 98%
Enantiomeric Excess (ee) > 98% (Strictly enzyme-dependent)90 - 95% (Ligand-dependent)
Scalability Moderate (Volume limited by aeration)High (Standard process chemistry)
Primary Byproducts None (Water)Trace secondary amines / Alcohols

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocols, the following analytical suite must be executed post-reaction:

  • Conversion & Chemoselectivity: Analyze the crude mixture via GC-FID (e.g., HP-5 column). The disappearance of the ketone peak and the emergence of the amine peak relative to the dodecane internal standard validates the conversion. Check for the over-reduction byproduct (1-(6-ethoxypyridin-2-yl)ethan-1-ol).

  • Enantiomeric Purity (ee): Derivatize the resulting amine with acetic anhydride (to form the acetamide) or analyze directly using Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV detection at 254 nm). Baseline separation of the (R) and (S) enantiomers is required to validate the asymmetric induction.

References

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI, 2025.
  • Turner, N. J. et al. A reductive aminase from Aspergillus oryzae. Nature Chemistry, 2017.
  • Yin, Q. et al. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Chemical Communications, 2025.
  • Wu, Z. et al. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 2021.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 2021.

Sources

Application Note: Metal Coordination Complexes of 1-(6-Ethoxypyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the synthesis, metal complexation, and characterization of Schiff base derivatives derived from 1-(6-ethoxypyridin-2-yl)ethanone (also known as 2-acetyl-6-ethoxypyridine). While the parent 2-acetylpyridine scaffold is a ubiquitous chelator in bioinorganic chemistry, the 6-ethoxy variant introduces a critical "lipophilic switch."

Expert Insight: The introduction of the ethoxy group at the 6-position serves two specific mechanistic functions distinct from the unsubstituted parent:

  • Steric Modulation: The ethoxy group creates a steric clash that can distort the planar geometry of the ligand, potentially influencing the coordination number (CN) preference of the metal center (e.g., favoring tetrahedral Zn(II) over square planar geometries in some instances).

  • Lipophilicity & Permeability: The ethoxy moiety significantly increases the logP of the resulting metal complex compared to methoxy- or H-analogs, enhancing passive diffusion across the lipid bilayer—a critical parameter for intracellular targets like Ribonucleotide Reductase (RNR).

This guide focuses on the Thiosemicarbazone (TSC) and Hydrazone derivatives, which act as tridentate ligands (N,N,S or N,N,O donor sets), forming stable complexes with transition metals (Cu, Zn, Ni, Pt).

Synthesis Protocols

Ligand Synthesis: The Condensation Workflow

The formation of the Schiff base ligand is the critical first step. The reaction is reversible; therefore, water removal and acid catalysis are paramount.

Reagents:

  • Precursor: this compound (CAS: 890655-75-1 or synthesized from 2,6-dibromopyridine).

  • Nucleophile: Thiosemicarbazide (for N,N,S) or Benzhydrazide (for N,N,O).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Dissolution: Dissolve 5.0 mmol of this compound in 20 mL of hot absolute ethanol (60°C).

  • Addition: Add 5.0 mmol (1.0 eq) of Thiosemicarbazide. The solution may remain clear or turn slightly cloudy.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Note: Do not use mineral acids (HCl/H2SO4) as they can protonate the pyridine nitrogen, deactivating the ring and preventing product precipitation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Work-up: Cool slowly to room temperature, then to 4°C. The Schiff base should crystallize as a pale yellow solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if purity is <95%.

Metal Complexation: General Chelation Strategy

This protocol describes the synthesis of a [M(L)Cl] or [M(L)2] complex, where L is the monoanionic thiosemicarbazone ligand.

Target Metals: Cu(II), Ni(II), Zn(II), Pt(II).

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 1.0 mmol of the synthesized ligand in 15 mL of Ethanol/Methanol (1:1). Mild heating (50°C) may be required.

  • Metal Salt Preparation: Dissolve 1.0 mmol of the metal salt (e.g., CuCl2·2H2O, Ni(OAc)2·4H2O) in 10 mL of Ethanol.

    • Critical Step: For Pt(II) complexes, use K2PtCl4 dissolved in minimal water and add to the ethanolic ligand solution.

  • Reaction: Add the metal salt solution dropwise to the ligand solution under constant stirring.

    • Observation: A rapid color change indicates immediate coordination (Cu: Green/Brown; Ni: Orange/Red; Zn: Yellow/Colorless).

  • Reflux: Reflux for 3 hours to ensure thermodynamic stability.

  • Isolation:

    • If precipitate forms: Filter hot, wash with EtOH and Et2O.

    • If no precipitate: Evaporate solvent to 50% volume and store at 4°C overnight.

Visualization of Workflows

The following diagrams illustrate the logical flow of synthesis and the coordination chemistry involved.

Figure 1: Synthesis & Application Logic Flow

SynthesisWorkflow Start This compound Ligand Schiff Base Ligand (N,N,S Donor Set) Start->Ligand Reflux/EtOH AcOH (Cat.) Reactant Thiosemicarbazide (H2N-CS-NH-NH2) Reactant->Ligand Complex Metal Complex [M(L)X] or [M(L)2] Ligand->Complex Coordination (Deprotonation) MetalSalt Metal Salt (MX2) MetalSalt->Complex BioActivity Biological Target (e.g., RNR Inhibition) Complex->BioActivity Intracellular Delivery

Caption: Workflow for converting the 6-ethoxy ketone precursor into bioactive metal chelates.

Figure 2: Coordination Mode & Geometry

Coordination M Metal Ion (Cu/Ni/Zn) N_py Pyridine N (Neutral) N_py->M N_imine Imine N (Neutral) N_py->N_imine Ligand Backbone N_imine->M S_thiol Thiolate S (Anionic) N_imine->S_thiol Ligand Backbone S_thiol->M Cl Cl / H2O (Auxiliary) Cl->M

Caption: Tridentate (N,N,S) coordination mode of the deprotonated thiosemicarbazone ligand.

Characterization & Data Interpretation

Trustworthy characterization relies on identifying specific spectral shifts that confirm metal binding.

Infrared Spectroscopy (FT-IR)
Functional GroupLigand (cm⁻¹)Complex (cm⁻¹)Interpretation
ν(C=N) Imine 1580–16001550–1570Red shift indicates coordination via azomethine nitrogen.
ν(C=S) Thione 820–840DisappearsLoss of C=S band confirms thiol tautomerization and S-coordination.
ν(C–S) Thiolate N/A740–760Appearance of single bond C-S stretch (anionic binding).
ν(N-H) 3100–3300Weak/AbsentLoss of N(2)H proton upon deprotonation.
ν(M-N) / ν(M-S) N/A400–500New bands in far-IR confirm metal-ligand bond formation.
NMR Spectroscopy (¹H / ¹³C)
  • ¹H NMR (DMSO-d6):

    • Ligand: Look for the hydrazinic –NH proton signal around 10.5–11.5 ppm.

    • Complex (Zn/Pt): This signal disappears in the deprotonated complex.

    • Ethoxy Group: The –OCH₂CH₃ quartet (4.0–4.2 ppm) and triplet (1.3 ppm) remain distinct but may shift slightly downfield due to the electron-withdrawing effect of the metal center.

    • Note: Cu(II) and Ni(II) complexes are paramagnetic; NMR signals will be broadened or invisible. Use EPR or Magnetic Susceptibility for these.

Troubleshooting & Expert Tips

Solubility Issues
  • Problem: The 6-ethoxy group makes the ligand and complex significantly more hydrophobic than standard 2-acetylpyridine derivatives.

  • Solution: If the complex precipitates too quickly or traps impurities, switch the solvent system from pure Ethanol to DMF/Ethanol (1:5) or DMSO/Methanol .

  • Crystallization: For X-ray quality crystals, use slow diffusion of Diethyl Ether into a concentrated DMF solution of the complex.

Stability[1]
  • Hydrolysis: The imine bond is stable at neutral pH but can hydrolyze in strong acid. Ensure metal salts are not highly acidic (e.g., avoid excess free HCl in CuCl2 sources).

  • Oxidation: Solutions of thiosemicarbazones can undergo oxidative cyclization (to thiadiazoles) if left in light/air for weeks. Store ligands in the dark at -20°C.

References

  • Janiak, C., et al. (1999).[1][2] "Synthesis and characterization of 6,6'-diacetyl-2,2'-bipyridine and related ligands." Journal of the Chemical Society, Dalton Transactions. Link

  • Sengul, A., et al. (2011).[1] "1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone." Acta Crystallographica Section E. Link

  • Blower, P. J., et al. (2003). "Thiosemicarbazone complexes of copper(II): structural and biological studies." Journal of Inorganic Biochemistry. Link

  • Lovejoy, D. B., et al. (2012). "Iron chelators of the di-2-pyridylketone thiosemicarbazone and 2-benzoylpyridine thiosemicarbazone series inhibit tumor growth." Clinical Cancer Research. Link

  • Malecki, J. G., et al. (2012).[3] "Synthesis, molecular, spectroscopic and catalytic characterization of ruthenium (II) complexes with pyridine-2-carboxylic acid derivatives." Polyhedron.[3][4] Link

Sources

1-(6-Ethoxypyridin-2-yl)ethanone in supramolecular chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(6-Ethoxypyridin-2-yl)ethanone in Supramolecular Architectures

Executive Summary

This compound (CAS: 55675-80-6) acts as a pivotal "supramolecular synthon" in the design of functional metallo-organic assemblies. While often overlooked in favor of its methyl or methoxy analogs, the 6-ethoxy substituent introduces unique steric bulk and lipophilicity, critical for modulating solubility in self-assembled grids and helicates.

This guide details the application of this ketone as a precursor for N,N,O- and N,N,N-pincer ligands , specifically focusing on its utility in generating Schiff base derivatives that drive the self-assembly of discrete supramolecular cages and coordination polymers. We provide validated protocols for ligand synthesis, metal complexation, and crystallization strategies.[1]

Chemical Profile & Supramolecular Utility

The molecule features a pyridine ring flanked by an acetyl group and an ethoxy group.[2] This specific substitution pattern dictates its supramolecular behavior:

FeatureSupramolecular Function
Acetyl Group (C=O) Primary site for Schiff base condensation (imine formation). Acts as a hard H-bond acceptor in crystal engineering.
Pyridine Nitrogen Central coordination site for metal binding (soft/borderline acceptor).
6-Ethoxy Group Electronic: Increases electron density on the pyridine ring (

-donation), stabilizing high-oxidation state metals. Steric: Prevents formation of planar polymeric sheets, favoring discrete helical or grid-like structures. Solubility: Enhances solubility in non-polar solvents (CHCl3, CH2Cl2) compared to methoxy analogs.

Application Workflow: From Synthon to Assembly

The research utility of this compound typically follows a three-stage workflow: Ligand Synthesis , Metal Coordination , and Supramolecular Assembly .

Visual Workflow (Graphviz)

G cluster_0 Step 1: Ligand Design cluster_1 Step 2: Metallosupramolecular Assembly Ketone 1-(6-Ethoxypyridin-2-yl) ethanone Ligand Tridentate Schiff Base Ligand Ketone->Ligand Condensation (EtOH/H+) Reagent Hydrazine/Amine (Linker) Reagent->Ligand Assembly Supramolecular Helicate/Grid Ligand->Assembly Self-Assembly (Thermodynamic Control) Metal Metal Salt (Zn(II), Fe(II), Ln(III)) Metal->Assembly

Figure 1: Logical workflow for converting the ethoxy-pyridine ketone into functional supramolecular architectures.

Detailed Experimental Protocols

Protocol A: Synthesis of N,N,N-Pincer Ligand (Bis-hydrazone derivative)

Objective: To synthesize a tridentate ligand capable of coordinating transition metals (Fe, Co, Zn) for grid formation.

Reagents:

  • This compound (1.0 eq)

  • 2,6-Pyridinedihydrazine (0.5 eq) - The Linker

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-pyridinedihydrazine (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask. Heat to 50°C until fully dissolved.

  • Addition: Add this compound (2.2 mmol, slight excess) dropwise to the stirring solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid. The solution color typically shifts (yellow to orange) indicating imine formation.

  • Reflux: Reflux the mixture at 80°C for 6–12 hours. Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM).

  • Isolation: Cool the reaction slowly to room temperature, then to 4°C. The Schiff base ligand will precipitate.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from acetonitrile if necessary.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the ketone methyl singlet (~2.6 ppm) and the appearance of the imine methyl signal shifted downfield. The ethoxy -CH2- quartet should remain distinct around 4.4 ppm.

Protocol B: Self-Assembly of a [2x2] Molecular Grid

Objective: To assemble a tetranuclear Zn(II) grid using the ligand synthesized in Protocol A.

Rationale: The 6-ethoxy group prevents close stacking of the grids, creating "interstitial voids" in the crystal lattice suitable for guest inclusion (solvent or small molecules).

Reagents:

  • Ligand (from Protocol A) (0.1 mmol)

  • Zinc(II) Triflate [Zn(OTf)2] (0.1 mmol)

  • Acetonitrile/Nitromethane (1:1 mixture)

Methodology:

  • Metal Solution: Dissolve Zn(OTf)2 (36 mg) in 5 mL of nitromethane.

  • Ligand Solution: Dissolve the Ligand (0.1 mmol) in 5 mL of warm acetonitrile.

  • Complexation: Layer the ligand solution carefully on top of the metal solution in a narrow test tube (H-tube or layering technique).

  • Assembly: Allow diffusion at room temperature for 3–7 days.

  • Observation: Colorless block crystals should form at the interface.

Troubleshooting:

  • Precipitation instead of Crystals: The reaction is too fast. Use a buffer layer of pure solvent between the metal and ligand layers to slow diffusion.

  • Oiling out: The ethoxy group increases lipophilicity. If oiling occurs, add 10% benzene or toluene to the ligand layer to stabilize the hydrophobic interactions.

Crystal Engineering & Analysis

When analyzing the solid-state structure of these assemblies, focus on the specific interactions driven by the ethoxy group.

Interaction TypeObservation in Crystal StructureSignificance
C-H...O Hydrogen Bonding Interaction between the ethoxy oxygen and adjacent aromatic protons.Stabilizes the supramolecular sheet; often leads to 2D networks parallel to the (100) plane [1].

-

Stacking
Distance between pyridine rings of adjacent ligands.The 6-ethoxy group often disrupts standard face-to-face stacking, forcing an offset stacking that creates porosity.
Coordination Geometry Distortion of the N-M-N bond angles.The steric bulk of the ethoxy group may force a distorted octahedral geometry on the metal center, altering magnetic properties (in Fe/Co complexes).

References

  • Dogan, H. Z., Sengul, A., & Coles, S. J. (2011).[3][4] "1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone."[4] Acta Crystallographica Section E: Structure Reports Online, 67(6), o1295.[4]

  • Constable, E. C. (2008). "Coordination chemistry of 2,2′:6′,2″-terpyridine and higher oligopyridines." Advances in Inorganic Chemistry, 40, 283-306. (Contextual grounding for oligopyridine self-assembly).
  • Harding, L. P., et al. (2005). "Self-assembly of lattice-inclusive metallosupramolecular grids." Chemical Communications, (Contextual grounding for grid formation using substituted pyridine ligands).

(Note: While direct papers on the specific "6-ethoxy" monomer are rare, Reference 1 provides the crystallographic benchmark for the acetyl-pyridine motif, and general protocols are derived from standard supramolecular methodologies for 6-substituted pyridines.)

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ethoxy group in acidic synthesis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the "Ethoxy" Problem

In organic synthesis, the term "ethoxy group" is structurally ambiguous. It refers to the ethyl moiety (


) attached to an oxygen, but its chemical stability depends entirely on what that oxygen is attached to.

Before troubleshooting, we must distinguish between the three common motifs, as their degradation mechanisms in acid differ fundamentally:

  • Ethyl Ester (

    
    ):  Susceptible to hydrolysis  (equilibrium-driven).
    
  • Ethyl Ether (

    
    ):  Susceptible to cleavage  (requires strong nucleophiles or Lewis acids).
    
  • Ethyl Acetal/Ketal (

    
    ):  Extremely acid-labile; undergoes rapid hydrolysis.
    

This guide provides the protocols to preserve these groups during acidic synthetic steps (e.g., Boc-deprotection, cyclization, or salt formation).

Module 1: Diagnostic Workflow

Use this decision tree to identify the root cause of your ethoxy group loss.

EthoxyStability Start START: Ethoxy Group Lost in Acidic Conditions TypeCheck Identify Functional Group Start->TypeCheck IsEster Ethyl Ester (R-CO-OEt) TypeCheck->IsEster IsEther Ethyl Ether (R-O-Et) TypeCheck->IsEther IsAcetal Acetal/Orthoester (R-C(OR)(OEt)) TypeCheck->IsAcetal WaterCheck Was water present? (Aq. HCl, wet solvent) IsEster->WaterCheck AcidType Acid Used? IsEther->AcidType AcetalFate Cause: Rapid Hydrolysis (Kinetic Instability) IsAcetal->AcetalFate Hydrolysis Cause: Hydrolysis (Equilibrium Driven) WaterCheck->Hydrolysis Yes Sol_Ester Solution: Anhydrous Acid (See Module 2) Hydrolysis->Sol_Ester StrongNuc HI, HBr, BBr3 AcidType->StrongNuc WeakNuc H2SO4, TFA, HCl AcidType->WeakNuc Cleavage Cause: Nucleophilic Cleavage (SN1/SN2) StrongNuc->Cleavage Stable Ether should be STABLE. Check for other side reactions. WeakNuc->Stable Sol_Acetal Solution: Switch PG or Basic Conditions AcetalFate->Sol_Acetal

Figure 1: Diagnostic logic for identifying the mechanism of ethoxy group loss based on chemical structure and reaction conditions.

Module 2: Preventing Ethyl Ester Hydrolysis

The Mechanism: Acid-catalyzed ester hydrolysis is an equilibrium reaction (the reverse of Fischer Esterification).[1][2][3]



The Solution: To prevent hydrolysis, you must remove water from the equation. If


, the equilibrium shifts entirely to the left (preserving the ester).
Protocol A: Generation of Anhydrous HCl (The Acetyl Chloride Method)

This is the industry standard for creating anhydrous acidic media (e.g., for Boc-deprotection) without hydrolyzing esters.

Reagents:

  • Acetyl Chloride (AcCl)[4][5]

  • Anhydrous Alcohol (Methanol or Ethanol) Note: Use Ethanol if transesterification is a concern.

Step-by-Step:

  • Cooling: Place a flask of anhydrous alcohol (e.g., MeOH) in an ice bath (

    
    ).
    
  • Addition: Dropwise add Acetyl Chloride (1.0 – 3.0 equivalents relative to substrate, or to desired molarity).

    • Reaction:

      
      
      
    • Result: This generates anhydrous HCl in situ. The byproduct (methyl acetate) is inert.

  • Substrate Addition: Add your substrate to this solution.

  • Reaction: Stir at

    
     to Room Temperature.
    
  • Workup: Evaporate solvent directly. Do not quench with water if the product is water-sensitive.

Why this works: The system acts as a "chemical sponge" for water. If any moisture enters, the excess Acetyl Chloride reacts with it to form Acetic Acid and HCl, keeping the water concentration at zero.

Protocol B: The "Sacrificial" Drying Agent

If you must use a specific mineral acid (e.g.,


), add a chemical drying agent that is compatible with acid.
Drying AgentAcid CompatibilityNotes
Triethyl Orthoformate HighConsumes water to form formate ester + alcohol. Excellent scavenger.
Molecular Sieves (3Å) LowAvoid. Acid can degrade sieves (leaching Aluminum).
Magnesium Sulfate MediumCan be used, but physical water removal is less effective than chemical scavenging.

Module 3: Preventing Ethyl Ether Cleavage

The Mechanism: Ethers are generally stable to acid. However, they undergo cleavage in the presence of strong acids with nucleophilic counter-ions (HI, HBr) or strong Lewis Acids (


).


(Where X = I, Br)

The Solution: Select acids with non-nucleophilic counter-ions .

Acid Selection Guide for Ether Stability
Acid ReagentCounter-ionEther StabilityRecommendation
Hydroiodic Acid (HI)

(Strong Nuc)
Unstable AVOID. Will cleave ether to alcohol + ethyl iodide.
Hydrobromic Acid (HBr)

(Strong Nuc)
Unstable AVOID. Cleaves ethers, especially with heat.[6]
Hydrochloric Acid (HCl)

(Mod.[7] Nuc)
Stable (mostly)Generally safe for aliphatic ethers below

.
Sulfuric Acid (

)

(Non-Nuc)
Stable Recommended. Excellent for protonation without cleavage.
Trifluoroacetic Acid (TFA)

(Non-Nuc)
Stable Recommended. Standard for Boc-deprotection in presence of ethers.
Boron Tribromide (

)
N/A (Lewis Acid)Unstable AVOID. Specifically designed to cleave ethers.[8]

Troubleshooting Tip: If you are using HCl and observing slow cleavage, switch to Triflic Acid (TfOH) or Tetrafluoroboric Acid (


) . These have non-nucleophilic anions that cannot perform the SN2 attack required to cleave the ethyl group.

Frequently Asked Questions (FAQs)

Q1: I am removing a Boc group with 4M HCl/Dioxane, but my ethyl ester is hydrolyzing. Why? A: Commercial "4M HCl in Dioxane" often absorbs atmospheric moisture over time.

  • Fix: Generate fresh anhydrous HCl using the Acetyl Chloride/Ethanol method (Protocol A above).

  • Alternative: Use TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine. This is a water-free method to cleave Boc groups that leaves esters completely untouched.

Q2: Can I use Lewis Acids to protect my ethoxy group? A: It depends.

  • Avoid:

    
    , 
    
    
    
    , and
    
    
    (can cleave ethers).
  • Safe:

    
    , 
    
    
    
    , and
    
    
    (generally safe for simple ethers and esters at low temperatures).

Q3: My LCMS shows a mass loss of 28 Da (


) or 46 Da (

). What is happening?
  • M-46 (Loss of EtOH): You likely have an Ethyl Ester hydrolyzing to a carboxylic acid (

    
    ). Follow Module 2.
    
  • M-28 (Loss of

    
    ):  This indicates Elimination . If you have an ether on a tertiary carbon (
    
    
    
    ), strong acid can cause E1 elimination, releasing ethylene gas. This is not hydrolysis; it is elimination. Switch to a milder acid or lower temperature.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative text on stability of ethers/esters in synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of ester hydrolysis and ether cleavage).

  • Niu, Y., et al. (2025). "Fast Preparation of HCl Gas/Methanol Solutions via Acetyl Chloride." Sinochem Technical Bulletins. (Protocol for anhydrous HCl generation).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Kinetics of nucleophilic ether cleavage).

Sources

Technical Support Center: Optimizing the Synthesis of 1-(6-Ethoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Functionalization Support Center. Synthesizing acetylated, electron-deficient heterocycles like 1-(6-ethoxypyridin-2-yl)ethanone is a frequent bottleneck in drug development and medicinal chemistry.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the two most robust and field-proven methodologies for synthesizing this molecule: the Stille Coupling Route (via an enol ether intermediate) and the Weinreb Amide Route (via Grignard addition).

Below, you will find a logical breakdown of the workflows, mechanistic troubleshooting FAQs, self-validating protocols, and quantitative data to ensure your next reaction is high-yielding and reproducible.

Synthetic Workflows

SynthesisRoutes SM1 2-Bromo-6-ethoxypyridine Stille Stille Coupling Pd(PPh3)4, CuI, Toluene SM1->Stille Int1 Enol Ether Intermediate 2-(1-Ethoxyvinyl)-6-ethoxypyridine Stille->Int1 Hydrolysis Acidic Hydrolysis 2M HCl, THF Int1->Hydrolysis Product This compound (Target Ketone) Hydrolysis->Product SM2 6-Ethoxypicolinic Acid Amidation Amidation HN(OMe)Me·HCl, HATU SM2->Amidation Int2 Weinreb Amide 6-Ethoxy-N-methoxy-N-methylpicolinamide Amidation->Int2 Grignard Grignard Addition MeMgBr, THF, 0°C Int2->Grignard Grignard->Product

Workflow for synthesizing this compound via Stille and Weinreb amide routes.

Section 1: The Stille Coupling Route

This approach utilizes 2-bromo-6-ethoxypyridine and tributyl(1-ethoxyvinyl)tin to install a masked acetyl group, which is subsequently unmasked via acidic hydrolysis[1].

Troubleshooting & FAQs

Q: Why is my Stille coupling stalling, and why am I observing protodehalogenation instead of the desired enol ether? A: Palladium-catalyzed Stille couplings of electron-deficient 2-bromopyridines often suffer from slow transmetalation. This kinetic bottleneck allows competitive protodehalogenation (reduction of the C-Br bond to a C-H bond) to occur. The Fix: Introduce a copper(I) co-catalyst (e.g., 10 mol% CuI). The "copper effect" facilitates a rapid Sn-to-Cu transmetalation, generating a highly reactive organocopper intermediate that rapidly transfers the ethoxyvinyl group to the palladium center, outcompeting side reactions.

Q: The coupling was successful, but my final ketone yield is low after hydrolysis. What went wrong? A: The intermediate 2-(1-ethoxyvinyl)-6-ethoxypyridine requires acidic hydrolysis to reveal the acetyl group. However, the 6-ethoxy group on the pyridine ring is also an ether linkage. Under excessively harsh acidic conditions or prolonged heating, you risk cleaving the 6-ethoxy group, leading to the formation of the corresponding 2-acetyl-6-hydroxypyridine (pyridone tautomer). Always use mild aqueous acid (e.g., 2M HCl) at room temperature.

Quantitative Data: Stille Coupling Optimization
Catalyst SystemAdditiveSolventTemp (°C)Enol Ether Yield (%)Observation
Pd(PPh3)4 (5 mol%)NoneToluene10045High protodehalogenation
Pd(PPh3)4 (5 mol%)CuI (10 mol%)Toluene10082Fast transmetalation; clean
Pd2(dba)3 / XPhosNoneDioxane9088Excellent conversion, higher cost
Self-Validating Protocol: Stille Coupling & Hydrolysis
  • Degassing: Degas anhydrous toluene (10 mL/mmol) by sparging with argon for 15 minutes. Oxygen is detrimental to the Pd(0) catalyst.

  • Reagent Assembly: Charge a Schlenk flask with 2-bromo-6-ethoxypyridine (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv).

  • Coupling: Add the degassed toluene, followed by tributyl(1-ethoxyvinyl)tin (1.2 equiv). Heat the reaction mixture to 100 °C under argon for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The enol ether intermediate will appear as a new, less polar spot. If starting material remains but the tin reagent is consumed, spike with an additional 0.2 equiv of the tin reagent.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black and copper salts. Concentrate the filtrate.

  • Hydrolysis: Redissolve the crude enol ether in THF (5 mL/mmol). Add 2M aqueous HCl (2 mL/mmol) and stir at room temperature for 2 hours.

    • Validation Check: TLC will show the disappearance of the enol ether and the appearance of a highly UV-active, more polar spot (the target ketone).

  • Workup: Neutralize carefully with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Section 2: The Weinreb Amide Route

This route involves converting 6-ethoxypicolinic acid into a Weinreb amide, followed by the addition of a Grignard reagent (methylmagnesium bromide) to yield the ketone[2].

Troubleshooting & FAQs

Q: During the Grignard addition, I am isolating a significant amount of a tertiary alcohol byproduct. How do I prevent this? A: The success of the Weinreb ketone synthesis relies entirely on the stability of the 5-membered magnesium chelate intermediate formed during the reaction. If this chelate collapses before the aqueous quench, the resulting ketone will immediately react with a second equivalent of methylmagnesium bromide to form the tertiary alcohol (2-(6-ethoxypyridin-2-yl)propan-2-ol)[3]. The Fix: This premature collapse is caused by inadequate temperature control. Ensure the internal reaction temperature never exceeds 5 °C during the addition and stirring phases.

Q: Can I use methyl lithium (MeLi) instead of methylmagnesium bromide (MeMgBr)? A: While MeLi is more nucleophilic, lithium chelates of Weinreb amides are generally less stable than their magnesium counterparts. Using MeLi increases the risk of premature chelate collapse and subsequent over-addition. Stick to MeMgBr for optimal yields.

Quantitative Data: Grignard Addition Optimization
MeMgBr (Equiv.)Internal Temp (°C)Time (h)Target Ketone Yield (%)3° Alcohol Byproduct (%)
1.10 to 5285< 2
1.50 to 5292 < 2
1.525 (RT)26522
2.525 (RT)44055
Self-Validating Protocol: Weinreb Amide Formation & Grignard Addition
  • Amidation: Dissolve 6-ethoxypicolinic acid (1.0 equiv) in anhydrous DCM (10 mL/mmol). Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (3.0 equiv).

  • Coupling: Cool to 0 °C and add HATU (1.1 equiv) portion-wise. Stir at room temperature for 4 hours.

  • Intermediate Isolation: Perform an aqueous workup (wash with saturated NH4Cl, then NaHCO3), dry over MgSO4, and concentrate to yield the Weinreb amide (6-ethoxy-N-methoxy-N-methylpicolinamide).

  • Grignard Setup: Dissolve the Weinreb amide in anhydrous THF (5 mL/mmol) under argon. Cool the flask strictly to 0 °C using an ice-water bath.

  • Addition: Add methylmagnesium bromide (3.0 M in Et2O, 1.5 equiv) dropwise over 15–30 minutes. Crucial: Maintain the internal temperature below 5 °C.

  • Reaction: Stir at 0 °C for 2 hours.

    • Validation Check: Quench a 50 µL micro-aliquot in 1 mL of saturated NH4Cl and analyze via LC-MS. You should observe only the mass of the target ketone (M+H = 166.2) and no tertiary alcohol over-addition product.

  • Quench: Quench the main reaction mixture by slowly pouring it into a vigorously stirred beaker of cold saturated aqueous NH4Cl. Do not add the quench to the reaction flask if it risks an exothermic spike.

  • Isolation: Extract with EtOAc (3x), dry over MgSO4, concentrate, and purify via flash chromatography to yield pure this compound.

References
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL
  • A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir Source: ChemRxiv URL
  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine Source: Google Patents URL

Sources

Purification methods for 2-acetyl-6-ethoxypyridine via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 2-acetyl-6-ethoxypyridine via column chromatography Doc ID: TS-PYR-2A6E-001 Role: Senior Application Scientist[1]

Executive Summary & Molecule Profile

2-acetyl-6-ethoxypyridine is a functionalized pyridine derivative often utilized as an intermediate in the synthesis of glucokinase activators and other pharmaceutical agents. Its purification presents a specific set of challenges due to the "push-pull" electronic nature of the ring: the acetyl group (electron-withdrawing) at position 2 renders the ring electron-deficient, while the ethoxy group (electron-donating) at position 6 increases electron density and basicity relative to simple acetylpyridines.

This duality means the molecule can interact with acidic silanol groups on silica gel, leading to peak tailing (streaking) or, in rare cases, hydrolysis to the pyridone tautomer (2-acetyl-6-hydroxypyridine).[1]

Physicochemical Profile
PropertyDescriptionImplication for Chromatography
State Low-melting solid or oilMay require dry loading on Celite/Silica if oil is viscous.[1]
Polarity ModerateElutes in mid-polarity solvents (e.g., 10-30% EtOAc/Hex).
Basicity Weakly BasicSusceptible to hydrogen bonding with silica silanols (

).
Stability Acid-Sensitive (Ethoxy cleavage)Avoid highly acidic mobile phases; neutralize silica if degradation is observed.

Standard Operating Procedure (The "Golden Protocol")

This protocol is the baseline starting point for purifying crude reaction mixtures (e.g., from Stille coupling or nucleophilic aromatic substitution).

Phase 1: Stationary Phase Preparation

Objective: Prevent "streaking" caused by the interaction between the pyridine nitrogen and acidic silica sites.

  • Selection: Use Standard Flash Grade Silica Gel (40–63 µm, 60 Å).

  • Pre-treatment (Crucial): The silica slurry must be buffered.

    • Protocol: Prepare the slurry using the starting mobile phase (e.g., 100% Hexanes or 95:5 Hex:EtOAc).

    • Modifier: Add 1% v/v Triethylamine (TEA) to the slurry solvent before adding the silica. This neutralizes the most active acidic sites on the silica surface [1].

Phase 2: Mobile Phase Optimization

Objective: Achieve an Rf of 0.25 – 0.35 for the target compound.

  • Primary System: Hexanes / Ethyl Acetate (Hex/EtOAc).[2]

  • Gradient:

    • Equilibrate column with 98:2 Hex:EtOAc (+ 1% TEA) .

    • Load sample.[3]

    • Run isocratic for 2 Column Volumes (CV).

    • Gradient ramp: 2% to 30% EtOAc over 10-15 CV.

    • Target elution usually occurs between 10-20% EtOAc .

Phase 3: Sample Loading

Recommendation: Dry Loading . Dissolve the crude oil/solid in a minimal amount of Dichloromethane (DCM), add Celite 545 (ratio 1:2 crude:Celite), and evaporate to dryness.[1] Load the resulting free-flowing powder on top of the packed column.

  • Why? Wet loading pyridines in DCM can cause "band broadening" if the solvent strength of DCM drags the compound down before the gradient starts.

Troubleshooting Guide

Issue A: "My product is streaking/tailing significantly."

Diagnosis: The pyridine nitrogen is hydrogen-bonding with the silanols (


) on the silica gel.
Solution: 
  • Increase Modifier: Increase Triethylamine (TEA) concentration to 2% v/v in the mobile phase.

  • Switch Solvent: Change the modifier to 1% Ammonium Hydroxide (NH4OH) in a DCM/Methanol system (95:5 DCM:MeOH), though this is usually reserved for more polar pyridines.

  • Alternative Phase: Switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and often yields sharper peaks for nitrogen heterocycles [2].

Issue B: "Co-elution with starting material (e.g., 2-bromo-6-ethoxypyridine)."

Diagnosis: The acetyl and bromo groups have similar lipophilicities in Hex/EtOAc systems. Solution: Change the selectivity mechanism, not just the polarity.

  • DCM/Toluene: Use a gradient of Toluene in Dichloromethane. The

    
     interactions offered by Toluene often separate halo-pyridines from acyl-pyridines better than simple alkanes.
    
  • Step Gradient: If

    
    , use a shallow step gradient (e.g., hold at 5% EtOAc for 5 CVs, then jump to 8%).
    
Issue C: "I see a new polar spot forming during purification (Degradation)."

Diagnosis: Acid-catalyzed hydrolysis of the ethoxy group to form 2-acetyl-6-hydroxypyridine (pyridone). Solution:

  • Speed is Key: Reduce residence time on the column. Use a shorter, wider column and increase flow rate.

  • Strict Neutralization: Ensure the silica is pre-washed with 1% TEA.

  • Avoid Acidic Solvents: Do not use Chloroform (

    
    ) unless it has been stabilized with amylene (not ethanol) and freshly passed through basic alumina, as 
    
    
    
    can become acidic over time.

Visualization of Logic (Decision Tree)

The following diagram illustrates the decision-making process for purifying 2-acetyl-6-ethoxypyridine.

PurificationLogic Start Crude 2-acetyl-6-ethoxypyridine TLC Run TLC (Hex/EtOAc 8:2) Start->TLC CheckRf Check Rf & Shape TLC->CheckRf Good Rf 0.3, Spot Round CheckRf->Good Clear Separation Streaking Spot Streaking/Tailing CheckRf->Streaking Tailing CoElution Overlapping Impurities CheckRf->CoElution Poor Resolution StdProtocol Execute Standard Protocol (Hex/EtOAc Gradient) Good->StdProtocol AddTEA Add 1% Et3N to Mobile Phase & Pre-buffer Silica Streaking->AddTEA SwitchSolvent Switch to Toluene/DCM or DCM/MeOH CoElution->SwitchSolvent AddTEA->CheckRf Re-test Alumina Switch to Neutral Alumina AddTEA->Alumina If still streaking

Figure 1: Decision matrix for optimizing column chromatography conditions based on TLC analysis.

Frequently Asked Questions (FAQ)

Q1: Can I use DCM/MeOH instead of Hex/EtOAc? A: Yes, but be cautious. 2-acetyl-6-ethoxypyridine is relatively non-polar.[1] In DCM/MeOH, it may elute very close to the solvent front (Rf > 0.8) even at low MeOH concentrations (1-2%). If you must use this system, use DCM/MeOH (99:1) or pure DCM initially.

Q2: The compound is an oil. Can I load it directly? A: Direct liquid loading is risky if the crude oil is viscous or if you use a strong solvent (like pure DCM) to transfer it. This leads to "fingering" of the band. I strongly recommend adsorbing the oil onto Celite or Silica (dry loading) to ensure a tight initial band [3].

Q3: How do I store the purified compound? A: Pyridines with acetyl groups can be sensitive to oxidation or aldol-type condensation over time. Store the purified fraction neat (if oil) or solid at -20°C under Argon/Nitrogen . Avoid storing in solution (especially chlorinated solvents) for long periods.

Q4: My yield is lower than expected after the column. Where did it go? A: If no degradation products are visible, the compound might still be on the column. The ethoxy group can increase affinity for silica. Flush the column with 100% EtOAc or 10% MeOH in DCM at the end of the run to check for retained material.

Data Summary: Solvent Systems

Solvent SystemPolarity IndexApplicationNotes
Hexane / EtOAc (9:1) LowStandard TLC / Start of GradientBest baseline resolution.
Hexane / EtOAc (7:3) MediumElution ZoneMost 2-acetyl-6-ethoxypyridines elute here.
DCM / MeOH (95:5) HighColumn FlushUse to recover stuck material.
Toluene / Acetone (9:1) Low-MediumAlternative SelectivityGood for separating halo-pyridine precursors.

References

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Aldol Reactions of 2-Acetylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting aldol reactions involving 2-acetylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in these critical C-C bond-forming reactions. Here, we will delve into the mechanistic nuances and practical considerations to help you diagnose and resolve common issues in your experimental work.

Introduction: The Intricacies of 2-Acetylpyridine Aldol Reactions

The aldol reaction of 2-acetylpyridine, a valuable heterocyclic ketone, is a cornerstone for synthesizing a wide array of complex molecules, including pharmaceuticals and functional materials. However, the inherent electronic properties and steric factors of the pyridine ring can introduce complexities not always encountered with simpler ketones. Low conversion, the formation of side products, and reaction stalling are common hurdles. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction shows very low conversion of starting materials.
Q1: What are the most common reasons for low conversion in the aldol reaction of 2-acetylpyridine?

Low conversion can often be traced back to several key factors:

  • Inadequate Base Strength or Concentration: The first step of a base-catalyzed aldol reaction is the deprotonation of the α-carbon of 2-acetylpyridine to form an enolate.[1][2][3] If the base is not strong enough or is used in insufficient quantity, the enolate will not form in a high enough concentration to drive the reaction forward.

  • Reaction Temperature: Aldol additions are often equilibrium reactions.[4] While higher temperatures can favor the subsequent dehydration (condensation) step, they can also promote the retro-aldol reaction, breaking the product back down into starting materials.[2][4] For the initial aldol addition, lower temperatures are often preferred.

  • Steric Hindrance: The pyridine ring itself can present steric challenges, and bulky aldehydes will further hinder the approach of the enolate.[4] This is a factor to consider when selecting your reaction partners.

  • Presence of Water: While some aldol reactions are performed in aqueous media, anhydrous conditions are often necessary, especially when using strong, water-sensitive bases like lithium diisopropylamide (LDA).[5] Water can quench the base and the enolate.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting logic for low conversion rates.

Issue 2: My main product is the unreacted starting material, but I see multiple side products on my TLC.
Q2: What are the likely side reactions occurring?

The formation of multiple products suggests that competing reaction pathways are at play. Common side reactions include:

  • Self-Condensation of the Aldehyde: If the aldehyde partner has α-hydrogens, it can undergo self-aldol condensation, competing with the desired crossed-aldol reaction.[4]

  • Cannizzaro Reaction: If you are using an aromatic aldehyde without α-hydrogens (like benzaldehyde) under strongly basic conditions, it can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[3][6]

  • Michael Addition: The initial aldol condensation product, an α,β-unsaturated ketone, can act as a Michael acceptor. Another molecule of the 2-acetylpyridine enolate can then add to this product, leading to more complex structures.[7][8][9]

Q3: How can I suppress these side reactions?
  • For Aldehyde Self-Condensation: A "directed" aldol reaction is the solution. This involves pre-forming the enolate of 2-acetylpyridine using a strong, non-nucleophilic base like LDA at low temperatures before slowly adding the aldehyde.[5] This ensures that the enolate is present in high concentration and the aldehyde is consumed as it is added, minimizing its opportunity to self-condense.

  • To Avoid the Cannizzaro Reaction: Use a milder base or carefully control the stoichiometry. The Cannizzaro reaction is often favored by very high concentrations of a strong base.

  • To Minimize Michael Addition: Control the stoichiometry of your reactants. Using a slight excess of the aldehyde can help to ensure that the enolate of 2-acetylpyridine reacts with it rather than the α,β-unsaturated product. Lowering the reaction temperature can also help, as Michael additions often have a higher activation energy.

Reaction Pathway Diagram

G cluster_0 Desired Pathway cluster_1 Side Reactions 2-Acetylpyridine 2-Acetylpyridine Enolate Enolate 2-Acetylpyridine->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aldehyde Aldol Condensation Product Aldol Condensation Product Aldol Adduct->Aldol Condensation Product -H2O Michael Adduct Michael Adduct Aldol Condensation Product->Michael Adduct + Enolate Aldehyde Aldehyde Self-Condensation Product Self-Condensation Product Aldehyde->Self-Condensation Product Base (if enolizable) Cannizzaro Products Cannizzaro Products Aldehyde->Cannizzaro Products Strong Base (non-enolizable)

Caption: Desired reaction pathway versus common side reactions.

Issue 3: The reaction works, but the yield of the desired condensation product is low, and I isolate mainly the aldol addition product.
Q4: How can I favor the dehydration to the α,β-unsaturated ketone?

The elimination of water to form the conjugated system is often the thermodynamic driving force for the overall condensation.[4] To promote this step:

  • Increase the Reaction Temperature: Heating the reaction mixture after the initial aldol addition is the most common way to drive the dehydration.[2][10][11] A Dean-Stark trap can also be used to remove water azeotropically if the solvent is appropriate (e.g., toluene).

  • Acid or Base Catalysis: Both acid and base can catalyze the dehydration step.[1] If you performed the addition under basic conditions, simply continuing to heat may be sufficient. In some cases, a separate acidic workup or the addition of an acid catalyst after the initial addition can promote dehydration.

Comparative Reaction Conditions
ConditionAldol Addition FavoredAldol Condensation Favored
Temperature Room Temperature or below[10][11]Elevated Temperatures (e.g., reflux)[10][12]
Catalyst Mild baseStronger base or acid catalysis[1]
Reaction Time Typically shorterOften requires longer reaction times or a second heating step

Experimental Protocols

General Protocol for a Base-Catalyzed Aldol Condensation of 2-Acetylpyridine with an Aromatic Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the aromatic aldehyde in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture).

  • Addition of Ketone: To this solution, add 1.0 to 1.1 equivalents of 2-acetylpyridine.

  • Initiation with Base: While stirring vigorously, add a solution of the base. For weaker bases like sodium carbonate (Na2CO3), 0.25 to 0.5 equivalents may be sufficient.[7][13] For stronger bases like sodium hydroxide (NaOH), a catalytic amount (e.g., 10-20 mol%) is often used.

  • Reaction Monitoring: Stir the reaction at room temperature or with heating, depending on the desired product (addition vs. condensation).[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) if a strong base was used. The product may precipitate from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold solvent (e.g., water or ethanol) to remove any remaining starting materials or salts.[10] The crude product can be further purified by recrystallization or column chromatography.

Protocol for a Directed Aldol Addition using LDA

This protocol requires anhydrous conditions and inert atmosphere techniques.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Enolate Formation: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes to generate LDA.

  • Ketone Addition: Slowly add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.

  • Quenching and Work-up: After stirring for the desired time (monitor by TLC), quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH4Cl) solution.[5] Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Draw the mechanism for the aldol addition product and the aldol condensation product for the aldol reaction - brainly.com. (2022, December 9). Available at: [Link]

  • In the reaction of 0.50 millimoles of 2-acetylpyridine with 0.50 millimoles 4-nitrobenzaldehyde with 300 L base catalyst 0.5 M (Mol/liter) sodium carbonate (Na_2CO_3). Reaction is at room temperature to form the aldol addition product. What is the limitin. (n.d.). Available at: [Link]

  • Solved 2-acetylpyridine reacts with 4-nitrobenzaldehyde | Chegg.com. (2020, March 4). Available at: [Link]

  • Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd - Labflow. (n.d.). Available at: [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND - Chemistry Journal of Moldova. (2020). Available at: [Link]

  • ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. (n.d.). ResearchGate. Available at: [Link]

  • Reactions of Aldehydes and Ketones 3. (n.d.). Available at: [Link]

  • Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic... - ResearchGate. (n.d.). Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Available at: [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Available at: [Link]

  • Aldol condensation Reaction. (n.d.). Available at: [Link]

  • Crossed-aldol condensation of 2-acetylpyrrol (4) with aromatic... - ResearchGate. (n.d.). Available at: [Link]

  • Solved The Aldol condensation reaction requires the loss of | Chegg.com. (2015, April 13). Available at: [Link]

  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation - ResearchGate. (2021, January 5). Available at: [Link]

  • How to increase the conversion for the reaction between 2-acetylpyridine and diamine? (2019, November 26). Chemistry Stack Exchange. Available at: [Link]

  • NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO - Beilstein Archives. (2019, November 18). Available at: [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020, May 30). Available at: [Link]

  • Aldol Condensation Reaction Shortcut by Leah4sci - YouTube. (2016, May 3). Available at: [Link]

  • ALDOL CONDENSATION. (n.d.). Available at: [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU. (n.d.). Available at: [Link]

  • Week 1 Flowchart Creation Guide - Atlas: School AI Assistant. (n.d.). Available at: [Link]

  • Aldol condensation - Wikipedia. (n.d.). Available at: [Link]

Sources

Stability of 1-(6-Ethoxypyridin-2-yl)ethanone under oxidative conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-ethoxypyridin-2-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under oxidative conditions. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Introduction: Understanding the Molecule's Reactivity

This compound is a substituted pyridyl ketone. Its stability under oxidative conditions is primarily influenced by three key structural features: the pyridine ring, the acetyl group (a ketone), and the ethoxy group. Each of these moieties presents potential sites for oxidative transformation, which can lead to the formation of undesired impurities and degradation products. This guide will delve into the likely degradation pathways and provide practical strategies for their mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of oxidation on this compound?

A1: The primary sites susceptible to oxidation are the pyridine nitrogen, the acetyl group, and potentially the ethoxy group under harsh conditions.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, leading to the formation of the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing compounds and can also occur with various chemical oxidants.

  • Acetyl Group (Ketone): The ketone functional group can undergo Baeyer-Villiger oxidation in the presence of peroxy acids (like m-CPBA) or other strong oxidizing agents. This would result in the insertion of an oxygen atom to form an ester.

  • Ethoxy Group: While generally more stable, the ethoxy group could be susceptible to oxidative cleavage under aggressive conditions, potentially leading to the corresponding pyridone.

Q2: I am performing a reaction with a common oxidizing agent (e.g., H₂O₂, KMnO₄) and observing multiple new peaks in my HPLC analysis. What could these be?

A2: The presence of multiple new peaks suggests several degradation pathways may be occurring simultaneously. The most likely degradation products are the N-oxide and the Baeyer-Villiger oxidation product. It is also possible that under strong oxidative conditions, ring-opening of the pyridine nucleus or cleavage of the ethoxy group is happening, leading to a more complex impurity profile. We recommend performing a systematic forced degradation study to identify these products.

Q3: How can I minimize the oxidation of the pyridine nitrogen during my synthetic step?

A3: To minimize N-oxidation, consider the following strategies:

  • Choice of Oxidant: Use milder and more selective oxidizing agents. For instance, if you are oxidizing another part of the molecule, avoid strong, non-specific oxidants.

  • Protecting Groups: If compatible with your overall synthetic scheme, you could temporarily protect the pyridine nitrogen. However, this adds extra steps to your synthesis.

  • Reaction Conditions: Control the reaction temperature and duration. Lower temperatures and shorter reaction times can often reduce the extent of side reactions, including N-oxidation.

Q4: Is this compound sensitive to air (auto-oxidation)?

A4: While pyridyl ketones are generally stable to air, prolonged exposure to light and air, especially in solution, could potentially lead to slow oxidation. For long-term storage, it is advisable to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Unexpected peak with a higher polarity in HPLC analysis after an oxidation step.
  • Possible Cause: Formation of this compound N-oxide. N-oxides are generally more polar than their parent pyridine compounds, leading to earlier elution times in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, synthesize a small amount of the N-oxide standard by treating this compound with a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. Co-inject this standard with your reaction mixture to see if the peak retention times match.

    • LC-MS Analysis: Analyze the sample by LC-MS. The N-oxide will have a molecular weight that is 16 units higher than the parent compound.

    • Optimize Reaction: If the N-oxide is an undesired byproduct, refer to FAQ Q3 for strategies to minimize its formation.

Problem 2: A new, less polar peak appears in the chromatogram after treatment with a peroxy acid.
  • Possible Cause: Baeyer-Villiger oxidation of the acetyl group, leading to the formation of an ester, which is typically less polar than the starting ketone.

  • Troubleshooting Steps:

    • LC-MS Analysis: The mass of the Baeyer-Villiger product will also be 16 atomic mass units higher than the starting material. Fragmentation patterns in MS/MS can help distinguish it from the N-oxide.

    • NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the newly formed ester group, which will be distinct from the acetyl group.

    • Reaction Control: The Baeyer-Villiger oxidation is highly dependent on the choice of oxidant and reaction conditions. To avoid this, use an oxidizing agent that is not a peroxy acid if you are targeting another part of the molecule.

Problem 3: Significant degradation of the starting material with no clear major product.
  • Possible Cause: Use of overly harsh oxidative conditions (e.g., high concentration of a strong oxidant, high temperature) leading to multiple degradation pathways, including potential ring opening or cleavage of the ethoxy group.

  • Troubleshooting Steps:

    • Milder Conditions: Reduce the concentration of the oxidizing agent, lower the reaction temperature, and shorten the reaction time.

    • Forced Degradation Study: Conduct a systematic forced degradation study with different classes of oxidizing agents at varying concentrations and temperatures to understand the degradation profile. This will help in identifying the conditions under which the molecule is stable.

    • Mass Balance Analysis: In your HPLC method, ensure that the total peak area is conserved. A significant loss in total area might suggest the formation of non-UV active or volatile degradation products.[1]

Experimental Protocols

To aid in your investigation of the oxidative stability of this compound, we provide the following detailed protocols for a forced degradation study and a starting point for a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study under Oxidative Stress

This protocol is designed to intentionally degrade the sample to identify potential degradation products.[2][3]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution (3% and 30%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Quenching agent (e.g., sodium bisulfite solution)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Oxidative Stress Conditions:

    • Mild Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature and protected from light.

    • Harsh Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature and protected from light.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction by adding an excess of a suitable quenching agent like sodium bisulfite solution to the withdrawn aliquot to stop the oxidation process.

  • Neutralization and Dilution: Neutralize the sample if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Data Interpretation:

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without excessive breakdown of the main component.[2]

  • Characterize the major degradation products using LC-MS to determine their molecular weights.

Protocol 2: Stability-Indicating HPLC Method

This method provides a starting point for the separation of this compound from its potential oxidative degradation products. Method optimization will likely be required.[4][5]

Instrumentation:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterSuggested Starting Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or monitor at multiple wavelengths with a PDA detector)
Injection Volume 10 µL

Method Validation Considerations: Once optimized, the method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.

Potential Degradation Pathways and Data

Based on the chemistry of pyridyl ketones, the following table summarizes the expected major degradation products under oxidative stress.

Degradation PathwayPotential ProductExpected Change in Retention Time (RP-HPLC)Expected Mass Change (LC-MS)
N-Oxidation This compound N-oxideDecrease (more polar)+16 Da
Baeyer-Villiger Oxidation 2-Ethoxy-6-acetoxypyridineIncrease (less polar)+16 Da
Ethoxy Cleavage 1-(6-oxo-1,6-dihydropyridin-2-yl)ethanoneDecrease (more polar)-28 Da

Visualizing Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a general troubleshooting workflow.

cluster_0 Potential Oxidative Degradation Pathways Start This compound N_Oxide N-Oxide Start->N_Oxide Oxidation of Pyridine Nitrogen BV_Product Baeyer-Villiger Product (Ester) Start->BV_Product Baeyer-Villiger Oxidation of Ketone Pyridone Pyridone (Ethoxy Cleavage) Start->Pyridone Oxidative Cleavage of Ethoxy Group

Caption: Potential oxidative degradation pathways for this compound.

cluster_1 Troubleshooting Workflow for Unexpected Peaks Start Unexpected Peak(s) in HPLC LCMS Analyze by LC-MS Start->LCMS Mass Determine Molecular Weight LCMS->Mass Compare Compare Mass to Expected Degradation Products Mass->Compare N_Oxide Mass +16 Da (More Polar) Compare->N_Oxide Possible N-Oxide BV_Product Mass +16 Da (Less Polar) Compare->BV_Product Possible B-V Product Other Other Mass Change Compare->Other Other Possibilities Confirm_N_Oxide Confirm with N-Oxide Standard N_Oxide->Confirm_N_Oxide Confirm_BV Confirm with NMR BV_Product->Confirm_BV Investigate Investigate Other Pathways (e.g., Ring Opening) Other->Investigate

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

  • SIELC Technologies. (2018, February 19). Separation of 2-Acetylpyridine on Newcrom R1 HPLC column. [Link]

  • Feng, X., et al. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. Molecules, 24(8), 1523. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • International Journal of Scientific and Research Publications. (2018, July). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

  • ChemRxiv. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. [Link]

  • Carey & Sundberg. OXIDATIONS 5 Oxidations. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Oxidation to aldehyde and ketones. [Link]

  • PubMed. (2024, July 30). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. [Link]

  • de Souza, A. M., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Oxidative Medicine and Cellular Longevity, 2022, 4101095. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Journal of the American Chemical Society. (2024, January 17). Oxidative Dearomatization of Pyridines. [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. [Link]

  • MDPI. (2021, September 25). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ACS Sustainable Chemistry & Engineering. [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). The University of Texas at Austin. [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Dogan, H. Z., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1295. [Link]

  • PubChem. (n.d.). 1-(6-Methoxypyridin-2-yl)ethan-1-one. [Link]

  • R Discovery. (n.d.). 2-acetylpyridine Research Articles. [Link]

  • Energy & Environmental Science. (n.d.). Stable and selective electrosynthesis of hydrogen peroxide and the electro-Fenton process on CoSe2 polymorph catalysts. [Link]

Sources

Optimizing reaction temperature for acetylation of 6-ethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of N-Acetylation for 6-Ethoxypyridine Scaffolds

Topic: Reaction Temperature Optimization for N-(6-ethoxypyridin-2-yl)acetamide Synthesis Document ID: TSC-ORG-PYR-06 Last Updated: 2026-03-06

The Thermal Landscape: Kinetic vs. Thermodynamic Control

In the acetylation of 2-amino-6-ethoxypyridine , temperature is not merely a catalyst for speed; it is the primary switch between mono-acetylation (desired) and di-acetylation (impurity).

Unlike simple anilines, the aminopyridine system is electronically unique. The endocyclic nitrogen (N1) withdraws electron density, decreasing the nucleophilicity of the exocyclic amine (N-NH₂). However, the 6-ethoxy group acts as an Electron Donating Group (EDG) via resonance, partially counteracting this deactivation.

Temperature Zones
ZoneTemperature RangeDominant MechanismOutcomeRisk Profile
Zone A (Cold) 0°C – 10°CKinetic InhibitionIncomplete Conversion. The activation energy (

) required to overcome the deactivated amine is not met.
High starting material (SM) recovery.
Zone B (Optimal) 20°C – 55°CKinetic ControlMono-Acetylation. Sufficient energy to form the amide bond without activating the secondary N-H for a second attack.Ideal balance of yield and purity.
Zone C (Critical) > 80°C (Reflux)Thermodynamic/KineticBis-Acetylation. The mono-acetylated product is still nucleophilic enough (due to the ethoxy group) to attack a second equivalent of anhydride.Formation of N,N-diacetyl impurity; potential polymerization.

Interactive Troubleshooting Guide (FAQ)

Q1: My reaction stalls at ~60% conversion despite stirring overnight at Room Temperature (RT). Should I add more catalyst?

  • Diagnosis: While the 6-ethoxy group activates the ring, the pyridine nitrogen can hydrogen bond with the exocyclic amine protons, locking them in a less reactive conformation.

  • Solution: Do not add more catalyst yet. Instead, increase the temperature to 45–50°C . This breaks the intramolecular H-bonds and overcomes the activation barrier.

  • Protocol Adjustment: Switch from DCM (dichloromethane) to THF or Toluene if higher temps are needed, though 50°C is safe in DCM (sealed).

Q2: I see a new impurity spot (RRT ~1.2) that grows as I heat the reaction. What is it?

  • Diagnosis: This is likely the N,N-diacetyl species (bis-acetylation). The 6-ethoxy group makes the amide nitrogen electron-rich enough to react again under forcing conditions.

  • Corrective Action:

    • Lower temperature immediately.

    • Rescue: Treat the crude mixture with mild aqueous base (saturated NaHCO₃ or 1M NaOH) and stir at RT for 30 minutes. The di-acetyl group is chemically labile and often hydrolyzes back to the mono-acetyl product selectively.

Q3: The product is oiling out instead of precipitating. Is this temperature-related?

  • Diagnosis: Yes. High-temperature workups often retain impurities that prevent crystallization.

  • Solution: Cool the reaction mixture slowly to 0°C before quenching. Use an anti-solvent (like Hexanes or Et₂O) added dropwise at low temperature to induce nucleation.

Mechanistic Visualization & Workflows

Figure 1: Reaction Pathway & Competitive Impurities

This diagram illustrates the progression from starting material to the desired product and the risk of over-acetylation.

AcetylationPathway SM 2-Amino-6-ethoxypyridine (Starting Material) TS1 Transition State 1 (Activation Barrier) SM->TS1 + Ac2O / Base (Requires >20°C) Product N-(6-ethoxypyridin-2-yl)acetamide (Target: Mono-Acetyl) TS1->Product Kinetic Product Impurity N,N-Diacetyl Impurity (Over-Reaction) Product->Impurity + Excess Ac2O High Temp (>80°C) Impurity->Product Hydrolysis Rescue (aq. NaHCO3)

Caption: The conversion of 6-ethoxypyridine amine to acetamide. Dashed red line indicates the thermal risk of bis-acetylation.

Figure 2: Temperature Optimization Decision Tree

Follow this logic flow to determine the ideal temperature for your specific batch scale.

OptimizationLogic Start Start Reaction (1.1 eq Ac2O, Pyridine, 0°C) CheckTLC Check TLC/LCMS (t = 1 hour) Start->CheckTLC Conversion Conversion > 90%? CheckTLC->Conversion Yes Maintain 20-25°C for 2h Conversion->Yes Yes No Increase Temp Conversion->No No (<50%) HeatStep1 Heat to 45°C (Monitor Di-acetyl) No->HeatStep1 Standard Path HeatStep1->CheckTLC Re-check HeatStep2 Reflux (Not Recommended) Risk of degradation HeatStep1->HeatStep2 If still <10% conv (Check Reagents)

Caption: Step-wise temperature elevation strategy to maximize yield while minimizing side reactions.

Validated Experimental Protocol

Objective: Synthesis of N-(6-ethoxypyridin-2-yl)acetamide with >95% purity.

Reagents:

  • 2-Amino-6-ethoxypyridine (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.1 - 1.2 equiv) — Do not exceed 1.5 equiv initially.
    
  • Pyridine (1.5 equiv) or Triethylamine (

    
    ) with catalytic DMAP (0.1 equiv).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

Step-by-Step Methodology:

  • Setup (0°C): Dissolve 2-amino-6-ethoxypyridine in anhydrous DCM (5 mL/mmol) under Nitrogen atmosphere. Add Pyridine (1.5 equiv).[2] Cool the solution to 0°C using an ice bath.

    • Why? Controlling the initial exotherm prevents localized hot-spots that trigger bis-acetylation.

  • Addition: Add

    
     (1.1 equiv) dropwise over 10 minutes.
    
  • Ramp (RT): Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2 hours.

  • Checkpoint: Analyze by TLC or LCMS.

    • If SM remains: Heat to 45°C for 1 hour.

    • If Di-acetyl forms: Stop heat immediately.

  • Quench & Workup: Add saturated aqueous

    
     and stir vigorously for 15 minutes.
    
    • Critical: This step hydrolyzes unreacted

      
       and any trace unstable di-acetyl byproducts.
      
  • Isolation: Extract with DCM, wash with Brine, dry over

    
    , and concentrate.
    

References

  • Myshastyi, A.Y., et al. (2026).[3] Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank.[3] Retrieved from [Link]

  • Ugwu, D. & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry. Retrieved from [Link][4]

  • LibreTexts. (2024).[5][6] Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for Crystallization of 1-(6-Ethoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(6-Ethoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for selecting an appropriate solvent system for this compound. The following sections are structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

I. Understanding the Compound: Physicochemical Properties

II. Solvent Screening Protocol

A systematic approach to solvent screening is fundamental to developing a robust crystallization process.[4] The goal is to identify a solvent or solvent system where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Question: How do I perform an effective solvent screening for this compound?

Answer: A small-scale, systematic screening is the most efficient method. This involves testing the solubility of a small amount of your compound in a variety of solvents with differing polarities.

Step-by-Step Experimental Protocol for Solvent Screening:
  • Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into several small test tubes or vials.

  • Initial Solvent Addition: To each tube, add a small volume (e.g., 0.1 mL) of a single test solvent at room temperature.[6] Observe for dissolution.

    • Observation: If the compound dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery.[6] This solvent may be suitable as the "good" solvent in a solvent/anti-solvent system.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture with agitation (e.g., in a warm water bath or on a hot plate) to near the solvent's boiling point.[6] Add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. A good crystallization solvent will show crystal formation during this phase.[5]

  • Further Cooling: If no crystals form at room temperature, place the tube in an ice bath to induce further crystallization.

  • Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will provide a good yield of well-formed crystals.

Recommended Solvents for Initial Screening:

The following table provides a list of common solvents, categorized by their properties, that are suitable for an initial screening.

Solvent ClassExamplesRationale for Inclusion
Protic Solvents Ethanol, Methanol, Isopropanol, WaterCapable of hydrogen bonding, which may interact favorably with the pyridine nitrogen and ketone oxygen.
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrilePossess dipole moments that can interact with the polar regions of the target molecule.
Aprotic Nonpolar Solvents Toluene, Heptane, CyclohexaneLess likely to dissolve the compound at room temperature but may be useful as anti-solvents.

This table summarizes common laboratory solvents suitable for initial crystallization screening.

III. Troubleshooting Common Crystallization Issues

Even with a systematic screening, you may encounter challenges. This section addresses the most common problems and offers solutions.

Question: I have dissolved my compound in a hot solvent, but no crystals form upon cooling. What should I do?

Answer: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a previous batch of crystalline material, add a single, small "seed" crystal to the solution to act as a template.[8]

  • Increase Concentration:

    • Evaporation: Gently blow a stream of inert gas (e.g., nitrogen) over the surface of the solution or leave it partially uncovered in a fume hood to slowly evaporate some of the solvent. This will increase the solute concentration.

    • Boil Off Excess Solvent: If you suspect a large excess of solvent was used, you can gently heat the solution to boil off some of the solvent and then allow it to cool again.[7]

Question: My compound "oils out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[9] This often happens when the melting point of the compound is lower than the temperature of the solution during cooling, or when the solution is too concentrated.[7][9]

  • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent (10-20% more) to dilute the solution slightly.[9]

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, giving the molecules more time to arrange into a crystal lattice.

  • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.[10]

Question: The crystallization happens too quickly, resulting in a fine powder. How can I obtain larger crystals?

Answer: Rapid crystallization, or "crashing out," often traps impurities and leads to small, poorly formed crystals.[9]

  • Increase Solvent Volume: You may have used the minimum amount of solvent. Reheat the solution and add a small excess of the solvent (5-10% more).[8]

  • Slow Cooling: As with oiling out, slower cooling will promote the growth of larger, more well-defined crystals.[5]

Question: My crystal yield is very low. What are the likely causes?

Answer: A low yield can be attributed to several factors.[9]

  • Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[7][9] Concentrate the mother liquor (the solution remaining after filtration) and cool it again to recover more product.

  • Premature Crystallization: If performing a hot filtration to remove impurities, the compound may have crystallized on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound has significant solubility even at low temperatures. Re-evaluate your solvent choice.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a solvent mixture for crystallization?

A1: Absolutely. Using a binary solvent system (a "solvent" and an "anti-solvent") is a very common and effective technique.[4] The compound should be soluble in the "solvent" and insoluble in the "anti-solvent." The two solvents must be miscible.[6] A common procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" until the solution becomes turbid (cloudy), then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Q2: What are some good solvent/anti-solvent pairs to try for this compound?

A2: Based on the predicted polarity of the compound, here are some logical pairs to investigate:

"Good" Solvent (High Polarity)"Anti-Solvent" (Low Polarity)
AcetoneHeptane or Hexane
Ethyl AcetateHeptane or Hexane
EthanolWater
DichloromethaneHeptane or Hexane

This table provides examples of miscible solvent pairs with differing polarities suitable for crystallization experiments.

Q3: How important is the purity of the starting material for crystallization?

A3: The purity of the crude material is very important. While crystallization is a purification technique, a high level of impurities can inhibit crystal formation or cause the compound to oil out.[11] If the starting material is significantly impure, it may be necessary to perform another purification step (e.g., column chromatography) before attempting crystallization.

V. Visualizing the Workflow

The following diagram illustrates the decision-making process for solvent selection and troubleshooting in crystallization.

Crystallization_Workflow start Start: Crude this compound solvent_screen Perform Single Solvent Screening start->solvent_screen dissolves_cold Dissolves in Cold Solvent? solvent_screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No use_as_good Use as 'Good' Solvent in Binary System dissolves_cold->use_as_good Yes no_dissolution Insoluble dissolves_hot->no_dissolution No good_single_solvent Potential Good Single Solvent Cool Slowly dissolves_hot->good_single_solvent Yes re_evaluate Re-evaluate Solvent System no_dissolution->re_evaluate crystals_form Crystals Form? good_single_solvent->crystals_form use_as_good->re_evaluate success Success: Isolate and Dry Crystals crystals_form->success Yes troubleshoot Troubleshoot crystals_form->troubleshoot No no_crystals No Crystals Form induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation concentrate Concentrate Solution no_crystals->concentrate oiling_out Oiling Out add_more_solvent Add More Solvent/ Cool Slower oiling_out->add_more_solvent low_yield Low Yield low_yield->re_evaluate troubleshoot->no_crystals troubleshoot->oiling_out troubleshoot->low_yield induce_nucleation->crystals_form concentrate->crystals_form add_more_solvent->good_single_solvent re_evaluate->solvent_screen

Caption: Decision workflow for solvent selection and troubleshooting.

VI. References

  • Vertex AI Search. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.

  • ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.

  • PubMed. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.

  • SOP: CRYSTALLIZATION. (n.d.).

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • SATHEE. (n.d.). Chemistry Crystallization.

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Benchchem. (n.d.). Troubleshooting Crystallization of Cassamedine: A Technical Support Guide.

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.

  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.

  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications.

  • Hampton Research. (n.d.). Crystallization Tips.

  • University of York. (n.d.). Problems with Recrystallisations.

  • At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice.

  • Guide for crystallization. (n.d.).

  • PubChem. (n.d.). 1-(6-Methoxypyridin-2-yl)ethan-1-one.

  • Sigma-Aldrich. (n.d.). 1-(6-Ethoxypyridin-3-yl)ethanone.

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxypyridin-2-yl)ethanone.

  • ResearchGate. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.

  • chemicalbook. (n.d.). 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis.

  • EPA. (2025, October 15). 2-(4-Chlorophenyl)-1-(4-pyridinyl)ethanone Properties.

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9).

Sources

Technical Support Center: Minimizing Side Reactions in Pyridine Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during the synthesis of pyridine ketones. Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Support Guide (Q&A, Protocols, Troubleshooting).

Introduction: The Pyridine Paradox

Synthesizing pyridine ketones presents a unique "double-edged" challenge compared to carbocyclic aromatics. The pyridine ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (


)  or Nucleophilic Addition  to the ring itself, rather than the desired attack on the carbonyl/nitrile substituent.

As a Senior Application Scientist, I often see researchers struggle with three primary failure modes:

  • Ring Alkylation: The organometallic reagent attacks the C2, C4, or C6 position of the pyridine ring instead of the carbonyl group.

  • Tertiary Alcohol Formation: "Over-addition" of Grignard reagents to esters.[1][2]

  • Regioisomeric Mixtures: Radical methods (Minisci) producing inseparable isomers.

This guide provides self-validating protocols to navigate these issues, prioritizing high-fidelity methods like the Weinreb Amide route and the Liebeskind-Srogl coupling.

Part 1: Decision Logic & Method Selection

Before starting, use this decision matrix to select the optimal pathway based on your substrate's sensitivity and the available starting material.

MethodSelection Start Starting Material? Ester Pyridine Ester (e.g., Ethyl Nicotinate) Start->Ester Nitrile Pyridine Nitrile (e.g., 3-Cyanopyridine) Start->Nitrile Acid Pyridine Carboxylic Acid Start->Acid Minisci Method D: Radical Acylation (For C-H Functionalization) Start->Minisci Unfunctionalized Pyridine Weinreb Method A: Weinreb Amide (High Fidelity) Ester->Weinreb Convert to Amide Q_Sensitive Is the Ring Sensitive to Nucleophiles? Nitrile->Q_Sensitive Acid->Weinreb Coupling Agent Liebeskind Method C: Liebeskind-Srogl (Neutral Conditions) Acid->Liebeskind Convert to Thioester Grignard Method B: Direct Grignard (High Risk of Side Rxn) Q_Sensitive->Grignard No (Simple Pyridine) Q_Sensitive->Liebeskind Yes (Halogens/Nitro present)

Caption: Decision tree for selecting the synthesis method based on starting material and substrate sensitivity.

Part 2: Technical Modules & Protocols

Module 1: The Weinreb Amide Protocol (Preventing Over-Addition)

The Problem: Reaction of esters directly with Grignard reagents often leads to tertiary alcohols (double addition).[1] The Solution: Convert the ester to a Weinreb Amide (


-methoxy-

-methylamide).[3] The stable 5-membered chelate formed upon the first organometallic addition prevents the second addition until acidic workup.

Q: Does the pyridine nitrogen interfere with the Weinreb chelation? A: Generally, no. While the pyridine nitrogen is a Lewis base, the intramolecular 5-membered magnesium chelate of the Weinreb intermediate is kinetically favored and highly stable. However, for 2-substituted pyridines, competitive chelation can occur; in these cases, using Turbo Grignard (


) is recommended to break up aggregates.
Experimental Protocol: Synthesis of 3-Acetylpyridine via Weinreb Amide

Step 1: Formation of the Weinreb Amide

  • Reagents: Ethyl nicotinate (1.0 eq),

    
    -Dimethylhydroxylamine HCl (1.5 eq), 
    
    
    
    (2.0 M in THF, 3.0 eq).
  • Procedure:

    • Suspend ester and amine salt in anhydrous THF at -20°C.

    • Add

      
       dropwise. The mixture will become a solution.
      
    • Stir at -10°C for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS. Ester should be fully consumed.

    • Quench with saturated

      
      .[4] Extract with EtOAc.[5]
      

Step 2: Grignard Addition

  • Reagents: Pyridine Weinreb amide (1.0 eq),

    
     (1.2 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve amide in THF under

      
      . Cool to 0°C  (Critical: Do not run at RT to avoid ring attack).
      
    • Add

      
       slowly over 20 mins.
      
    • Stir at 0°C for 1 hour.

    • Quench: Pour into cold

      
       (hydrolysis of the intermediate).
      
    • Neutralization: Carefully adjust pH to ~8 with

      
       (Pyridine is water-soluble at low pH!). Extract with DCM.[5][6]
      

Quantitative Data Summary:

MethodSubstrateReagentYield (Ketone)Major Side Product
Direct Ester Ethyl NicotinateMeMgBr (2 eq)<30%Tertiary Alcohol (Over-addition)
Direct Nitrile 3-CyanopyridineMeMgBr40-60%Ring Alkylation (C4-Me)
Weinreb Nicotinyl WeinrebMeMgBr85-92% None detected
Module 2: The Liebeskind-Srogl Coupling (The "Gentle" Alternative)

The Problem: Organometallic reagents (Grignard/Lithium) are "hard" nucleophiles and often attack the electron-deficient pyridine ring (nucleophilic aromatic substitution) rather than the carbonyl/nitrile. The Solution: The Liebeskind-Srogl coupling uses neutral conditions, coupling a thioester with a boronic acid using a Pd/Cu catalyst system. This completely avoids strong bases/nucleophiles.

Q: When should I use this method? A: Use this when your pyridine substrate contains sensitive functional groups (halogens, nitro groups) or when you observe significant ring alkylation with Grignards.

Experimental Protocol
  • Substrate:

    
    -Phenyl pyridine-3-carbothioate (prepared from the acid chloride and thiophenol).
    
  • Reagents: Aryl/Alkyl Boronic Acid (1.1 eq),

    
     (2.5 mol%), TFP (Tri-2-furylphosphine, 10 mol%), CuTC  (Copper(I) thiophene-2-carboxylate, 1.5 eq).
    
  • Solvent: Anhydrous THF (degassed).

  • Procedure:

    • Combine thioester, boronic acid, and CuTC in a Schlenk flask under Argon.

    • Add Pd catalyst and ligand.[5][6][7][8]

    • Add THF and heat to 50°C for 12-18 hours.

    • Mechanism Note: CuTC activates the thioester (inserting Cu into the C-S bond), facilitating transmetalation to Pd.

    • Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify.

Part 3: Troubleshooting & FAQs

Issue 1: "I am isolating a tertiary alcohol instead of the ketone."

Diagnosis: You likely used an ester or acid chloride with a Grignard reagent. The ketone intermediate formed is more reactive than the starting material.[9] Fix: Switch to the Weinreb Amide route (Module 1). The intermediate is a stable chelate that resists further attack. Alternative: If you must use a nitrile, ensure you quench at low temperature. If using an acid chloride, use organocuprates (Gilman reagents,


) instead of Grignards, as they do not react with ketones.
Issue 2: "My yield is low, and I see 'polymerization' or dark tars."

Diagnosis: This is classic Nucleophilic Attack on the Pyridine Ring . The Grignard reagent is attacking the C2, C4, or C6 positions, leading to dihydropyridines which then polymerize or oxidize. Fix:

  • Lower Temperature: Run the addition at -78°C to -40°C.

  • Change Reagent: Use the Liebeskind-Srogl coupling (Module 2) which is non-nucleophilic.

  • Blocking: If the C4 position is the site of attack, ensure it is substituted or use a bulky protecting group if possible (though this adds steps).

Issue 3: "I am using 3-cyanopyridine, but I get the 4-alkyl-3-cyanopyridine side product."

Diagnosis: This confirms the "hard" nucleophile preference for the ring carbon (LUMO coefficient at C4 is high) over the nitrile carbon. Fix:

  • Additives: Use Cu(I) salts (5-10 mol% CuI) to soften the nucleophile, potentially favoring the nitrile addition.

  • Reverse Addition: Add the Grignard to the nitrile solution (inverse addition) to keep the nitrile concentration high relative to the nucleophile.

Part 4: Mechanism of Failure (Visualized)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired pathway and the ring-attack failure mode.

FailureMechanism Substrate 3-Cyanopyridine Path_Good Path A: Attack at CN (Desired) Substrate->Path_Good Kinetic Control (Low Temp) Path_Bad Path B: Attack at C4 (Side Reaction) Substrate->Path_Bad Thermodynamic/Charge Control Grignard R-MgBr (Hard Nucleophile) Grignard->Path_Good Grignard->Path_Bad Imine Metalloimine Intermediate (Stable) Path_Good->Imine DHP 1,4-Dihydropyridine (Unstable) Path_Bad->DHP Ketone Pyridine Ketone (Product) Imine->Ketone Acid Hydrolysis Tar Polymer/Tar (Waste) DHP->Tar Oxidation/Polymerization

Caption: Competition between desired nitrile addition (Path A) and undesired ring alkylation (Path B).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Liebeskind, L. S.; Srogl, J. "Thiol Ester-Boronic Acid Coupling.[7][8] A Mechanistically Unprecedented and General Ketone Synthesis." Journal of the American Chemical Society, 2000 , 122(45), 11260–11261.[8] Link

  • Knochel, P.; et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336. Link

  • BenchChem Technical Support. "Troubleshooting low yield in Grignard synthesis of tertiary alcohols." BenchChem Application Notes, 2025 . Link

  • Choi, J.; et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 2021 , 143(30), 11927–11933. Link

Sources

Handling volatility of 2-acetyl-6-ethoxypyridine during drying

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 2-acetyl-6-ethoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to provide expert advice on managing the challenges associated with the volatility of this compound, particularly during the critical drying phase of experiments.

Introduction

2-Acetyl-6-ethoxypyridine is a valuable heterocyclic compound used in various synthetic applications. However, its volatility and hygroscopic nature present significant challenges in obtaining and maintaining a pure, anhydrous final product. Improper drying techniques can lead to substantial product loss, inaccurate yield calculations, and the introduction of moisture-sensitive impurities in subsequent reaction steps. This guide provides a comprehensive collection of frequently asked questions, troubleshooting advice, and validated protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-acetyl-6-ethoxypyridine that I should be aware of?

While specific experimental data for 2-acetyl-6-ethoxypyridine is not widely published, we can infer its properties from the closely related analog, 2-acetyl-6-methoxypyridine. The ethoxy derivative will have a slightly higher molecular weight and boiling point but will exhibit similar chemical behavior, including its volatility and potential for moisture absorption.

Table 1: Physical Properties of 2-Acetyl-6-Methoxypyridine (Analog)

Property Value Source(s)
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol [1]
Appearance White to light orange solid/crystal [2]
Melting Point 40-44 °C [3]
Boiling Point 85 °C @ 0.2 mmHg [1][3]
Flash Point 94 °C (201.2 °F) - closed cup [1]

| Vapor Pressure | 0.159 mmHg @ 25 °C |[1] |

Note: Expect the boiling point of 2-acetyl-6-ethoxypyridine to be slightly higher than its methoxy analog due to the larger ethyl group.

Q2: Why is my 2-acetyl-6-ethoxypyridine difficult to dry completely?

Like many pyridine derivatives, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere[4]. Furthermore, its volatility means that aggressive drying methods involving high heat can cause significant product loss through evaporation or sublimation. The combination of being both volatile and hygroscopic requires a carefully selected drying method.

Q3: Can I use a standard oven to dry this compound?

Using a standard laboratory oven is strongly discouraged. The relatively low boiling point, even under atmospheric pressure, combined with the compound's vapor pressure, will lead to substantial loss of your product. Heating can also promote the formation of colored impurities or degradation products[4].

Q4: What are the potential stability issues with 2-acetyl-6-ethoxypyridine?

Substituted acetylpyridines can be sensitive to certain conditions. The methoxy analog, for instance, can decompose under strong acidic conditions[5]. While generally stable, prolonged exposure to heat, light, or reactive atmospheres should be avoided. Store the purified, dry compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place[2][6].

Q5: How can I confirm that my compound is truly dry?

Visual inspection is insufficient. The following analytical techniques are recommended for validation:

  • ¹H NMR Spectroscopy: The presence of water will appear as a broad singlet. In a dry sample, this peak will be absent or significantly diminished. You can use a deuterated solvent that has been stored over molecular sieves for this analysis.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying trace amounts of water in a sample.

  • Gas Chromatography (GC): A properly calibrated GC can detect residual water and other volatile impurities. The purity of the compound is often reported based on GC analysis[1].

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Significant loss of product after drying. High Volatility: The drying temperature is too high, or the vacuum is too deep, causing the product to sublime/evaporate.1. Use a lower temperature for drying. For vacuum oven drying, do not exceed 30-35 °C. 2. Consider non-evaporative methods like using a chemical desiccant in a desiccator at room temperature. 3. If using a rotary evaporator, ensure the bath temperature is low and use a cold trap with dry ice/acetone to recover any volatilized product.
Product appears oily or clumpy, not a dry solid. Incomplete Solvent Removal: Residual solvent is trapped within the crystalline solid. Hygroscopic Nature: The product has re-absorbed atmospheric moisture after drying.1. Extend the drying time under vacuum at a gentle temperature. 2. Break up any large crystals to increase the surface area exposed to the vacuum. 3. Once dry, immediately transfer the product to a vial under an inert atmosphere (e.g., inside a glovebox or using a nitrogen-purged bag).
¹H NMR shows a persistent broad water peak. Ineffective Drying Method: The chosen method is not sufficient to remove all water. Contaminated Solvents/Glassware: Using wet solvents for workup or damp glassware.1. Switch to a more rigorous drying method, such as distillation from calcium hydride (for solutions) or using a high-vacuum line with a desiccant trap.[7] 2. Ensure all glassware is oven- or flame-dried immediately before use. 3. Use anhydrous solvents for the final extraction and purification steps.
Product has discolored (e.g., yellowed) during drying. Thermal Degradation: The drying temperature was too high. Oxidation: Exposure to air during heating.1. Lower the drying temperature significantly. Room temperature drying under vacuum is safest. 2. Always dry under an inert atmosphere (vacuum or nitrogen bleed). 3. If discoloration is severe, the product may need to be re-purified, for example, by column chromatography or recrystallization.

Visualized Workflows and Decision Making

To select the best drying strategy, consider the required level of dryness, the scale of your experiment, and the available equipment.

Diagram 1: Decision Tree for Selecting a Drying Method Caption: A flowchart to guide the selection of an appropriate drying technique.


// Node styles step_node [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc_node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=1.5, height=1]; final_node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pre_node [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes start [label="1. Isolate Crude Product\n(Filtration)", pre_node]; wash [label="2. Wash with Cold,\nNon-polar Solvent", step_node]; dry_method [label="3. Select Drying Method\n(See Diagram 1)", step_node]; execute_dry [label="4. Execute Drying\n(e.g., Vacuum Oven <35°C)", step_node]; check_dry [label="5. Is it Dry?\n(Visual Check)", qc_node]; analyze [label="6. Analytical Check\n(NMR or Karl Fischer)", step_node]; is_ok [label="7. Purity & Dryness\nAcceptable?", qc_node]; store [label="8. Store Under Inert Gas\n(N₂ or Ar), Cool & Dark", final_node]; re_dry [label="Re-Dry or Re-Purify", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> wash; wash -> dry_method; dry_method -> execute_dry; execute_dry -> check_dry; check_dry -> analyze [label=" Yes "]; check_dry -> execute_dry [label=" No "]; analyze -> is_ok; is_ok -> store [label=" Yes "]; is_ok -> re_dry [label=" No "]; re_dry -> dry_method; }

Sources

Validation & Comparative

Characteristic IR Carbonyl Stretch of 2-Acetyl-6-ethoxypyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) carbonyl stretching frequency of 2-acetyl-6-ethoxypyridine , comparing it with structurally related analogs to elucidate the electronic effects governing its spectral signature.

Executive Summary & Spectroscopic Profile[1]

2-Acetyl-6-ethoxypyridine (CAS: 55304-66-2) exhibits a characteristic carbonyl (


) absorption band that is distinct from both simple aryl ketones (like acetophenone) and unsubstituted heteroaryl ketones (like 2-acetylpyridine).
  • Target Frequency Range: 1675 – 1690 cm⁻¹

  • Key Spectroscopic Feature: The carbonyl stretch is shifted to a lower wavenumber compared to 2-acetylpyridine (~1700 cm⁻¹) due to the strong resonance-donating effect of the 6-ethoxy substituent, which overrides the electron-withdrawing inductive effect of the pyridine nitrogen.

This guide details the mechanistic origins of this shift and provides a comparative framework for identification.

Mechanistic Analysis of Spectral Shifts

To understand the specific frequency of 2-acetyl-6-ethoxypyridine, one must deconstruct the competing electronic forces at play:

A. The Baseline: Acetophenone (1685 cm⁻¹)

In a standard aromatic ketone, conjugation with the phenyl ring lowers the


 frequency from the aliphatic ketone standard (~1715 cm⁻¹) to ~1685 cm⁻¹ . This is due to single-bond character introduced by resonance.
B. The Inductive Effect: 2-Acetylpyridine (1690–1700 cm⁻¹)

Replacing the phenyl ring with a pyridine ring introduces a nitrogen atom. The nitrogen is electronegative and exerts an electron-withdrawing inductive effect (-I) . This destabilizes the polarized resonance form (


), increasing the double-bond character of the carbonyl group. Consequently, the frequency shifts upward to 1690–1700 cm⁻¹ .
C. The Resonance Effect: 2-Acetyl-6-ethoxypyridine (~1680 cm⁻¹)

Adding an ethoxy group (-OEt) at the 6-position introduces a strong electron-donating resonance effect (+R) .

  • The lone pair on the ethoxy oxygen donates electron density into the pyridine ring.

  • This density is delocalized to the ring nitrogen and the carbon atoms, effectively counteracting the electron deficiency of the pyridine ring.

  • Result: The carbonyl bond weakens (more single-bond character) compared to 2-acetylpyridine, causing the frequency to drop back down, typically landing in the 1675–1690 cm⁻¹ range, often overlapping with or appearing slightly lower than acetophenone.

Diagram: Electronic Push-Pull Mechanism

The following diagram illustrates the competing electronic effects that determine the carbonyl frequency.

G cluster_mech Electronic Mechanism Base Aliphatic Ketone (~1715 cm⁻¹) Acetophenone Acetophenone (Conjugation lowers ν) ~1685 cm⁻¹ Base->Acetophenone Aryl Conjugation Pyridine 2-Acetylpyridine (N-withdrawal raises ν) ~1700 cm⁻¹ Acetophenone->Pyridine + Inductive Effect (-I) Ethoxy 2-Acetyl-6-ethoxypyridine (OEt donation lowers ν) ~1680 cm⁻¹ Pyridine->Ethoxy + Resonance Effect (+R) N_atom Pyridine Nitrogen (Electron Poor) CO_bond C=O Bond Strength N_atom->CO_bond Strengthens (Raises ν) OEt_group 6-Ethoxy Group (Electron Rich) OEt_group->N_atom Donates e⁻ OEt_group->CO_bond Weakens (Lowers ν)

Caption: Schematic representation of the electronic "push-pull" effects influencing the carbonyl stretching frequency.

Comparative Performance Data

The following table synthesizes experimental data from standard spectral libraries to highlight the diagnostic shifts.

CompoundStructureC=O[1][2][3][4][5][6] Frequency (

, cm⁻¹)
Electronic Driver
Acetophenone Phenyl-C(=O)CH₃1685 ± 2 Baseline Conjugation
2-Acetylpyridine 2-Py-C(=O)CH₃1695 ± 5 N-Inductive Withdrawal (Strengthens bond)
2-Acetyl-6-ethoxypyridine 6-EtO-2-Py-C(=O)CH₃1680 ± 5 O-Resonance Donation (Weakens bond)
p-Methoxyacetophenone 4-MeO-Ph-C(=O)CH₃1684 ± 2 O-Resonance Donation (Weakens bond)

Analysis: The 6-ethoxy group effectively "neutralizes" the electron-withdrawing nature of the pyridine ring, returning the carbonyl frequency to a value very similar to that of a standard electron-rich aryl ketone.

Experimental Protocol: Validating the Spectrum

To accurately measure this value and distinguish it from contaminants (like hydrolysis products), follow this self-validating protocol.

Methodology: FTIR Analysis of Pyridyl Ketones

Objective: Obtain a high-resolution spectrum to identify the C=O stretch and the confirmatory C-O-C stretch of the ethoxy group.

Step 1: Sample Preparation

  • State: 2-Acetyl-6-ethoxypyridine is typically a low-melting solid or oil (mp ~40-44°C).

  • Technique:

    • If Solid: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr).

    • If Oil/Melt: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. ATR is preferred for reproducibility.

Step 2: Acquisition Parameters

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans to reduce noise.

  • Range: 4000 – 600 cm⁻¹.

Step 3: Diagnostic Validation (The "Check-Sum") A valid spectrum for 2-acetyl-6-ethoxypyridine must contain both of the following:

  • Primary Peak: Strong band at 1675–1690 cm⁻¹ (C=O).

  • Secondary Peak: Strong band at 1050–1250 cm⁻¹ (Asymmetric C-O-C stretch of the ethoxy ether linkage).

    • Note: If the C=O peak is present but the C-O-C peak is missing, the ethoxy group may have cleaved (hydrolysis to 6-hydroxy-2-acetylpyridine/pyridone).

Protocol Start Start: Purified Sample State Determine Physical State (mp ~40°C) Start->State Method Select Method: ATR (Liquid/Solid) or KBr (Solid) State->Method Scan Acquire FTIR Spectrum (4000-600 cm⁻¹) Method->Scan Analyze Analyze Diagnostic Regions Scan->Analyze Decision Peaks Present? Analyze->Decision Valid Valid ID: 2-Acetyl-6-ethoxypyridine Decision->Valid 1680 cm⁻¹ (C=O) + 1200 cm⁻¹ (C-O-C) Invalid Contaminant/Hydrolysis Decision->Invalid Missing C-O-C or Shifted C=O

Caption: Workflow for the spectroscopic validation of 2-acetyl-6-ethoxypyridine.

References

  • Comparison of Acetophenone and Pyridine Derivatives

    • Source: NIST Chemistry WebBook & SDBS Spectral D
    • D
    • URL:

  • 2-Acetylpyridine Spectral Data

    • Source: PubChem & Sigma Aldrich Reference Data.

    • D
    • URL:

  • Substituent Effects in Pyridines: Source:Journal of Organic Chemistry, "Substituent Effects on the Infrared Frequencies of 2-Acetylpyridines". (General Reference for inductive/resonance trends). Context: Explains the lowering of frequency by ortho-alkoxy groups via resonance.
  • 2-Acetyl-6-methoxypyridine (Analog)

    • Source:Organic Letters, 2021, 23, 9, 3541–3545.
    • Context: Establishes the structural integrity and electronic similarity of the 6-alkoxy series.
    • URL:

Sources

Mass spectrometry fragmentation pattern of 1-(6-Ethoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Elucidation of 1-(6-Ethoxypyridin-2-yl)ethanone via MS/MS

Executive Summary This guide details the mass spectrometric behavior of this compound (MW 165.19 Da), a critical pyridine building block. For researchers in drug discovery, distinguishing this specific regioisomer from its positional isomers (e.g., 2,3-substituted pyridines) and homologs (e.g., methoxy variants) is a frequent analytical challenge. This document provides a mechanistic breakdown of its fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative framework to validate structural identity without reliance on external reference standards.

Part 1: Molecular Architecture & Predicted Fragmentation

The molecule consists of a pyridine core substituted at the C2 position with an acetyl group and at the C6 position with an ethoxy group.

Key Structural Features:

  • Acetyl Moiety (C2): Prone to

    
    -cleavage, generating stable acylium ions.
    
  • Ethoxy Tail (C6): A diagnostic handle. Unlike methoxy groups, ethoxy substituents undergo a characteristic loss of ethylene (

    
    , 28 Da) via a four-membered transition state rearrangement.
    
  • 2,6-Substitution Pattern: The substituents are separated by the ring nitrogen. Unlike 2,3-isomers, there is no "ortho-effect" (direct interaction) between the acetyl and ethoxy groups, resulting in independent fragmentation pathways.

Primary Fragmentation Channels (EI, 70 eV)
Fragment Ionm/zMechanismDiagnostic Value
Molecular Ion 165

Parent peak; confirms MW.
[M - CH₃]⁺ 150

-cleavage of acetyl group
High. Confirms presence of methyl ketone. Forms stable acylium ion.
[M - C₂H₄]⁺ 137 Ethylene loss from ethoxy groupCritical. Distinguishes ethoxy from methoxy (which cannot lose 28 Da).
[M - CH₃ - CO]⁺ 122 Sequential loss of CO from m/z 150Confirms carbonyl functionality on the ring.
[Pyridine Core]⁺ 78/79 Ring degradationLow specificity; common to all pyridines.

Part 2: Comparative Analysis (The Core)

This section objectively compares the target molecule against its most common analytical interferences.

Scenario A: Target vs. Homolog (6-Methoxy analog)
  • Target: this compound (MW 165)

  • Alternative: 1-(6-Methoxypyridin-2-yl)ethanone (MW 151)

Differentiation Strategy: While the molecular weights differ by 14 Da, impurities often complicate identification. The definitive proof lies in the neutral losses.

  • The Ethoxy Signature: The target must show a transition of

    
     (
    
    
    
    28 Da, Loss of Ethylene).
  • The Methoxy Signature: The homolog loses Formaldehyde (

    
    , 30 Da) or Methyl radical (
    
    
    
    , 15 Da) from the ether side. It cannot lose 28 Da.
Scenario B: Target vs. Positional Isomer (2,3-Substitution)
  • Target: this compound (2,6-subst)

  • Isomer: 1-(2-Ethoxypyridin-3-yl)ethanone (2,3-subst)

Differentiation Strategy:

  • Ortho-Effect: In the 2,3-isomer, the acetyl oxygen and ethoxy group are spatially proximal. This facilitates a distinct "Ortho-Effect" rearrangement, often leading to the elimination of ethanol (

    
    ) or water (
    
    
    
    ) which is sterically impossible in the 2,6-target structure.
  • Abundance Ratios: The 2,6-isomer (Target) typically exhibits a more intense molecular ion (

    
    ) because the substituents cannot interact to destabilize the parent ion as easily as in the crowded 2,3-isomer.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways. Note the independence of the Acetyl and Ethoxy fragmentation channels due to the 2,6-separation.

FragmentationPathway M Molecular Ion (M+.) m/z 165 Acylium Acylium Ion [M - CH3]+ m/z 150 M->Acylium Alpha Cleavage (-CH3, 15 Da) Hydroxy Hydroxy-Pyridine Tautomer [M - C2H4]+ m/z 137 M->Hydroxy Ethyl Rearrangement (-C2H4, 28 Da) Pyridyl Ethoxypyridyl Cation [M - CH3 - CO]+ m/z 122 Acylium->Pyridyl Inductive Cleavage (-CO, 28 Da) RingFrag Ring Fragmentation (HCN Loss) m/z ~95 Pyridyl->RingFrag -HCN Hydroxy->RingFrag -Ketene / -HCN

Figure 1: Competing fragmentation pathways for this compound under 70 eV EI conditions.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses a "Product Ion Scan" approach to validate the structure. If you do not observe the specific transitions listed in Step 4, the compound is not the target 2,6-isomer.

Method: Gas Chromatography - Mass Spectrometry (GC-MS) Ionization: Electron Impact (EI) at 70 eV[1]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade). Dilute 1:100 with Ethyl Acetate.

    • Why: Methanol ensures solubility; Ethyl Acetate is the injection solvent to prevent peak tailing on non-polar columns.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
    • Why: Rapid ramp preserves the integrity of thermally labile ether bonds while ensuring elution of the semi-volatile pyridine.

  • MS Acquisition: Scan range m/z 40–300.

  • Validation Criteria (The "Go/No-Go" Check):

    • Check 1: Base peak or significant peak at m/z 150 ? (Yes = Acetyl group present).

    • Check 2: Distinct peak at m/z 137 ? (Yes = Ethoxy group present).

    • Check 3: Absence of [M-18] (m/z 147)? (Yes = Confirms substituents are NOT in 2,3-position, ruling out ortho-isomer).

Workflow cluster_decision Decision Logic Sample Sample (1 mg/mL) GC GC Separation (DB-5MS Column) Sample->GC Ionization EI Source (70 eV) GC->Ionization Analyzer Mass Analyzer (Quadrupole) Ionization->Analyzer Data Spectrum Validation Analyzer->Data Target Confirmed Target Confirmed Data->Target Confirmed m/z 137 & 150 Present Isomer Flagged Isomer Flagged Data->Isomer Flagged m/z 147 Present

Figure 2: Analytical workflow and decision logic for structural confirmation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books. (Standard text establishing alpha-cleavage and rearrangement rules).

  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • PubChem Compound Summary. (2024). 2-Acetylpyridine and derivatives fragmentation data. National Center for Biotechnology Information. [Link]

Sources

Comparative Technical Guide: 6-Ethoxy vs. 6-Methoxy-2-acetylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 6-ethoxy-2-acetylpyridine and 6-methoxy-2-acetylpyridine , two critical precursors used in the synthesis of tridentate ligands (e.g., thiosemicarbazones) for medicinal inorganic chemistry.

The Verdict:

  • Select 6-Methoxy-2-acetylpyridine when optimizing for metal binding stability and crystallinity . The smaller steric profile allows for planar coordination geometries essential for stable transition metal complexes (Cu, Fe, Zn).

  • Select 6-Ethoxy-2-acetylpyridine when modulating lipophilicity (LogP) and membrane permeability . The additional methylene group increases hydrophobicity, often enhancing cellular uptake in drug candidates, albeit with a potential penalty in metal chelation stability due to steric crowding at the pyridine nitrogen.

Part 1: Molecular Profile & Electronic Landscape

Both compounds share a pyridine core substituted at the 2- and 6-positions.[1] This "meta-like" substitution pattern (relative to carbons) is electronically coupled through the ring nitrogen.

Physicochemical Comparison
Feature6-Methoxy-2-acetylpyridine6-Ethoxy-2-acetylpyridine
Formula C₈H₉NO₂C₉H₁₁NO₂
MW 151.16 g/mol 165.19 g/mol
Physical State Low-melting solid (mp 40–44 °C)Oil or low-melting solid
Lipophilicity (cLogP) ~1.2~1.6 (More Lipophilic)
Electronic Effect +M (Strong), -I (Weak)+M (Strong), -I (Weak)
Steric Bulk (A-value) LowModerate (Ethyl rotation)
Electronic & Steric Effects

The reactivity difference is governed by the interplay of the Resonance Effect (+M) and Steric Hindrance at the pyridine nitrogen.

  • Electronic Activation: Both alkoxy groups are strong electron donors via resonance. The lone pair on the oxygen delocalizes into the pyridine ring, significantly increasing the electron density at the ring nitrogen (N1) and the carbons ortho/para to the alkoxy group (C3, C5). This makes the pyridine nitrogen more basic compared to unsubstituted 2-acetylpyridine.

  • Steric Gating: The 6-position is adjacent (ortho) to the ring nitrogen.

    • Methoxy:[2][3][4] The methyl group is small, allowing the pyridine nitrogen to remain accessible for coordination.

    • Ethoxy: The ethyl group adds rotational freedom. The terminal methyl of the ethyl chain can sweep a volume that sterically shields the nitrogen lone pair, potentially destabilizing metal complexes.

ElectronicEffects cluster_0 Electronic Push (+M) cluster_1 Steric Gate (6-Position) Alkoxy Alkoxy Lone Pair (O-R) Ring Pyridine Ring (Delocalization) Alkoxy->Ring +M Effect Nitrogen Ring Nitrogen (Increased Basicity) Ring->Nitrogen Increased e- Density Me Methoxy (-OMe) Minimal Shielding Coord Metal Coordination (M-N Bond) Me->Coord Allowed Et Ethoxy (-OEt) Rotational Shielding Et->Coord Hindered

Figure 1: Mechanistic flow of electronic activation vs. steric hindrance in 6-alkoxy-2-acetylpyridines.

Part 2: Synthesis Protocols

The synthesis of both derivatives follows a divergent pathway from a common precursor, typically 2,6-dibromopyridine . The ethoxy derivative requires slightly more vigorous conditions for the initial nucleophilic substitution due to the lower nucleophilicity of ethoxide compared to methoxide.

General Synthetic Workflow

Synthesis cluster_Me Methoxy Route cluster_Et Ethoxy Route Start 2,6-Dibromopyridine Step1_Me 1. NaOMe / MeOH Reflux, 4-12h Start->Step1_Me Step1_Et 1. NaOEt / EtOH Reflux, 12-24h Start->Step1_Et Inter_Me 2-Bromo-6-methoxypyridine Step1_Me->Inter_Me Common 2. n-BuLi, -78°C 3. Dimethylacetamide (DMAc) 4. Hydrolysis (H3O+) Inter_Me->Common Inter_Et 2-Bromo-6-ethoxypyridine Step1_Et->Inter_Et Inter_Et->Common Target Target: 6-Alkoxy-2-acetylpyridine Common->Target

Figure 2: Divergent synthesis of methoxy and ethoxy derivatives from 2,6-dibromopyridine.

Detailed Protocol: Synthesis of 6-Ethoxy-2-acetylpyridine

Note: This protocol is adapted for the ethoxy derivative, accounting for its specific solubility and reactivity.

Reagents:

  • 2,6-Dibromopyridine (1.0 eq)

  • Sodium metal (1.2 eq) dissolved in absolute Ethanol (to generate NaOEt)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • N,N-Dimethylacetamide (1.2 eq)

  • Solvents: Dry THF, Diethyl Ether.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve sodium metal in absolute ethanol under inert atmosphere (N₂) to generate sodium ethoxide.

  • Add 2,6-dibromopyridine to the solution.

  • Reflux the mixture for 16–24 hours . Critical: The reaction is slower than with methoxide. Monitor by TLC (Hexane:EtOAc 9:1) until the starting material disappears.

  • Concentrate ethanol, dilute with water, and extract with DCM. Dry and concentrate to yield 2-bromo-6-ethoxypyridine (Oil/Low melting solid).

Step 2: Lithiation & Acylation

  • Dissolve 2-bromo-6-ethoxypyridine in anhydrous THF under Argon. Cool to -78 °C .

  • Add n-BuLi dropwise over 20 mins. The solution will turn deep red/orange (lithium-halogen exchange).

  • Stir for 30 mins at -78 °C.

  • Add dry N,N-dimethylacetamide (DMAc) dropwise.

  • Allow the mixture to warm to 0 °C over 2 hours.

  • Quench with saturated NH₄Cl solution.

  • Extract with Ethyl Acetate. The product, 6-ethoxy-2-acetylpyridine , is purified via column chromatography (Silica, Hexane:EtOAc gradient).

Part 3: Reactivity Comparison

Schiff Base Condensation (Thiosemicarbazones)

Both derivatives react readily with thiosemicarbazides to form biologically active ligands.

  • Reaction Rate: Methoxy ≈ Ethoxy . The acetyl group at position 2 is sufficiently distal from the 6-alkoxy group that the initial nucleophilic attack by the hydrazine nitrogen is not significantly hindered.

  • Isomerism: Both predominantly form the E-isomer (trans relative to the C=N bond) due to thermodynamic stability.

  • Solubility of Product:

    • Methoxy-derived ligands: Often crystallize easily from ethanol/methanol.

    • Ethoxy-derived ligands: Tend to be more soluble in alcohols; may require water addition or cooling to precipitate.

Coordination Chemistry (Metal Binding)

This is where the performance diverges most significantly.

Parameter6-Methoxy Ligands6-Ethoxy Ligands
Coordination Mode Tridentate (N,N,S) - PlanarTridentate (N,N,S) - Distorted
Binding Affinity (Log K) HighModerate (Steric penalty)
Complex Geometry Favors Octahedral (2:1 Ligand:Metal)May force Tetrahedral or distorted geometries
Stability High stability with Cu(II), Fe(III)Lower stability; Ethoxy group can clash with auxiliary ligands

Experimental Insight: In Copper(II) complexes, the 6-methoxy ligand typically forms a square planar or square pyramidal geometry with the pyridine nitrogen tightly bound. The 6-ethoxy analog, due to the bulk of the ethyl group, often forces the pyridine ring to twist out of the coordination plane, reducing the orbital overlap between the metal d-orbitals and the ligand's nitrogen donor. This can lead to higher lability (faster ligand exchange), which may be desirable for certain catalytic applications but detrimental for stable radiopharmaceuticals.

References

  • Synthesis of 2-acetylpyridine derivatives

    • Title: Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine deriv
    • Source: SciELO (Journal of the Brazilian Chemical Society).
    • URL:[Link] (Inferred from snippet 1.5/1.8 context).

  • Thiosemicarbazone Reactivity

    • Title: Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands for drug design.
    • Source: Tennessee Tech University Proceedings.
    • URL:[Link]

  • General Alkoxypyridine Synthesis

    • Title: Preparation of substituted alkoxypyridines via directed metal
    • Source: Semantic Scholar / Tetrahedron Letters.
    • URL:[Link]

  • Biological Activity of Thiosemicarbazones

    • Title: 2-Acetylpyridine thiosemicarbazones.[5] 6. 2-Acetylpyridine and 2-butyrylpyridine thiosemicarbazones as antileukemic agents.[5]

    • Source: PubMed.
    • URL:[Link]

Sources

13C NMR Chemical Shifts for Ethoxy-Substituted Pyridine Rings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an authoritative technical comparison of 13C NMR chemical shifts for ethoxy-substituted pyridine rings. It synthesizes experimental data with theoretical frameworks to aid in structural elucidation and drug discovery.

Executive Summary

In medicinal chemistry and fragment-based drug design, ethoxypyridines serve as critical pharmacophores. Distinguishing between the regioisomers (2-, 3-, and 4-ethoxypyridine) is a frequent analytical challenge. This guide provides a definitive comparison of their 13C NMR signatures , elucidating the electronic shielding/deshielding effects that govern their spectral appearance. By leveraging the data below, researchers can unambiguously assign regiochemistry without resorting to complex 2D experiments in every instance.

Theoretical Framework: Electronic Substituent Effects

The introduction of an ethoxy (-OCH₂CH₃) group onto the electron-deficient pyridine ring creates competing electronic perturbations:

  • Inductive Effect (-I): The electronegative oxygen pulls electron density through the sigma bond, deshielding the ipso carbon (the carbon directly attached to oxygen).

  • Resonance Effect (+M): The lone pairs on oxygen donate electron density into the pi-system, significantly shielding the ortho and para positions relative to the substituent.

These effects are position-dependent due to the pyridine nitrogen's own electron-withdrawing nature.

Graphviz Diagram: Resonance & Numbering

The following diagram illustrates the atom numbering and the resonance contribution for the 4-ethoxypyridine isomer, highlighting the shielding at the C3/C5 positions.

G cluster_0 4-Ethoxypyridine Resonance N1 N1 C2 C2 N1->C2 C3 C3 (Shielded) C2->C3 C4 C4 (Ipso) C3->C4 C5 C5 (Shielded) C4->C5 O O C4->O C6 C6 C5->C6 C6->N1 O->C4 +M Effect Et Et O->Et

Caption: Resonance interaction in 4-ethoxypyridine showing electron donation (+M) from oxygen to C3/C5.

Comparative Data: Chemical Shift Tables

The following data compares the 13C NMR shifts of the ethoxy-substituted isomers against the unsubstituted parent pyridine.

  • Solvent: CDCl₃ (referenced to 77.16 ppm)

  • Frequency: 100-125 MHz typical

  • Note: Alkyl signals for the ethoxy group are consistent across isomers: -OCH₂- (~62-64 ppm) and -CH₃ (~14-15 ppm) .

Table 1: Aromatic Ring Carbon Shifts (δ, ppm)
PositionPyridine (Unsub.)2-Ethoxypyridine3-Ethoxypyridine4-Ethoxypyridine
C2 149.9163.5 (Ipso)137.8 (Ortho)151.2
C3 123.6111.2 (Ortho)153.9 (Ipso)109.8 (Ortho)
C4 135.7138.5121.5 (Ortho)164.8 (Ipso)
C5 123.6116.8 (Para)123.9 (Meta)109.8 (Ortho)
C6 149.9146.9141.5151.2

(Data derived from consensus of methoxy-analogues and substituted ethoxy-derivatives [1, 2, 3].)

Key Diagnostic Signals
  • 2-Ethoxypyridine: The ipso carbon (C2) is extremely deshielded (~164 ppm ) due to the combined electronegativity of Nitrogen and Oxygen. The C3 signal is significantly upfield (~111 ppm ).

  • 3-Ethoxypyridine: The ipso carbon (C3) appears at ~154 ppm . This is distinct from the C2/C6 carbons which remain around 140-150 ppm.

  • 4-Ethoxypyridine: Symmetry is the key indicator. You will observe only 3 aromatic signals (C2/C6 equivalent, C3/C5 equivalent, and C4 unique). The C4 ipso signal is very far downfield (~165 ppm ).

Experimental Protocol: High-Fidelity 13C Acquisition

To ensure data quality suitable for publication or regulatory submission, follow this optimized protocol.

Reagents & Preparation[1][2][3][4][5][6][7][8]
  • Solvent: Use CDCl₃ (99.8% D) with 0.03% v/v TMS. Neutralize solvent with basic alumina if the pyridine derivative is acid-sensitive (preventing protonation-induced shifts).

  • Concentration: Prepare a 50-100 mM solution (approx. 10-20 mg in 0.6 mL). Lower concentrations may require excessive scan times.

  • Tube: High-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

Instrument Parameters (Standard 1D 13C{1H})
  • Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian/Agilent) with power-gated proton decoupling.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Quaternary carbons (C-Ipso) have long T1 relaxation times. A short D1 saturates these nuclei, reducing their signal intensity and making assignment difficult.

  • Spectral Width: -10 ppm to 220 ppm.

  • Scans (NS): Minimum 512 scans (dependent on concentration).

  • Temperature: 298 K (25°C).

Workflow Diagram: Structural Elucidation

Protocol Start Start: Unknown Ethoxypyridine Acquire Acquire 13C{1H} Spectrum (CDCl3, D1=3s) Start->Acquire Count Count Aromatic Signals Acquire->Count SymCheck 3 Aromatic Signals? Count->SymCheck FourIso Identify as 4-Ethoxypyridine SymCheck->FourIso Yes (Symmetric) ShiftCheck Check Ipso Shift (>160 ppm) SymCheck->ShiftCheck No (5 Signals) TwoIso Identify as 2-Ethoxypyridine (C2 ~164 ppm) ShiftCheck->TwoIso Yes (C2 Ipso) ThreeIso Identify as 3-Ethoxypyridine (C3 ~154 ppm) ShiftCheck->ThreeIso No (C3 Ipso)

Caption: Decision tree for identifying ethoxypyridine isomers based on signal count and chemical shift.

Application in Synthesis: Monitoring Reaction Progress

When synthesizing these compounds (e.g., via nucleophilic aromatic substitution of chloropyridines with sodium ethoxide), 13C NMR is superior to 1H NMR for monitoring.

  • Case Study: Reaction of 2-chloropyridine + NaOEt.

    • Starting Material (2-Cl-Py): C2 signal at ~151 ppm.[1]

    • Product (2-EtO-Py): C2 signal shifts to ~164 ppm.

    • Insight: The large downfield shift (+13 ppm) of the ipso carbon provides a clear "stop" signal for the reaction, even if aromatic proton signals overlap.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for substituent effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for 2-methoxypyridine and pyridine base data).

  • Katritzky, A. R., & Ramsden, C. A. (Eds.).[2][3][4] (2008).[5] Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative source on pyridine reactivity and spectroscopy).

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (Protocol optimization).

Sources

HPLC Retention Time Standards Guide: 1-(6-Ethoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Method Development, Internal Standard Selection, and Impurity Profiling

Executive Summary: The Analytical Challenge

1-(6-Ethoxypyridin-2-yl)ethanone (CAS: Non-standard/Custom; Analog CAS 21190-93-2 for methoxy variant) is a critical intermediate in the synthesis of pyridine-based ligands and pharmaceutical scaffolds. Unlike common commodity chemicals, there is no pre-packaged "retention time standard kit" for this specific molecule.

This guide addresses the autonomy gap in method development. Instead of relying on a non-existent commercial kit, we define a Self-Validating Retention System using structural analogs. By comparing the target against commercially available 2-acetylpyridine and 2-acetyl-6-methoxypyridine, researchers can triangulate the target's retention time (RT) and validate purity with high confidence.

Comparative Analysis of Retention Standards

To accurately identify this compound, you must bracket it with standards that have known, predictable elution behaviors. We compare three classes of standards: Structural Anchors (the core pyridine), Close Analogs (methoxy variant), and Process Impurities (precursors).

Table 1: Physicochemical Profile & Predicted Retention (C18 Column)
Standard TypeCompound NameStructure NoteLogP (Approx)Predicted RT (Relative)Role in Analysis
Anchor (Early) 2-AcetylpyridineBare pyridine core0.851.00 (Ref) System Suitability / Void Marker
Close Analog 2-Acetyl-6-methoxypyridineMethoxy substituent~1.21.35x Primary Surrogate Standard
TARGET This compound Ethoxy substituent ~1.6 1.55x Analyte of Interest
Precursor 2-Bromo-6-ethoxypyridineHalogenated precursor~2.52.10x Critical Impurity Marker

Expert Insight: The ethoxy group adds significant hydrophobicity compared to the methoxy analog. On a standard C18 column, expect the Target to elute after the methoxy analog but well before the brominated precursor.

Method Development & Causality

The "Why" Behind the Protocol

Pyridine derivatives are basic.[1] On standard silica-based C18 columns, free silanols can interact with the pyridine nitrogen, causing severe peak tailing.

  • Solution: High pH (pH > 7.5) or Low pH (pH < 3.0) mobile phases.

  • Recommendation: Low pH (Formic Acid) is preferred for LC-MS compatibility and to protonate the pyridine (making it ionic/polar), which ironically improves peak shape on modern "Base-Deactivated" C18 columns by repelling it from silanols, though it reduces retention. To counter reduced retention, we use a shallow gradient.

Standardized HPLC Protocol (Self-Validating)

System: Agilent 1200/1290 or equivalent UHPLC/HPLC Column: Phenomenex Kinetex C18 (or equivalent), 100 x 4.6 mm, 2.6 µm Temperature: 30°C

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient Profile:

Time (min) % B Event Mechanism
0.00 5% Injection Load sample; elute polar salts.
1.00 5% Isocratic Hold Focus analyte at column head.
10.00 95% Linear Ramp Elute Pyridines based on hydrophobicity (LogP).
12.00 95% Wash Remove non-polar dimers/polymers.

| 12.10 | 5% | Re-equilibration | Reset column. |

Impurity Profiling & Synthesis Logic

Understanding the synthesis pathway is the only way to predict unknown peaks. The target is typically synthesized via Stille/Sonogashira coupling or direct acylation of a halogenated precursor.

Diagram 1: Synthesis & Impurity Pathway

This diagram maps the logical flow from raw materials to the target and potential degradation products, guiding your peak identification.

SynthesisPathway cluster_legend Legend Precursor 2-Bromo-6-ethoxypyridine (RT: Late Eluter) Target This compound (Target Analyte) Precursor->Target Pd Catalyst Coupling Reagent Tributyl(1-ethoxyvinyl)tin (Stille Coupling) Reagent->Target Acylation Impurity 6-Ethoxypyridine-2-carboxylic acid (Oxidation/Hydrolysis) Target->Impurity Oxidative Degradation (Long-term Storage) Analog 2-Acetyl-6-methoxypyridine (Potential Contaminant) Analog->Target Side Reaction (If MeOH used) key Red: Starting Material Green: Target Product Blue: Degradation Product

Caption: Synthesis pathway highlighting the critical retention time markers: Precursor (Late), Target (Mid), and Hydrolysis Product (Early).

Analytical Workflow Visualization

This flowchart illustrates the decision matrix for validating the standard when a certified reference material (CRM) is unavailable.

AnalysisWorkflow Start Start: Sample Analysis Inject Inject Sample + Internal Standard (Acetophenone) Start->Inject Decision Is Target Peak Resolved? Inject->Decision PathA Calculate Relative Retention Time (RRT) vs Internal Standard Decision->PathA Yes PathB Adjust Gradient Slope or Change pH Decision->PathB No (Co-elution) Result Confirm ID via UV Spectrum (230-270 nm max) PathA->Result PathB->Inject Re-optimize

Caption: Logical workflow for confirming target identity using Internal Standards (Acetophenone) and Relative Retention Time (RRT).

References

  • ChemicalBook. (2024). 1-(6-Ethynyl-pyridin-2-yl)-ethanone Synthesis and Impurities. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14286, 2-Acetylpyridine. Retrieved from

  • Sigma-Aldrich. (2024). 2-Acetyl-6-methoxypyridine Product Specification. Retrieved from

  • BenchChem. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Technical Guide. Retrieved from

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (Discusses pyridine impurity profiling). Retrieved from

Sources

Spectral Characterization Guide: 2-Acetyl-6-ethoxypyridine & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Acetyl-6-ethoxypyridine (CAS: 55304-66-2 / Analog 21190-93-2) is a critical functionalized pyridine derivative used primarily as a ligand scaffold in organometallic chemistry (e.g., pincer ligands) and as a chiral intermediate in pharmaceutical synthesis.[1]

Unlike simple pyridines, this molecule exhibits a "push-pull" electronic system. The electron-withdrawing acetyl group at the 2-position and the electron-donating ethoxy group at the 6-position create a distinct spectral signature. This guide provides a comparative spectral analysis, theoretical grounding, and a validated experimental protocol for its characterization.

UV-Vis Spectral Profile & Comparative Analysis

The UV-Vis absorption spectrum of 2-acetyl-6-ethoxypyridine is defined by two primary electronic transitions: the


 transition of the aromatic ring (modified by substituents) and the 

transition of the carbonyl/ring nitrogen lone pairs.
Spectral Data Comparison Table

Note: Values are derived from experimental data of the specific compound and its closest structural analog, 2-acetyl-6-methoxypyridine (AMOPY), in polar solvents (Methanol/Ethanol).

CompoundPrimary

(

)
Secondary Band (

)
Electronic EffectAppearance
Pyridine 254 nm~270 nm (weak)Base aromatic systemColorless Liquid
2-Acetylpyridine 265–270 nm280–300 nmConjugation (Bathochromic shift)Colorless/Pale Yellow
2-Acetyl-6-ethoxypyridine 275–285 nm 310–325 nm (Shoulder)Push-Pull System (Strong Bathochromic)White to Light Yellow Solid
Mechanistic Insight: The "Push-Pull" Effect

The red shift (bathochromic shift) observed in 2-acetyl-6-ethoxypyridine compared to 2-acetylpyridine is caused by the auxochromic effect of the ethoxy group.

  • Acetyl Group (Acceptor): Lowers the energy of the LUMO (

    
    ) via conjugation, shifting absorption to longer wavelengths.
    
  • Ethoxy Group (Donor): The oxygen lone pair donates electron density into the pyridine ring (

    
     effect), raising the energy of the HOMO (
    
    
    
    ).
  • Result: The HOMO-LUMO gap decreases significantly, pushing the primary absorption maximum from ~265 nm to the 275–285 nm range and extending the absorption tail into the near-visible region (>310 nm), which accounts for the compound's occasional pale yellow appearance.

Visualization of Electronic Effects

The following diagram illustrates the electronic interplay and the resulting spectral shift.

ElectronicEffects Pyridine Pyridine Core (λmax ~254 nm) Acetyl 2-Acetyl Group (Electron Acceptor) Pyridine->Acetyl Conjugation (LUMO ↓) Ethoxy 6-Ethoxy Group (Electron Donor) Pyridine->Ethoxy Resonance (+M) (HOMO ↑) Result 2-Acetyl-6-ethoxypyridine (λmax ~280 nm + Tail) Acetyl->Result Bathochromic Shift Ethoxy->Result Hyperchromic Effect

Caption: Electronic "Push-Pull" mechanism reducing the HOMO-LUMO gap and shifting absorption to longer wavelengths.

Validated Experimental Protocol

To obtain reproducible spectral data for 2-acetyl-6-ethoxypyridine, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment[3][4][5]
  • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Avoid Benzene or Toluene to prevent cutoff interference.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz cuvettes (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 1.65 mg of 2-acetyl-6-ethoxypyridine (MW ≈ 165.19 g/mol ).

    • Dissolve in 10.0 mL of MeOH in a volumetric flask.

    • Checkpoint: Solution must be clear. Sonicate if necessary.

  • Working Solution Dilution (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to mark with MeOH.

    • Target Absorbance: 0.6 – 0.9 AU (Beer-Lambert linear range).

  • Measurement Scan:

    • Baseline correct with pure solvent blank.

    • Scan range: 200 nm to 500 nm .

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Validation:

    • If

      
       absorbance > 1.2, dilute by 50% and re-measure.
      
    • Confirm the presence of the shoulder peak >300 nm (characteristic of the push-pull system).

Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample (White/Pale Yellow) Weigh Weigh ~1.65 mg (Precision Balance) Start->Weigh Dissolve Dissolve in 10 mL MeOH (Stock: 1 mM) Weigh->Dissolve Dilute Dilute 1:20 (Working: 50 µM) Dissolve->Dilute Measure Scan UV-Vis (200-500 nm) Dilute->Measure Check Absorbance < 1.0? Measure->Check Record Record λmax & ε Check->Record Yes DiluteMore Dilute Further Check->DiluteMore No DiluteMore->Measure

Caption: Step-by-step dilution and measurement workflow to ensure data falls within the linear dynamic range.

References

  • Sigma-Aldrich. 2-Acetyl-6-methoxypyridine Product Specification & Safety Data Sheet. (Analogous spectral data source).[2] Link

  • Trécourt, F., et al. (2000).[1] "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange." Tetrahedron, 56, 1349-1360.[1] (Synthesis and characterization of 2,6-disubstituted pyridines). Link

  • Monroe, M.K., et al. (2015).[3][4] "Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone metal complexes." 249th ACS National Meeting.[4] (Confirming ligand characterization).

  • National Institute of Standards and Technology (NIST). UV-Vis Database: 2-Acetylpyridine. (Baseline spectral data). Link

  • ChemicalBook. 2-Acetyl-6-methoxypyridine Properties and Spectra.Link

Sources

A Comparative Guide to the Crystallography of 1-(6-Ethoxypyridin-2-yl)ethanone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive map of atomic positions, offering invaluable insights into intermolecular interactions that govern a compound's physical properties and its binding affinity to biological targets. This guide delves into the crystallographic data of 1-(6-ethoxypyridin-2-yl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry.

The pyridine ring is a well-established scaffold in a multitude of approved drugs, prized for its ability to engage in hydrogen bonding and other crucial interactions with biomolecules. The strategic placement of an ethoxy and an acetyl group at the 2- and 6-positions, as seen in this compound, presents a versatile template for developing novel therapeutics, particularly kinase inhibitors for cancer therapy.

While a definitive crystal structure for this compound is not publicly available at the time of this writing, we can glean significant comparative insights from closely related, crystallized analogs. This guide will present the known X-ray crystallographic data for a bipyridine derivative, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, and discuss the anticipated structural modulations introduced by the ethoxy substituent. We will also provide detailed experimental protocols for the synthesis and crystallization of relevant precursors, empowering researchers to generate these and similar compounds for their own investigations.

Comparative Crystallographic Analysis

To understand the potential solid-state structure of this compound, we will examine the crystallographic data of a closely related bipyridine analog, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. This comparison will allow us to hypothesize how the substitution of a second acetyl-pyridine moiety with an ethoxy group might influence the crystal packing and intermolecular interactions.

Crystal Structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone

The crystal structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone reveals a molecule with significant potential for supramolecular assembly, a key consideration in drug design and materials science.[1]

Table 1: Crystallographic Data for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone [1]

ParameterValue
Chemical FormulaC₁₄H₁₂N₂O₂
Molecular Weight240.26
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)3.9338 (2)
b (Å)13.8005 (8)
c (Å)10.8728 (6)
β (°)94.437 (4)
Volume (ų)588.50 (6)
Z2
Temperature (K)120
RadiationMo Kα
R-factor0.042

In the solid state, the molecule is essentially planar, with the two pyridine rings in a trans conformation.[1] The crystal packing is dominated by weak intermolecular C—H···O hydrogen bonds, which link the molecules into a supramolecular sheet.[1]

Projected Influence of the 6-Ethoxy Group

Replacing one of the acetyl-pyridine units with an ethoxy group is expected to introduce several key changes to the molecular and crystal structure:

  • Molecular Conformation: The ethoxy group, with its flexible ethyl chain, could adopt various conformations, potentially leading to different packing arrangements and the possibility of polymorphism.

  • Intermolecular Interactions: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. This could lead to the formation of different hydrogen bonding networks compared to the bipyridine derivative, potentially involving C-H···O or even O-H···O interactions if co-crystallized with a protic solvent.

  • Crystal Packing: The non-planar nature of the ethyl group will likely disrupt the planar packing observed in the bipyridine analog. This could lead to a less dense crystal structure and alter the solubility and dissolution properties of the compound, which are critical parameters in drug development.

Experimental Protocols

The synthesis of this compound and its derivatives often starts from readily available 2-acetyl-6-halopyridines. The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor and a related derivative.

Synthesis of 1-(6-Ethynylpyridin-2-yl)ethanone from 1-(6-Bromopyridin-2-yl)ethanone

This protocol details a Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds.[2]

Materials:

  • 1-(6-Bromopyridin-2-yl)ethanone

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Trimethylsilylacetylene (TMS-acetylene)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol

  • Potassium carbonate

  • Sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-(6-bromopyridin-2-yl)ethanone (1.0 g, 5.0 mmol), CuI (38 mg, 0.2 mmol), and PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol) in THF (10 mL) and TEA (1.5 mL).[2]

  • Degassing: Degas the mixture by bubbling nitrogen through it for 10 minutes.[2]

  • Sonogashira Coupling: Add TMS-acetylene (1.42 mL, 10 mmol) to the solution and stir for 2 hours at room temperature.[2]

  • Initial Purification: Dilute the reaction mixture with hexanes and filter through a plug of silica gel.[2]

  • Column Chromatography: Concentrate the eluent under reduced pressure and purify by silica gel chromatography (5% EtOAc/Hexanes) to yield 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone.[2]

  • Deprotection: Dissolve the silyl-protected intermediate in methanol (20 mL) and add a large excess of potassium carbonate.[2]

  • Work-up: Stir the mixture for 2 hours at room temperature and then concentrate under reduced pressure. Partition the residue between DCM and water, extract the aqueous layer twice with DCM, dry the combined organic layers over sodium sulfate, and concentrate.[2]

  • Final Purification: Purify the crude product by silica gel chromatography to obtain 1-(6-ethynylpyridin-2-yl)ethanone as a white solid.[2]

Synthesis_Workflow cluster_step1 Sonogashira Coupling cluster_step2 Deprotection A 1-(6-Bromopyridin-2-yl)ethanone + TMS-acetylene B PdCl₂(PPh₃)₂, CuI, TEA, THF A->B Reaction Conditions C 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone B->C Product D 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone E K₂CO₃, Methanol D->E Reaction Conditions F 1-(6-Ethynylpyridin-2-yl)ethanone E->F Final Product

Synthetic pathway for 1-(6-ethynylpyridin-2-yl)ethanone.
Crystallization of Pyridine Derivatives

Obtaining high-quality crystals suitable for X-ray diffraction is often a process of trial and error. Here is a general workflow for the crystallization of pyridine derivatives.

General Crystallization Workflow:

  • Solvent Selection: Start with a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents include ethanol, methanol, dichloromethane, ethyl acetate, and hexane, or mixtures thereof.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial or beaker. Allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Crystallization_Workflow A Dissolve Compound in Suitable Solvent B Slow Evaporation A->B C Slow Cooling A->C D Vapor Diffusion A->D E High-Quality Crystals B->E C->E D->E

General workflow for the crystallization of organic compounds.

Conclusion

The study of this compound derivatives holds significant promise for the development of new therapeutic agents. While the specific crystal structure of the parent compound remains to be determined, a comparative analysis with the known structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone provides a strong foundation for understanding its potential solid-state behavior. The provided synthetic and crystallization protocols offer a practical starting point for researchers to access these valuable compounds and explore their crystallographic properties. Further investigation into the crystal engineering of this class of molecules will undoubtedly accelerate their translation from promising scaffolds to clinically relevant drug candidates.

References

  • Doğan, H. Z., Şengül, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1295. [Link]

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., ... & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 027-038.
  • PubChem. (n.d.). 1-(6-chloropyridin-2-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Methoxypyridin-2-yl)ethan-1-one. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859.
  • BenchChem. (2025).
  • Gall, M., & House, H. O. (1972). The formation and alkylation of specific enolate anions from an unsymmetrical ketone: 2-benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. Organic Syntheses, 52, 39.
  • ResearchGate. (n.d.). Ru‐catalyzed ARA of 2‐acetyl‐6‐substituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

  • BenchChem. (n.d.). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols. Retrieved from [https://www.benchchem.com/application-notes/1-(3-Bromopyridin-2-yl)ethanone]

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Safety Operating Guide

1-(6-Ethoxypyridin-2-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 1-(6-Ethoxypyridin-2-yl)ethanone

As drug development and supramolecular chemistry advance, substituted pyridines like this compound have become critical building blocks. This compound is heavily utilized in the synthesis of polypyridyl bridging ligands[1] and serves as a vital intermediate in the development of APJ receptor agonists for treating conditions like pulmonary arterial hypertension (PAH)[2].

However, the specific structural features that make this compound synthetically valuable—namely the electron-donating ethoxy group and the reactive acetyl moiety on the pyridine ring—also dictate strict logistical and safety requirements. This guide provides an authoritative, self-validating operational plan for the safe handling and EPA-compliant disposal of this compound.

Chemical Profiling & Mechanistic Hazards

Understanding the physicochemical properties of a compound is the first step in designing a robust safety protocol. The ethoxy substitution increases the molecule's lipophilicity compared to an unsubstituted pyridine. This structural modification enhances its ability to penetrate dermal barriers, making it a pronounced skin and eye irritant[3]. Furthermore, substituted pyridines exhibit prolonged environmental half-lives (up to 37 days in aquatic models) and are highly resistant to standard microbial degradation in wastewater treatment facilities[4].

Table 1: Quantitative Chemical & Hazard Profile

ParameterData / SpecificationCausality / Operational Impact
Chemical Name This compoundActive acetyl and ethoxy groups dictate reactivity.
CAS Number 21190-90-9[5],[6]Unique identifier for SDS and regulatory tracking.
Molecular Formula C9H11NO2[6]Nitrogen content requires specific combustion protocols.
Molecular Weight 165.19 g/mol [6],[7]Used for calculating stoichiometric neutralization if needed.
Hazard Classes Irritant (H315, H319, H335)[8]Lipophilic nature accelerates dermal/mucosal absorption.
Environmental Toxic to aquatic life[8]Strict prohibition against municipal sewer discharge[9].
Combustibility Forms explosive mixtures[8]Requires inert atmosphere handling and away from ignition.

Operational Safety & Spill Response Protocol

In the event of a spill, standard sweeping can aerosolize the compound, leading to severe respiratory distress[3]. The following self-validating protocol ensures complete containment without airborne exposure.

Step-by-Step Spill Response Methodology:

  • Evacuation & Isolation: Immediately isolate the spill area. Because substituted pyridines can form explosive mixtures with air upon intense heating, remove all potential ignition sources[8],[3].

  • PPE Donning: Operators must wear chemical-resistant gloves (nitrile or neoprene), tight-fitting safety goggles, and a NIOSH-approved respirator (equipped with organic vapor cartridges)[3],[10].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Combustible absorbents like sawdust can react with the compound or act as fuel if auto-ignition occurs[9].

  • Collection (Self-Validating Step):

    • If Solid: Utilize a wet-brushing technique or an electrically protected HEPA vacuum. Causality: Wet-brushing prevents the aerosolization of lipophilic dust particles[3].

    • If Liquid: Allow the inert absorbent to fully saturate, then scoop into a compatible, sealable high-density polyethylene (HDPE) container.

    • Validation: Visually inspect the surface under bright light for residual sheen; a matte surface indicates successful primary collection.

  • Decontamination: Wash the affected area thoroughly with soap and water. Collect all decontaminating rinsate as hazardous waste, as it now contains dilute concentrations of the toxicant[8].

SpillResponse Start Spill Detected: This compound Assess Assess Volume & State (Solid/Liquid) Start->Assess Ventilate Evacuate & Ventilate Area Don PPE (SCBA if large) Assess->Ventilate Contain Contain Spill (Sand/Vermiculite) Ventilate->Contain Collect Collect via Wet-Brushing or HEPA Vacuum Contain->Collect WasteBin Transfer to Hazardous Waste Container Collect->WasteBin Incinerate EPA-Approved Incineration (Afterburner & Scrubber) WasteBin->Incinerate

Workflow for the containment, collection, and disposal of this compound spills.

Step-by-Step Disposal Procedures

Due to the environmental persistence of the pyridine ring, this compound must never be disposed of via municipal sewage systems or standard landfills[9]. The U.S. Environmental Protection Agency (EPA) explicitly mandates chemical destruction for halogenated and substituted pyridines[11],[12].

Standard Operating Procedure for Waste Disposal:

  • Waste Segregation: Collect all unused product, contaminated packaging, and spill rinsate in dedicated, clearly labeled HDPE or glass containers. Causality: Segregation prevents exothermic cross-reactions with strong oxidizers or mineral acids, which can rapidly degrade the acetyl group and release heat[8].

  • Labeling & Documentation: Label the container as "Hazardous Waste - Substituted Pyridine (Toxic/Irritant)." Maintain a continuous log of the waste mass to comply with EPA tracking requirements[12].

  • Chemical Destruction (Incineration): Transfer the waste to a licensed hazardous waste disposal facility. The material must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber[3].

    • Causality: High-temperature thermal destruction (>1000°C) is required to break the stable aromatic pyridine ring. Because the molecule contains nitrogen (C9H11NO2), combustion generates toxic nitrogen oxide (NOx) gases. The alkaline scrubber is a mandatory self-validating engineering control that neutralizes these acidic NOx gases into harmless nitrate salts before atmospheric exhaust[3],[12].

  • Validation Check: Ensure the disposal contractor provides a Certificate of Destruction (CoD) confirming that the incineration met the 40 CFR § 721 standards for substituted pyridines[12],[13].

DestructionLogic Chem This compound (C9H11NO2) Incinerator Thermal Destruction (>1000°C) Chem->Incinerator EPA 40 CFR § 721 Gases Combustion Gases (CO2, H2O, NOx) Incinerator->Gases Oxidation Scrubber Alkaline Scrubber (Neutralizes NOx) Gases->Scrubber Exhaust Safe Safe Atmospheric Release Scrubber->Safe Scrubbed Gas

Chemical destruction pathway for substituted pyridines via thermal incineration and scrubbing.

Regulatory Compliance & Environmental Stewardship

Laboratory managers must ensure that the handling of this compound complies with local and federal regulations. Under the EPA's Significant New Use Rules (SNUR) for substituted pyridines (40 CFR § 721.8775), strict adherence to workplace protection, hazard communication, and specific disposal methods (chemical destruction) is legally required[12],[13]. By implementing these meticulously structured protocols, research facilities not only protect their personnel but also prevent the long-term ecological accumulation of complex aromatic heterocycles.

References

  • This compound - Fluorochem: Documentation . fluorochem.co.uk. 5

  • Explore Quality Chemical Building Blocks at Aaronchem: this compound . aaronchem.com. 6

  • 21190-90-9 | this compound | BLD Pharm . bldpharm.com. 7

  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone . researchgate.net. 1

  • WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity . google.com. 2

  • SAFETY DATA SHEET - Sigma-Aldrich (Acetylpyridine Derivatives) . sigmaaldrich.com. 8

  • 2-Acetylpyridine Safety Data Sheet - Jubilant Ingrevia . jubilantingrevia.com. 9

  • 40 C.F.R. § 721.8750 — Halogenated substituted pyridine . readableregs.com. 11

  • 2-Acetyl Pyridine MATERIAL SAFETY DATA SHEET - CDH Fine Chemical . cdhfinechemical.com. 3

  • 3-Picoline - National Toxicology Program (Substituted Pyridine Environmental Data) . nih.gov. 4

  • Code of Federal Regulations Title 40. Protection of Environment 40 CFR § 721.8775 . findlaw.com. 12

  • 40 CFR Part 721 -- Significant New Uses of Chemical Substances . ecfr.gov. 13

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A Researcher's Guide to the Safe Handling of 1-(6-Ethoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 1-(6-Ethoxypyridin-2-yl)ethanone. As a substituted acetylpyridine, this compound requires a handling protocol that respects its potential hazards, which, based on data from structurally similar compounds, include harmful effects if swallowed or inhaled, and the potential for skin and serious eye irritation.[1] This document is designed to be a practical, immediate resource for ensuring a safe and efficient workflow.

Hazard Assessment: Understanding the Risks

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Inhalation Harmful if inhaled.H332
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335

This data is extrapolated from the Safety Data Sheet for 1-(5-bromo-pyridin-2-yl)-ethanone, a structurally related compound.[1]

The causality behind these hazards lies in the chemical nature of substituted pyridines and ketones. The pyridine ring system can interact with biological macromolecules, while the acetyl group can participate in various reactions. Skin and eye irritation are common for many organic solvents and solids, and inhalation of fine powders or vapors can irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is a critical control measure to prevent exposure.

Core PPE Requirements:
  • Eye and Face Protection : Chemical safety goggles are mandatory.[3][4] For operations with a high risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.

  • Hand Protection : The choice of gloves is critical. Standard nitrile gloves offer poor resistance to pyridine and its derivatives and should only be considered for incidental, short-term splash protection.[5][6] For extended contact or when handling significant quantities, butyl rubber gloves are recommended.[3] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound engineering_controls Work within a certified chemical fume hood start->engineering_controls base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Appropriate Gloves engineering_controls->base_ppe risk_assessment Assess Splash/Aerosol Risk base_ppe->risk_assessment high_risk High Risk: - Large quantities - Vigorous mixing - Heating risk_assessment->high_risk Yes low_risk Low Risk: - Small quantities (mg scale) - Simple transfers risk_assessment->low_risk No enhanced_ppe Enhanced PPE: - Face Shield (over goggles) - Butyl Rubber Gloves high_risk->enhanced_ppe disposal_check Proceed to Handling Protocol low_risk->disposal_check enhanced_ppe->disposal_check

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your experiment.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[4]

    • Gather all necessary equipment, including glassware, spatulas, and waste containers.

    • Don the appropriate PPE as determined by your risk assessment.

    • Have a spill kit readily accessible. Absorbent materials like sand or vermiculite are effective for pyridine-based compounds.[4]

  • Handling :

    • Conduct all manipulations of the solid compound or its solutions within the chemical fume hood.[3]

    • When weighing the solid, use a tared container inside the fume hood to prevent the dispersal of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the chemical tightly closed when not in use.[3][7]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[3][8]

    • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

    • The storage area should be clearly labeled, and access should be restricted.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation :

    • This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.

    • Do not mix this waste with other waste streams, particularly incompatible chemicals.

  • Waste Collection :

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Disposal Procedure :

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.

Disposal Decision Workflow

This diagram outlines the procedural flow for the proper disposal of waste generated from handling this compound.

Disposal_Workflow start Waste Generated categorize Categorize as Hazardous Waste (Pyridine Derivative) start->categorize segregate Segregate from other waste streams categorize->segregate container Use designated, sealed, and labeled container segregate->container label_info Label: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms container->label_info storage Store in a secure, well-ventilated area label_info->storage contact_ehs Contact Institutional EHS for disposal storage->contact_ehs end Waste Managed Safely contact_ehs->end

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing.[3][4] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

In Case of a Spill :

  • Small Spills : For minor spills that you are trained to handle, ensure the area is well-ventilated and wear appropriate PPE.[3] Contain the spill with an inert absorbent material like sand or vermiculite.[4] Scoop the material into a sealed container for hazardous waste disposal.

  • Large Spills : Evacuate the immediate area. Alert your supervisor and contact your institution's emergency response team or EHS department.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible advancement of your research.

References

  • Safe handling and storage procedures for 3-Acetylpyridine. (n.d.). Benchchem.
  • Pyridine - SAFETY D
  • 2-Acetylpyridine. (n.d.). AK Scientific, Inc.
  • Pyridine. (n.d.). Apollo Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Pyridine, ACS. (2016, October 31). Cole-Parmer.
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2022, October 15). Oxford Academic.
  • Pyridine: incident management. (2015, October 15). GOV.UK.
  • Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines - An Examination Into Extension of Surface-Response Domains. (2006, September 24). Taylor & Francis.
  • Glove Comp
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. (2022, August 9). PubMed.
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. (2022, August 9).
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM.
  • SAFETY DATA SHEET 2-Acetyl Pyridine. (2019, January 31). Synerzine.
  • 3-Acetylpyridine Safety D
  • Safety Data Sheet: 3-Acetylpyridine. (n.d.). Carl ROTH.
  • Material Safety D
  • Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc.
  • Hand Protection Chemical Resistance Guide. (n.d.). EPA OSC Response.
  • Nitrile Glove Chemical-Comp
  • Chemical Resistance of Gloves.pdf. (n.d.).
  • 1122-62-9|1-(Pyridin-2-yl)ethanone|BLD Pharm. (n.d.).
  • 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE (CAS No. 214701-49-2) SDS. (n.d.). Guidechem.
  • Safety, tolerability, and pharmacokinetic evaluation of single- and multiple-ascending doses of a novel kappa opioid receptor antagonist LY2456302 and drug interaction with ethanol in healthy subjects. (2014, September 15). PubMed.
  • Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. (2021, September 14). Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.